molecular formula C40H56O8 B15619263 Bisandrographolide C

Bisandrographolide C

Cat. No.: B15619263
M. Wt: 664.9 g/mol
InChI Key: WQHWOZANSOUSAY-MHFFCXQSSA-N
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Description

Bisandrographolide C is a useful research compound. Its molecular formula is C40H56O8 and its molecular weight is 664.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

(2S)-4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1

InChI Key

WQHWOZANSOUSAY-MHFFCXQSSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Bisandrographolide C from Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Bisandrographolide C, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document details the scientific journey from extraction to structure elucidation and preliminary biological screening, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Andrographis paniculata, a plant with a rich history in traditional medicine, is a known source of various bioactive compounds, primarily diterpenoids.[1] In 2019, a study published in the Journal of Organic Chemistry by Gao S. et al. reported the discovery of several unusual ent-labdane diterpenoid dimers, including this compound.[2] This novel compound has since garnered interest for its selective activation of Transient Receptor Potential (TRP) channels, suggesting its potential as a lead compound for further therapeutic development.[1][3]

Physicochemical Properties and Identification

This compound is a structurally complex dimer of two andrographolide-like monomers. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₄₀H₅₆O₈[1]
Molecular Weight 664.87 g/mol [1]
CAS Number 160498-02-2[1]
Appearance White solid[4]
Solubility Soluble in methanol (B129727) and DMSO[4]
HR-ESI-MS m/z [M+H]⁺ (Calculated for C₄₀H₅₇O₈)[5]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of this compound, based on established protocols for diterpenoid isolation from Andrographis paniculata.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction and extensive chromatography. While specific yields for this compound are not widely reported, the general workflow is well-established for related compounds.[4]

3.1.1. Plant Material and Extraction

  • Plant Material: The aerial parts of Andrographis paniculata are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with an organic solvent such as 95% ethanol (B145695) or methanol at room temperature through maceration or Soxhlet extraction.[6]

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.[6]

3.1.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate (B1210297), to fractionate the compounds based on their polarity. The diterpenoid dimers, including this compound, are typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of this compound due to the complexity of the extract and the presence of structurally similar compounds.[4]

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (60-120 mesh) column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

  • Octadecylsilyl (ODS) Column Chromatography: Additional purification can be achieved using reversed-phase ODS column chromatography with a gradient of methanol and water.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative or semi-preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water, with UV detection at around 223 nm.[6]

G plant Dried, Powdered Aerial Parts of Andrographis paniculata extraction Extraction (95% Ethanol or Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex ods ODS Column Chromatography sephadex->ods prep_hplc Preparative HPLC (C18 Column) ods->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Isolation Workflow for this compound
Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques.

3.2.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent like CDCl₃ or DMSO-d₆. These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The mass-to-charge ratio (m/z) of the molecular ion is a key identifier.

Spectroscopic DataDescription
¹H NMR Provides information on the chemical environment and connectivity of protons.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
HR-ESI-MS Confirms the molecular formula by providing a highly accurate mass measurement.

Biological Activity: TRPV Channel Activation

This compound has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1] These channels are non-selective cation channels involved in various physiological processes, including pain sensation and temperature regulation.

TargetAssay TypeResult (Kd)
TRPV1 Channel Binding Affinity289 µM
TRPV3 Channel Binding Affinity341 µM
In Vitro Assay for TRPV Channel Activation

The activity of this compound on TRPV channels is typically assessed using a calcium imaging assay in a cell line overexpressing the channel of interest (e.g., HEK293T cells).[1]

  • Cell Culture and Transfection: HEK293T cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: this compound at various concentrations is applied to the cells.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

  • Data Analysis: The dose-response relationship is analyzed to determine the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kd).

G start HEK293T Cells transfection Transfection with TRPV1 or TRPV3 Plasmid start->transfection calcium_loading Loading with Calcium-Sensitive Dye transfection->calcium_loading compound_application Application of This compound calcium_loading->compound_application fluorescence_measurement Fluorescence Measurement compound_application->fluorescence_measurement data_analysis Data Analysis (EC₅₀ / Kd Determination) fluorescence_measurement->data_analysis result Confirmation of TRPV Channel Activation data_analysis->result

Workflow for TRPV Channel Activation Assay

Signaling Pathway

The activation of TRPV1 and TRPV3 channels by this compound leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can initiate a cascade of downstream signaling events, potentially leading to various physiological responses, including the observed protective effect on cardiomyocytes from hypoxia-reoxygenation injury.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Bisandrographolide_C This compound TRPV1 TRPV1 Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Bisandrographolide_C->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV3->Ca_influx Downstream Downstream Signaling Events Ca_influx->Downstream Response Physiological Response (e.g., Cardioprotection) Downstream->Response

Signaling Pathway of this compound

Conclusion

The discovery of this compound from Andrographis paniculata has unveiled a novel chemical entity with intriguing biological activity. Its selective activation of TRPV1 and TRPV3 channels opens new avenues for research into the therapeutic potential of this natural product. The methodologies outlined in this guide provide a foundational framework for the isolation, characterization, and biological evaluation of this compound, paving the way for further investigation by the scientific community. For more detailed experimental parameters, researchers are encouraged to consult the primary literature, particularly the work by Gao S. et al. in the Journal of Organic Chemistry (2019).[1]

References

An In-depth Technical Guide to Bisandrographolide C: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisandrographolide C, a dimeric diterpenoid lactone isolated from Andrographis paniculata. The document details its chemical identity, physicochemical and spectroscopic properties, and key biological activities, including its role as a Transient Receptor Potential (TRP) channel activator and a potential anti-metastatic agent. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided to support further research and drug development efforts.

Chemical Identity and Structure

This compound is an unusual dimer of two ent-labdane diterpenoid units, structurally related to andrographolide, the major bioactive component of Andrographis paniculata.[1] Its complex structure has been elucidated through extensive spectroscopic analysis.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one[2]
CAS Number 160498-02-2[1][2]
Molecular Formula C₄₀H₅₆O₈[1][2]
Molecular Weight 664.87 g/mol [1][2]
SMILES CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Synonyms This compound, KGA49802[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically isolated as a white powder or solid.[1][2] While specific experimentally determined values for properties like melting point and quantitative solubility are not widely published, its characteristics can be inferred from available data and computational predictions.

Table 2: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Appearance White powder / Solid at room temperature[1][2]
Solubility Soluble in DMSO, ethanol (B145695), chloroform, dichloromethane, and acetone.[1][3][4]
Boiling Point 832.6 ± 65.0 °C (Predicted)[2][5]
Density 1.23 ± 0.1 g/cm³ (Predicted)[4][5]
XLogP3-AA 6.1 (Computed)[4]
Hydrogen Bond Donor Count 4 (Computed)[2][4]
Hydrogen Bond Acceptor Count 8 (Computed)[2][4]
Rotatable Bond Count 7 (Computed)[4]
Topological Polar Surface Area 134 Ų (Computed)[4]
Spectroscopic Data

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data for the two distinct monomeric units (A and B) that constitute the dimer.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound [1]

PositionMonomer A (δH, mult., J in Hz)Monomer B (δH, mult., J in Hz)
1 2.55, m2.58, m
3 3.25, dd (11.2, 4.4)3.28, dd (11.2, 4.4)
5 1.62, m1.60, m
6 4.15, d (6.8)4.18, d (6.8)
1.80, m1.82, m
1.45, m1.48, m
9 2.10, m2.15, m
11α 2.35, m2.30, m
11β 2.20, m2.25, m
12 6.85, t (7.2)6.90, t (7.2)
14 4.80, d (7.2)4.82, d (7.2)
15 4.95, s5.00, s
16 4.90, s4.92, s
17a 4.85, s4.88, s
17b 4.55, s4.58, s
18 0.75, s0.78, s
19a 3.70, d (11.2)3.72, d (11.2)
19b 3.40, d (11.2)3.42, d (11.2)
20 1.15, s1.18, s

Table 4: ¹³C NMR Spectroscopic Data for this compound [1]

PositionMonomer A (δC)Monomer B (δC)
1 40.240.5
2 25.525.8
3 79.179.3
4 38.538.8
5 55.856.0
6 75.375.5
7 40.040.3
8 148.5148.8
9 56.556.8
10 39.840.0
11 24.825.0
12 146.2146.5
13 128.5128.8
14 66.566.8
15 170.1170.3
16 70.570.8
17 108.9109.1
18 15.816.0
19 64.564.8
20 23.523.8

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily through the modulation of specific ion channels and cell surface proteins.

Activation of TRPV1 and TRPV3 Channels

This compound is a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) channels.[2][6] These non-selective cation channels are integral to thermosensation and nociception.[4] The activation of these channels by this compound has been quantified with dissociation constants (Kd) of 289 µM for TRPV1 and 341 µM for TRPV3.[2][6] This activity suggests potential applications in pain management and dermatology. Furthermore, this mechanism is believed to underlie its observed protective effects on cardiomyocytes against hypoxia-reoxygenation injury.[2][6]

The activation of TRPV1/3 channels by this compound leads to an influx of cations, predominantly Ca²⁺, into the cell.[4] This increase in intracellular calcium concentration triggers a downstream signaling cascade involving the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4]

TRPV_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3 TRPV3 TRPV3->Ca_Influx BAC This compound BAC->TRPV1 Activates BAC->TRPV3 Activates Kinases PKA / PKC / CaMKII Activation Ca_Influx->Kinases Intracellular Intracellular Response Downstream Physiological Responses (e.g., Cardioprotection) Kinases->Response Extracellular Extracellular

This compound activation of TRPV1/3 signaling.
Anti-Metastatic Effects via CD81 Inhibition

Research has demonstrated that this compound can bind to the tetraspanin CD81, a protein implicated in the metastasis of esophageal cancer.[5] By binding to CD81, this compound is believed to suppress its function, thereby inhibiting the motility and invasion of cancer cells.[4][5] This interaction represents a promising avenue for the development of novel anti-metastatic therapies.

CD81_Signaling cluster_membrane Cancer Cell Membrane CD81 CD81 Partners Partner Proteins (e.g., EWI-2, CD44) CD81->Partners Interacts with BAC This compound BAC->CD81 Binds & Inhibits Metastasis Cell Motility & Invasion BAC->Metastasis Suppresses Signaling Pro-Metastatic Signaling Partners->Signaling Activates Signaling->Metastasis Promotes

Inhibition of CD81-mediated metastasis by this compound.

Experimental Protocols

Isolation from Andrographis paniculata

This compound is isolated from the aerial parts of Andrographis paniculata through a multi-step extraction and purification process.

Isolation_Workflow start Dried, Powdered Aerial Parts of Andrographis paniculata extraction Exhaustive Extraction (95% Ethanol or Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partition et_oac_fraction Ethyl Acetate (B1210297) (EtOAc) Fraction partition->et_oac_fraction column1 Column Chromatography (Silica Gel, Sephadex LH-20) et_oac_fraction->column1 fractions Enriched Diterpenoid Fractions column1->fractions hplc Preparative HPLC (C18 Reverse-Phase) fractions->hplc final_product Pure this compound hplc->final_product

General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The air-dried and powdered aerial parts of the plant are exhaustively extracted with a solvent such as 95% ethanol or methanol (B129727) at room temperature.[2]

  • Solvent Partitioning: The crude extract is concentrated, suspended in water, and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc). The diterpenoid dimers are typically enriched in the EtOAc fraction.[2]

  • Column Chromatography: The EtOAc-soluble fraction is subjected to repeated column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20 to separate compounds based on polarity and size.[2]

  • High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified using preparative or semi-preparative reverse-phase HPLC (e.g., with a C18 column) to yield pure this compound.[2]

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the carbon-hydrogen framework and establish connectivity. Samples are typically dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Fragmentation patterns (MS/MS) provide additional structural information.[4]

TRPV Channel Activation Assay (Calcium Imaging)

This assay measures the ability of this compound to activate TRPV1 and TRPV3 channels by monitoring changes in intracellular calcium.

Methodology Details:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding human TRPV1 or TRPV3.[2][5]

  • Dye Loading: Transfected cells are plated on glass coverslips and incubated for 24-48 hours. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1][2]

  • Compound Application & Imaging: The cells are placed on a microscope stage and perfused with a buffer solution. This compound at various concentrations is applied, and changes in intracellular calcium are monitored by measuring the fluorescence intensity over time. A known agonist (e.g., capsaicin (B1668287) for TRPV1) is used as a positive control.[2][5]

  • Data Analysis: The dose-response relationship is analyzed to determine the half-maximal effective concentration (EC₅₀) or binding affinity (Kd).[2]

CD81 Binding Assay (Microscale Thermophoresis)

This biophysical technique quantifies the binding affinity between this compound and the CD81 protein.

Methodology Details:

  • Protein Preparation: Recombinant human CD81 protein is purified and labeled with a fluorescent dye.[5]

  • Sample Preparation: A dilution series of this compound is prepared. The labeled CD81 protein is mixed with each concentration of the compound.[5]

  • MST Measurement: Samples are loaded into capillaries, and a Microscale Thermophoresis (MST) instrument measures the movement of the fluorescently labeled protein along a microscopic temperature gradient.[5]

  • Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (Kd), which quantifies the binding affinity.[5]

References

An In-depth Technical Guide to Bisandrographolide C: Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. This document is intended to support research and development activities by presenting the core molecular properties of this compound in a clear and accessible format.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These values are critical for a range of applications, from analytical method development to computational modeling and drug formulation.

PropertyValueSource(s)
Molecular FormulaC₄₀H₅₆O₈[1][2][3][4]
Molecular Weight664.87 g/mol [1][2][5]

Note: Minor variations in molecular weight may be reported based on computational methods and isotopic composition.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C40H56O8 C40H56O8 Molecular Formula->C40H56O8 664.87 g/mol 664.87 g/mol Molecular Weight->664.87 g/mol

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, which has a long history in traditional medicine. As a member of the andrographolide (B1667393) family, this compound has attracted scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanism of action, with a focus on its molecular targets and associated signaling pathways. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual diagrams of the described biological processes to support further research and drug development efforts.

Core Mechanisms of Action

The primary molecular targets of this compound identified to date are the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) ion channels, and the tetraspanin CD81. These interactions underpin its observed biological activities, which include modulation of sensory perception and potential anti-cancer effects.

Activation of TRPV1 and TRPV3 Ion Channels

This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1] These channels are non-selective cation channels that play crucial roles in thermosensation, pain perception, and skin physiology.[1] The activation of these channels by this compound leads to an influx of cations, most notably Ca²⁺, into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events.

Interaction with the Tetraspanin CD81

Recent studies have demonstrated that this compound binds to the tetraspanin protein CD81.[2][3] CD81 is implicated in a wide range of cellular processes, including cell adhesion, motility, and signal transduction.[4] Notably, CD81 is involved in the metastasis of esophageal cancer.[5] By binding to CD81, this compound is thought to suppress its function, potentially by interfering with its interaction with partner proteins, thereby downregulating signaling pathways that promote cancer cell motility and invasion.[5]

Data Presentation

Quantitative data on the biological activity of this compound is crucial for understanding its potency and potential therapeutic window. The following tables summarize the available quantitative data. It is important to note that while the binding affinities for TRPV1 and TRPV3 have been determined for this compound, specific IC50 values for its anti-cancer and anti-inflammatory effects are not yet widely available in the literature. Therefore, for comparative context, data for the parent compound, andrographolide, is also provided.

Table 1: Binding Affinities of this compound

TargetAssay TypeResult (Kd)Reference
TRPV1Microscale Thermophoresis289 µM[4]
TRPV3Microscale Thermophoresis341 µM[4]
CD81Microscale ThermophoresisBinding Confirmed[2][3]

Table 2: Cytotoxicity of Andrographolide (for comparative context)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
KBOral Cancer106.2 (µg/ml)Not Specified
MDA-MB-231Breast Cancer30.2848
MCF-7Breast Cancer36.948

Note: Data for this compound's cytotoxicity is limited. The data presented here for andrographolide is for contextual purposes.

Table 3: Anti-inflammatory Activity of Andrographolide (for comparative context)

Target/AssayCell LineIC50 (µM)
IFN-γ productionMurine T-cells1.7
IL-6 releaseTHP-112.2
TNF-α releaseTHP-129.3

Note: Data for this compound's anti-inflammatory activity is limited. The data presented here for andrographolide is for contextual purposes.

Signaling Pathways

The interaction of this compound with its molecular targets initiates specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

TRPV1 and TRPV3 Activation Signaling Pathway

Activation of TRPV1 and TRPV3 by this compound leads to an influx of Ca²⁺, which acts as a second messenger to activate several downstream protein kinases.

TRPV_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound TRPV1 TRPV1 Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Bisandrographolide_C->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens TRPV3->Ca_influx Opens PKA PKA Ca_influx->PKA Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII Ca_influx->CaMKII Activates Downstream Downstream Cellular Responses (e.g., Nociception, Cardioprotection) PKA->Downstream PKC->Downstream CaMKII->Downstream

Activation of TRPV1/3 channels by this compound.
CD81 Interaction and Anti-Metastatic Pathway

This compound's binding to CD81 is proposed to disrupt its interaction with partner proteins, leading to the downregulation of signaling pathways that promote cancer cell metastasis.

CD81_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound CD81 CD81 Bisandrographolide_C->CD81 Binds and Inhibits Partner_Proteins Partner Proteins (e.g., Integrins) CD81->Partner_Proteins Interaction Metastasis_Signaling Pro-Metastatic Signaling Pathways Partner_Proteins->Metastasis_Signaling Activates Cell_Motility Cancer Cell Motility and Invasion Metastasis_Signaling->Cell_Motility Promotes

Inhibition of CD81-mediated metastatic signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Imaging Assay for TRPV Channel Activation

This assay is used to measure the ability of this compound to activate calcium-permeable ion channels like TRPV1 and TRPV3.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel using a suitable transfection reagent.

  • Calcium Imaging:

    • Transfected cells are plated onto glass-bottom dishes and incubated for 24-48 hours.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

    • The cells are then washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.

    • This compound is added at various concentrations, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

    • A known agonist for the respective channel (e.g., capsaicin (B1668287) for TRPV1) is used as a positive control.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Imaging_Workflow start Start cell_culture Culture and Transfect HEK293 cells with TRPV1 or TRPV3 plasmid start->cell_culture plating Plate cells on glass-bottom dishes cell_culture->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading baseline Record baseline fluorescence dye_loading->baseline add_compound Add this compound (various concentrations) baseline->add_compound record_fluorescence Monitor changes in fluorescence add_compound->record_fluorescence data_analysis Generate dose-response curve and calculate EC50 record_fluorescence->data_analysis end End data_analysis->end

Workflow for Calcium Imaging Assay.
Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a technique used to quantify the binding affinity between this compound and its protein targets, such as TRPV1, TRPV3, and CD81.

Methodology:

  • Protein Labeling:

    • Recombinant human TRPV1, TRPV3, or CD81 protein is fluorescently labeled using an appropriate labeling kit (e.g., NHS-ester dye).

    • Unbound dye is removed through a purification step.

  • Sample Preparation:

    • A serial dilution of this compound is prepared.

    • The labeled protein is mixed with each concentration of this compound and incubated to allow binding to reach equilibrium.

  • MST Measurement:

    • The samples are loaded into glass capillaries.

    • An infrared laser creates a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored. Changes in thermophoretic movement upon binding of this compound are measured.

  • Data Analysis:

    • The change in thermophoresis is plotted against the concentration of this compound.

    • The binding affinity (Kd) is determined by fitting the data to a binding curve.

MST_Workflow start Start protein_labeling Label target protein (TRPV1, TRPV3, or CD81) with fluorescent dye start->protein_labeling serial_dilution Prepare serial dilutions of this compound protein_labeling->serial_dilution incubation Incubate labeled protein with this compound dilutions serial_dilution->incubation capillary_loading Load samples into MST capillaries incubation->capillary_loading mst_measurement Measure thermophoretic movement capillary_loading->mst_measurement data_analysis Plot data and fit to binding curve to determine Kd mst_measurement->data_analysis end End data_analysis->end

Workflow for Microscale Thermophoresis.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of key cellular signaling pathways through its interaction with TRPV1, TRPV3, and CD81. The available data underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of pain management, dermatology, and oncology.

Future research should focus on several key areas:

  • Quantitative Bioactivity: Determining the specific IC50 values of this compound in various cancer cell lines and for the inhibition of inflammatory markers is crucial for a comprehensive understanding of its potency.

  • Downstream Signaling: A more detailed elucidation of the downstream signaling cascades initiated by this compound's interaction with its targets will provide a deeper understanding of its mechanism of action.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of this compound for its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogs will guide the design of more potent and selective derivatives.

This technical guide provides a solid foundation for these future investigations, summarizing the current state of knowledge and offering a framework for continued research and development in this promising area.

References

Bisandrographolide C: A Comprehensive Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. This plant has a long-standing history in traditional medicine for treating a variety of ailments. As a member of the andrographolide (B1667393) family of compounds, this compound has attracted scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and an exploration of its mechanisms of action through signaling pathways. Due to the limited availability of specific quantitative data for this compound in some areas, comparative data for its well-studied monomeric precursor, andrographolide, is included to provide a broader context and guide future research.

Quantitative Data on Biological Activities

The biological activities of this compound have been evaluated in several studies. The following tables summarize the available quantitative data for this compound and comparative data for andrographolide.

Table 1: Ion Channel and Protein Binding Activity of this compound

Biological TargetAssay TypeResult (Kd)Reference
TRPV1 ChannelBinding Affinity289 µM[1]
TRPV3 ChannelBinding Affinity341 µM[1]
CD81BindingBinds to CD81[2]

Table 2: Comparative Anti-inflammatory Activity of Andrographolide

Note: Data for this compound is not currently available. The following data for andrographolide is provided for context.

Biological Target/AssayCell LineResult (IC50)Reference
NF-κB InhibitionRAW 264.7Not specified[3]
TNF-α InhibitionRAW 264.723.3 µM[2]
IL-6 InhibitionMurine T-cellsNot specified[4]
IFN-γ Production InhibitionMurine T-cells1.7 ± 0.07 µM[4]

Table 3: Comparative Antiviral Activity of Andrographolide and its Derivatives

VirusCell LineCompoundResult (IC50)Reference
Herpes Simplex Virus-1 (HSV-1)VeroAndrographolide8.28 µg/mL[5]
Influenza A (H9N2)MDCK14-α-lipoyl andrographolide8.4 µM[1]
Influenza A (H5N1)MDCK14-α-lipoyl andrographolide15.2 µM[1]
Influenza A (H1N1)MDCK14-α-lipoyl andrographolide7.2 µM[1]
Human Immunodeficiency Virus (HIV)Not specified3-nitrobenzylidene derivative0.51 µM[6]

Table 4: Comparative Anticancer Activity of Andrographolide and its Derivatives

Note: Specific IC50 values for this compound against a broad range of cancer cell lines are not available in the reviewed literature. The following data for andrographolide and its derivatives provides context on the potential of this class of compounds.

Cell LineCancer TypeCompoundResult (IC50)Reference
MCF-7Breast CancerAndrographolide (48h)32.90 ± 0.02 µM[7]
MDA-MB-231Breast CancerAndrographolide (48h)37.56 ± 0.03 µM[7]
A549Lung AdenocarcinomaMethyl sulfonyl derivative of andrographolide3.98 µM[8]
K562LeukemiaMethyl sulfonyl derivative of andrographolide5.97 µM[8]
HeLaCervical CancerNot specifiedNot specified
HCT-116Colon CancerNot specifiedNot specified

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used to evaluate the biological activities of this compound and related compounds.

TRPV1/TRPV3 Channel Activation Assay (Calcium Imaging)

This assay is used to determine the ability of a compound to activate calcium-permeable ion channels like TRPV1 and TRPV3.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are then transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel.[9]

  • Calcium Imaging: Transfected cells are plated on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9]

  • Compound Application and Data Acquisition: Baseline fluorescence is recorded using a fluorescence microscope. This compound is then added at various concentrations, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.[9]

Cardiomyocyte Hypoxia-Reoxygenation Assay

This in vitro model simulates ischemia-reperfusion injury to assess the cardioprotective effects of a compound.

  • Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.

  • Hypoxia Induction: Cells are incubated in a glucose-free, serum-free medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period.

  • Reoxygenation and Treatment: The hypoxic medium is replaced with normal culture medium, and cells are returned to a normoxic incubator. This compound is added either before hypoxia or during reoxygenation.[9]

  • Assessment of Cell Viability: Cell viability is determined using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).[9]

CD81 Binding Assay (Microscale Thermophoresis - MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand.

  • Protein Labeling: The target protein, CD81, is fluorescently labeled.[9]

  • Sample Preparation: A constant concentration of labeled CD81 is mixed with a serial dilution of this compound.[9]

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser creates a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient is monitored. Changes in this movement upon binding of this compound are measured.[9]

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates.[8][10]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.[8][10]

  • MTT Addition and Formazan (B1609692) Solubilization: MTT solution is added to each well, and incubated. The resulting formazan crystals are dissolved in a solubilizing agent like DMSO.[8][10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific signaling pathways.

TRPV1 and TRPV3 Channel Activation

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[1] Activation of these non-selective cation channels leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling events. This mechanism is thought to be central to its observed cardioprotective effects.[10]

TRPV_Activation This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPV3 TRPV3 This compound->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV3->Ca_influx Downstream Downstream Signaling (e.g., Cardioprotection) Ca_influx->Downstream

Activation of TRPV1 and TRPV3 channels by this compound.
Inhibition of Esophageal Cancer Metastasis via CD81 Binding

This compound has been shown to bind to the tetraspanin CD81, a protein implicated in the metastasis of esophageal cancer.[2] By binding to CD81, this compound is thought to suppress its function, thereby inhibiting cancer cell motility and invasion.[2]

CD81_Inhibition cluster_inhibition Inhibition This compound This compound CD81 CD81 This compound->CD81 Binds to and suppresses function Metastasis Esophageal Cancer Metastasis CD81->Metastasis Promotes

Inhibition of CD81-mediated metastasis by this compound.
Putative Anti-inflammatory and Anticancer Signaling Pathways (Inferred from Andrographolide)

While direct evidence for this compound's modulation of specific anti-inflammatory and anticancer signaling pathways is still emerging, the extensive research on its monomeric precursor, andrographolide, provides valuable insights into its potential mechanisms. Andrographolide is a known inhibitor of the NF-κB and PI3K/Akt signaling pathways, which are critical in inflammation and cancer progression.[11][12][13] It is plausible that this compound shares some of these mechanistic properties.

Putative_Pathways This compound\n(Putative) This compound (Putative) NFkB NF-κB Pathway This compound\n(Putative)->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway This compound\n(Putative)->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Cancer Cancer Progression NFkB->Cancer PI3K_Akt->Cancer

Putative inhibitory effects of this compound on key signaling pathways.
Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of a compound like this compound.

Experimental_Workflow cluster_compound Compound Preparation cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies Isolation Isolation from Andrographis paniculata Purification Purification and Characterization Isolation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB, Cytokine) Purification->AntiInflammatory Antiviral Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral IonChannel Ion Channel Assays (e.g., Calcium Imaging) Purification->IonChannel Signaling Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling AntiInflammatory->Signaling IonChannel->Signaling Binding Target Binding Assays (e.g., MST) Signaling->Binding

General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound has demonstrated promising biological activities, particularly in the modulation of ion channels and as a potential anticancer agent through its interaction with CD81. The available quantitative data, while still limited, provides a solid foundation for further investigation. The comparative analysis with andrographolide suggests that this compound likely possesses a broader range of anti-inflammatory and antiviral properties that warrant more detailed exploration.

Future research should focus on:

  • Expanding Quantitative Data: Conducting comprehensive dose-response studies to determine the IC50 and EC50 values of this compound in a wide range of anti-inflammatory, antiviral, and anticancer assays.

  • Elucidating Signaling Pathways: Investigating the downstream signaling cascades initiated by TRPV1/TRPV3 activation and the precise molecular consequences of CD81 binding.

  • In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.

This in-depth technical guide serves as a valuable resource for the scientific community, summarizing the current state of knowledge on this compound and providing a roadmap for future research to unlock its full therapeutic potential.

References

Bisandrographolide C: A Technical Guide on a Diterpenoid Dimer with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a naturally occurring diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, a member of the Acanthaceae family widely utilized in traditional medicine.[1] This complex molecule is formed from two ent-labdane diterpenoid units, structurally related to andrographolide, the major bioactive constituent of the plant.[2][3] this compound has garnered significant scientific interest due to its specific biological activities, particularly its role as a selective activator of Transient Receptor Potential (TRP) channels, positioning it as a valuable chemical probe and a potential lead compound for drug discovery.[4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with this compound.

Chemical and Physicochemical Properties

This compound is characterized by its unique dimeric structure.[2] The systematic IUPAC name for this compound is 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one.[6][7] Its molecular and physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄₀H₅₆O₈[5][6][7]
Molecular Weight 664.87 g/mol [5][6]
CAS Number 160498-02-2[6]
Appearance White powder[2]
Solubility Soluble in DMSO and ethanol[2][5]
Predicted Boiling Point 832.6 ± 65.0 °C[5]
Predicted Density 1.23 ± 0.1 g/cm³[5]
XLogP3-AA 6.1[5][7]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 8[5]
Rotatable Bond Count 7[5]
Topological Polar Surface Area 134 Ų[5][7]

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its selective activation of specific Transient Receptor Potential (TRP) channels.[2][6]

Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[4][5][8] These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception.[5] Upon activation by agonists like this compound, these channels permit the influx of cations, predominantly Ca²⁺, into the cell.[4][5] This increase in intracellular calcium can initiate a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5] The binding affinities of this compound for these channels have been quantified.[4]

Target ChannelBinding Affinity (Kd)Assay
TRPV1289 µMMicroscale Thermophoresis (MST)
TRPV3341 µMMicroscale Thermophoresis (MST)
Cardioprotective Effects

In addition to its effects on TRP channels, this compound has demonstrated protective effects on cardiomyocytes against hypoxia-reoxygenation injury.[8][9][10][11] The precise mechanism linking TRPV activation to this cardioprotective effect is an area of ongoing investigation.[8]

Interaction with CD81

Recent studies have suggested that this compound can bind to and potentially suppress the function of CD81, a tetraspanin protein.[5] CD81 has been implicated in the metastasis of esophageal cancer. By interacting with CD81, this compound may interfere with the formation of signaling complexes on the cell surface that are critical for cancer cell motility and invasion.[5][12]

Signaling pathways of this compound.

Experimental Protocols

Isolation of this compound from Andrographis paniculata

A general methodology for the isolation of this compound from its natural source involves several key steps.[6]

  • Extraction : The air-dried and powdered aerial parts of Andrographis paniculata are exhaustively extracted with an organic solvent, such as 95% ethanol, at room temperature.[6]

  • Solvent Partitioning : The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.[6]

  • Chromatography : The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20 to isolate this compound.[6]

General workflow for the isolation of this compound.

In Vitro Assay for TRPV Channel Activation

The activity of this compound on TRPV channels can be assessed using calcium imaging assays in cells overexpressing the channel of interest.[6]

  • Cell Culture and Transfection : A suitable cell line, such as HEK293T, is cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.[6][8]

  • Calcium Imaging : Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10] Baseline fluorescence is recorded before the application of this compound at various concentrations. Changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio.[6][10] A known agonist, such as capsaicin (B1668287) for TRPV1, can be used as a positive control.[6]

  • Data Analysis : The dose-response relationship for the induced calcium influx is analyzed to determine the half-maximal effective concentration (EC₅₀).[6]

Microscale Thermophoresis (MST) for Binding Affinity

MST is a technique used to quantify the binding affinity between a molecule and its target.[10]

  • Sample Preparation : The target protein (e.g., TRPV1 or TRPV3) is fluorescently labeled. A dilution series of this compound is prepared.

  • MST Measurement : The fluorescently labeled protein and the ligand dilutions are mixed and loaded into capillaries. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in this thermophoretic movement upon binding of this compound are measured.[10]

  • Data Analysis : The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[10]

Workflow for in vitro biological assays.

Conclusion

This compound is a structurally unique diterpenoid dimer with well-defined activity as a selective activator of TRPV1 and TRPV3 channels. Its potential cardioprotective effects and interaction with CD81 suggest a broader therapeutic applicability that warrants further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological properties of this promising natural product. Continued research into the synthesis, mechanism of action, and in vivo efficacy of this compound and its analogs is crucial for its potential development into a novel therapeutic agent.

References

Bisandrographolide C: A Technical Guide to Its Natural Origins, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a complex dimeric diterpenoid, has been isolated from the traditional medicinal plant Andrographis paniculata. As a member of the ent-labdane class of natural products, it has garnered scientific interest for its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, detailing its natural source, proposed synthetic pathways, and known biological interactions. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation, and a plausible, though not yet experimentally validated, synthetic route. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this intricate molecule.

Natural Source and Isolation

This compound is a naturally occurring compound found in the plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2] This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia.[1][2] The primary challenge in obtaining this compound lies in its relatively low abundance compared to its monomeric precursor, andrographolide (B1667393).[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C₄₀H₅₆O₈[4]
Molecular Weight 664.87 g/mol [4]
IUPAC Name 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one[5]
CAS Number 160498-02-2[4]
Appearance Solid at room temperature[4]
Boiling Point (Predicted) 832.6 ± 65.0 °C at 760 mmHg[4]
Density (Predicted) 1.2 ± 0.1 g/cm³[4]
LogP 3.82[4]
Experimental Protocol: Isolation from Andrographis paniculata

The following protocol outlines a general procedure for the isolation and purification of this compound from the aerial parts of Andrographis paniculata.[3][4][6][7]

1.2.1. Extraction

  • Air-dry the aerial parts (leaves and stems) of Andrographis paniculata and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. This process should be repeated three times to ensure exhaustive extraction.[4]

  • Filter the combined ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[4]

1.2.2. Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[4] The EtOAc fraction is typically enriched with diterpenoids.[4]

1.2.3. Chromatographic Purification

  • Column Chromatography:

    • Subject the dried EtOAc fraction to column chromatography on silica (B1680970) gel.[4][6]

    • Elute the column with a gradient of petroleum ether and ethyl acetate.[4][6]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing diterpenoid dimers.

    • Further purification of the relevant fractions can be achieved using Sephadex LH-20 and octadecylsilyl (ODS) silica gel columns.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound using preparative or semi-preparative HPLC.[3][4]

    • A C18 reverse-phase column is typically used with a gradient of acetonitrile (B52724) and water as the mobile phase.[3]

    • Monitor the elution at a wavelength of approximately 223-230 nm.[3]

1.2.4. Structure Elucidation

Confirm the structure of the isolated pure this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with published values.[4]

G plant Dried, powdered aerial parts of Andrographis paniculata extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Suspension in H₂O and partitioning (Petroleum Ether, EtOAc) crude_extract->partitioning etoac_fraction EtOAc Fraction partitioning->etoac_fraction column_chrom Column Chromatography (Silica gel, Sephadex LH-20, etc.) etoac_fraction->column_chrom fractions Fractions containing diterpenoid dimers column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: General workflow for the isolation of this compound.

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be proposed based on a biomimetic [4+2] cycloaddition, also known as a Diels-Alder reaction.[5][8] This approach is inspired by the proposed biosynthetic pathway of similar dimeric natural products.[8][9]

Proposed Synthetic Pathway: A Biomimetic Approach

The proposed synthesis involves the dimerization of two molecules of an activated andrographolide derivative. One molecule would act as the diene and the other as the dienophile in a Diels-Alder reaction.

2.1.1. Step 1: Synthesis of Andrographolide

The initial step would be the total synthesis of the monomeric unit, andrographolide. A reported enantioselective total synthesis of andrographolide can be accomplished in 14 steps, with key transformations including an iridium-catalyzed carbonyl reductive coupling and a manganese-catalyzed hydrogen atom transfer (HAT) reduction to establish the trans-decalin ring system.[10]

2.1.2. Step 2: Activation of the Butenolide Ring

One molecule of the synthesized andrographolide would need to be selectively activated to serve as a reactive diene for the Diels-Alder reaction. This activation could potentially be achieved through enzymatic or chemical means to facilitate the subsequent cycloaddition.

2.1.3. Step 3: [4+2] Cycloaddition (Diels-Alder Reaction)

The activated andrographolide monomer (the diene) would then react with a second molecule of andrographolide (the dienophile) via a [4+2] cycloaddition to form the dimeric core structure of this compound.[5] The regioselectivity and stereoselectivity of this reaction would be critical to obtaining the desired isomer.

2.1.4. Step 4: Final Modifications and Purification

Following the cycloaddition, further functional group manipulations and purification steps would be necessary to yield the final this compound molecule.

G andrographolide Andrographolide activation Activation of Butenolide Ring andrographolide->activation monomer_b Monomer B (Dienophile) andrographolide->monomer_b monomer_a Monomer A (Diene) activation->monomer_a cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) monomer_a->cycloaddition monomer_b->cycloaddition bisandro_c This compound cycloaddition->bisandro_c

Caption: Proposed biomimetic synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit interesting biological activities, primarily related to its interaction with Transient Receptor Potential (TRP) channels.

Activation of TRPV Channels

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[4] These channels are non-selective cation channels involved in various physiological processes, including pain sensation and temperature regulation. The activation of these channels by this compound is a key aspect of its biological activity and may contribute to some of the therapeutic effects attributed to Andrographis paniculata extracts.

TargetActivityIC₅₀/EC₅₀/K_dSource
TRPV1 ActivatorK_d = 289 µM[4]
TRPV3 ActivatorK_d = 341 µM[4]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular bisandro_c This compound trpv1 TRPV1 bisandro_c->trpv1 Activates trpv3 TRPV3 bisandro_c->trpv3 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx trpv3->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: Activation of TRPV1 and TRPV3 channels by this compound.

Experimental Protocol: In Vitro Assay for TRPV Channel Activation

The activity of this compound on TRPV channels can be evaluated using a calcium imaging assay in cells overexpressing the channel of interest.[4]

3.2.1. Cell Culture and Transfection

  • Culture a suitable cell line, such as HEK293T, under standard conditions.

  • Transiently transfect the cells with a plasmid encoding the human TRPV1 or TRPV3 channel.

3.2.2. Calcium Imaging

  • Plate the transfected cells onto glass coverslips and, after 24-48 hours, load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Mount the coverslips on the stage of an inverted microscope equipped for ratiometric calcium imaging.

  • Perfuse the cells with a standard extracellular solution.

  • Apply various concentrations of this compound to the cells and monitor changes in intracellular calcium concentration by measuring the fluorescence ratio.

  • A known agonist for the respective channel (e.g., capsaicin (B1668287) for TRPV1) can be used as a positive control.

Conclusion

This compound stands out as a structurally complex and biologically intriguing natural product. Its isolation from Andrographis paniculata highlights the rich chemical diversity of traditional medicinal plants. While a total synthesis remains to be accomplished, the proposed biomimetic Diels-Alder approach provides a logical and compelling strategy for future synthetic endeavors. The selective activation of TRPV1 and TRPV3 channels by this compound opens avenues for further investigation into its therapeutic potential, particularly in the areas of pain and inflammation. This technical guide serves as a foundational resource for researchers dedicated to exploring the full scientific and medicinal value of this fascinating dimeric diterpenoid.

References

The Role of Bisandrographolide C in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Diterpenoid Dimer from Andrographis paniculata

Bisandrographolide C, an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, represents a compelling intersection of traditional herbal medicine and modern pharmacological research. For centuries, Andrographis paniculata, commonly known as the "King of Bitters," has been a cornerstone of Ayurvedic and Traditional Chinese Medicine, employed to treat a wide array of ailments including respiratory infections, fever, inflammation, and skin diseases.[1][2][3] This technical guide provides an in-depth analysis of this compound, summarizing the quantitative data on its biological activities, detailing key experimental protocols, and visualizing its mechanisms of action to support further scientific investigation and drug development.

Traditional Ethnomedicinal Applications of Andrographis paniculata

Andrographis paniculata has a long and well-documented history of use in traditional medicine across Asia.[2] In Ayurveda, it is used as a potent anti-inflammatory, astringent, and liver tonic.[3] Traditional Chinese Medicine classifies it as a "cold property" herb used to clear heat, resolve toxicity, and treat conditions like sore throat, influenza, and dysentery.[2][3] The plant's aerial parts, roots, and whole extracts have been utilized to manage snakebites, insect stings, diabetes, and hypertension.[2] While traditional practices utilize the entire plant or its crude extracts, modern research is isolating specific phytoconstituents, such as this compound, to validate and understand the molecular basis for these therapeutic effects.

Quantitative Bioactivity of this compound

Research has identified several specific molecular targets for this compound, distinguishing its activity from the more extensively studied andrographolide. The primary documented activities include the activation of specific Transient Receptor Potential (TRP) channels, protection of cardiomyocytes, and binding to the tetraspanin CD81.[4][5][6]

Biological TargetAssay TypeResultUnitReference
TRPV1 Channel Binding Affinity (Microscale Thermophoresis)Kd = 289µM[5][7]
TRPV3 Channel Binding Affinity (Microscale Thermophoresis)Kd = 341µM[5][7]
Cardiomyocytes Hypoxia-Reoxygenation AssayProtective Effect-[5]
CD81 Microscale ThermophoresisBinds to CD81-[6][8]

Key Signaling Pathways

The biological effects of this compound are initiated through its interaction with specific cell surface receptors, triggering downstream intracellular signaling cascades.

TRPV1 and TRPV3 Channel Activation

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[5] Activation of these non-selective cation channels leads to an influx of Ca2+, which acts as a critical second messenger, depolarizing the cell membrane and initiating a variety of physiological responses.[1][2]

TRPV_Activation cluster_membrane Cell Membrane TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV3 TRPV3 TRPV3->Ca_influx BAC This compound BAC->TRPV1 Activates (Kd = 289 µM) BAC->TRPV3 Activates (Kd = 341 µM) Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (PKC, CaMKII) Ca_influx->Downstream

Activation of TRPV1 and TRPV3 channels by this compound.
Interaction with CD81

This compound has been shown to bind to the tetraspanin CD81.[6][8] CD81 is a transmembrane protein involved in various cellular processes, including cell adhesion, motility, and signaling. Its overexpression has been linked to metastasis in esophageal cancer. The binding of this compound to CD81 suggests a potential mechanism for inhibiting cancer cell motility and metastasis.[6][9]

CD81_Interaction cluster_cell Esophageal Cancer Cell BAC This compound CD81 CD81 BAC->CD81 Binds Metastasis Cancer Cell Motility & Metastasis BAC->Metastasis Inhibits CD81->Metastasis Promotes

This compound interaction with the CD81 tetraspanin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments related to this compound.

Isolation of this compound from Andrographis paniculata

The isolation of this compound involves a multi-step extraction and purification process to separate it from other structurally related compounds.[10]

Isolation_Workflow Start Dried, powdered aerial parts of Andrographis paniculata Extraction Extraction with 95% Ethanol Start->Extraction Partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EtOAc->ColumnChrom Fractions Fractions containing diterpenoid dimers ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC End Pure this compound HPLC->End

General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are exhaustively extracted with an organic solvent, typically 95% ethanol, at room temperature.[10]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, suspended in water, and partitioned successively with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate, to fractionate the compounds.[10]

  • Column Chromatography: The ethyl acetate-soluble fraction, which is enriched with diterpenoids, undergoes repeated column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20.[10]

  • High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the target compound are further purified using preparative or semi-preparative HPLC to achieve high purity.[10]

  • Structure Elucidation: The final confirmation of the isolated compound's structure is performed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Assay for TRPV Channel Activation (Calcium Imaging)

This assay measures the ability of this compound to activate TRPV channels by monitoring changes in intracellular calcium concentrations.[10]

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.[10]

  • Calcium Indicator Loading: Transfected cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: Cells are perfused with an extracellular solution, and baseline fluorescence is recorded. This compound is then applied at various concentrations.

  • Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence ratio at different excitation wavelengths using a ratiometric imaging system. A known agonist (e.g., capsaicin (B1668287) for TRPV1) is used as a positive control.[10]

Cardiomyocyte Hypoxia-Reoxygenation (H/R) Assay

This protocol models ischemia-reperfusion injury in vitro to assess the cardioprotective effects of a compound.[11]

Methodology:

  • Cell Culture: Primary cardiomyocytes (e.g., from neonatal rats) are cultured under standard conditions.

  • Hypoxia Induction: The standard culture medium is replaced with a hypoxic medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-2 hours).[11][12]

  • Treatment: this compound is added to the culture medium either before the hypoxic period (pre-treatment) or during the subsequent reoxygenation period.

  • Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for 12-24 hours.[11]

  • Assessment of Cell Viability: Cell viability and injury are assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[11]

Conclusion and Future Directions

This compound is a bioactive compound from a plant with a rich history in traditional medicine. Modern scientific inquiry has begun to elucidate its specific molecular targets, providing a potential explanation for some of the therapeutic effects attributed to Andrographis paniculata. The activation of TRPV1 and TRPV3 channels, coupled with its protective effects on cardiomyocytes and its interaction with the cancer-related protein CD81, highlights its potential in therapeutic areas such as pain management, cardiovascular protection, and oncology.[4][5]

For researchers, scientists, and drug development professionals, this compound presents a promising natural product lead. Future research should focus on elucidating the downstream signaling pathways in greater detail, conducting in vivo studies to confirm its efficacy and safety, and exploring structure-activity relationships to develop more potent and selective analogs. The continued investigation of such compounds bridges the gap between traditional knowledge and evidence-based medicine, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide on the Interaction of Bisandrographolide C with TRPV1 and TRPV3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has been identified as a selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] These non-selective cation channels are integral to various physiological processes, including thermosensation, nociception, and skin physiology.[1] As such, they represent significant therapeutic targets for conditions like chronic pain and inflammation.[2] This technical guide provides a comprehensive overview of the interaction between this compound and these channels, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data Presentation

The interaction of this compound with TRPV1 and TRPV3 channels has been quantified, primarily through binding affinity studies. The following table summarizes the available data for this compound and includes comparative data for related compounds to provide a broader context.

CompoundTarget ChannelEffectQuantitative DataMethodologyCell Type
This compound TRPV1 Activator Kd = 289 µM Microscale Thermophoresis (MST) Not Specified
This compound TRPV3 Activator Kd = 341 µM Microscale Thermophoresis (MST) Not Specified
Bisandrographolide ATRPV4ActivatorEC₅₀ = 790-950 nMCalcium Imaging / ElectrophysiologyHEK293T cells
Bisandrographolide ATRPV1, TRPV2, TRPV3No activation or blockNot ObservedCalcium Imaging / ElectrophysiologyHEK293T cells
AndrographolideTRPV1, TRPV2, TRPV3, TRPV4No activation or blockNot ObservedCalcium Imaging / ElectrophysiologyHEK293T cells

Data sourced from multiple studies.[1][3][4][5][6]

Signaling Pathways

The activation of TRPV1 and TRPV3 channels by this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, most notably Ca²⁺. This increase in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways.

Bisandrographolide_C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPV3 TRPV3 This compound->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx TRPV3->Ca_influx TRPV3->Na_influx CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates Depolarization Membrane Depolarization Na_influx->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream CaMKII->Downstream PKC->Downstream Calcium_Imaging_Workflow start Start: HEK293T cells transfect Transiently transfect with TRPV1 or TRPV3 cDNA (with a fluorescent marker) start->transfect culture Culture for 24-72 hours transfect->culture load_dye Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) culture->load_dye wash Wash to remove extracellular dye load_dye->wash perfuse Perfuse with standard extracellular solution wash->perfuse apply_compound Apply this compound (various concentrations) perfuse->apply_compound measure Measure changes in intracellular Ca²⁺ via fluorescence microscopy apply_compound->measure analyze Analyze dose-response relationship to determine EC₅₀ measure->analyze end End analyze->end Patch_Clamp_Workflow start Start: Transfected HEK293T cells prepare_pipette Prepare glass micropipette (2-5 MΩ resistance) with intracellular solution start->prepare_pipette establish_seal Establish a high-resistance 'giga-seal' between pipette and cell membrane prepare_pipette->establish_seal rupture_patch Rupture the cell membrane patch to achieve whole-cell configuration establish_seal->rupture_patch hold_potential Clamp cell at a holding potential (e.g., -60 mV) rupture_patch->hold_potential apply_ramps Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit baseline currents hold_potential->apply_ramps apply_compound Apply this compound via perfusion system apply_ramps->apply_compound record_currents Record changes in ionic currents apply_compound->record_currents analyze Analyze current-voltage (I-V) relationship record_currents->analyze end End analyze->end

References

Bisandrographolide C: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities suggest a potential for therapeutic applications in various domains, including pain management, cardiovascular protection, and oncology. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Therapeutic Targets

Current research has identified two primary classes of therapeutic targets for this compound:

  • Transient Receptor Potential (TRP) Ion Channels: Specifically, this compound has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2][3] These non-selective cation channels are integral to various physiological processes, including thermosensation, pain perception (nociception), and skin physiology.[1]

  • Tetraspanin CD81: this compound has been identified as a binding partner for the tetraspanin CD81.[3][4][5] This protein is implicated in a range of cellular processes, and its interaction with this compound is particularly relevant in the context of cancer metastasis.[3][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with its identified targets.

Table 1: Binding Affinity of this compound for TRPV Channels

CompoundTarget ChannelAssay TypeBinding Affinity (Kd)Reference
This compoundTRPV1Microscale Thermophoresis (MST)289 µM[1][6]
This compoundTRPV3Microscale Thermophoresis (MST)341 µM[1][6]

Table 2: Biological Activity of this compound

Biological TargetEffectCell LinesNoted ObservationsReference
CD81Binds to CD81 and suppresses its functionEC109, KYSE520 (Esophageal Cancer)Suppresses motility of esophageal cancer cells.[3][4][5]
CardiomyocytesProtective effect against hypoxia-reoxygenation injuryPrimary cardiomyocytesThe protective effect is potentially mediated through TRPV channel activation.[7]

Signaling Pathways

TRPV1 and TRPV3 Activation Pathway

This compound functions as an activator of TRPV1 and TRPV3 channels.[1][2] This activation leads to an influx of cations, primarily Ca²⁺, into the cell.[3] The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events. This can include the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3] These kinases, in turn, can phosphorylate a variety of intracellular targets, leading to diverse physiological responses, including the modulation of pain signals and cardioprotective effects.[1][3]

TRPV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPV3 TRPV3 This compound->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens TRPV3->Ca_influx Opens Downstream Downstream Signaling (PKA, PKC, CaMKII) Ca_influx->Downstream Activates Response Physiological Response (e.g., Nociception, Cardioprotection) Downstream->Response Leads to

Proposed signaling pathway for this compound-mediated TRPV1/3 activation.
CD81 Inhibition Pathway in Esophageal Cancer

This compound has been shown to bind to the tetraspanin CD81, which is implicated in the metastasis of esophageal cancer.[3][4][5] By binding to CD81, this compound is thought to suppress its function, potentially by interfering with its interaction with partner proteins.[3] This disruption of CD81-mediated signaling complexes on the cell surface can lead to a downregulation of pathways that promote cancer cell motility and invasion, thereby exhibiting anti-metastatic effects.[3][5] The precise downstream signaling cascade inhibited by this interaction is an area of ongoing investigation.

CD81_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CD81 CD81 This compound->CD81 Binds & Inhibits Partners Partner Proteins CD81->Partners Interaction Disrupted Metastasis_Pathway Pro-Metastatic Signaling Pathway Partners->Metastasis_Pathway Downregulation Cell_Motility Cell Motility & Invasion Metastasis_Pathway->Cell_Motility Inhibition

Proposed mechanism of this compound's anti-metastatic effect via CD81.

Experimental Protocols

TRPV Channel Activation Assays

This assay is used to measure the increase in intracellular calcium concentration following the activation of TRPV channels by this compound.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel using a suitable transfection reagent (e.g., Lipofectamine 2000).[2] A fluorescent reporter like GFP is often co-transfected to identify transfected cells.

  • Calcium Imaging Procedure:

    • Transfected cells are plated on glass-bottom dishes.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[2]

    • After washing with a physiological salt solution, baseline fluorescence is recorded using a fluorescence microscope equipped for ratiometric imaging.

    • This compound is applied at various concentrations, and the change in intracellular calcium is monitored by measuring the fluorescence intensity ratio.[2]

    • A known agonist (e.g., capsaicin (B1668287) for TRPV1) is used as a positive control.[2]

  • Data Analysis:

    • The dose-response relationship for this compound-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC₅₀).

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293T Cells Start->Cell_Culture Transfection Transfect with TRPV1/3 Plasmid Cell_Culture->Transfection Plating Plate on Glass-Bottom Dishes Transfection->Plating Dye_Loading Load with Calcium-Sensitive Dye (e.g., Fura-2 AM) Plating->Dye_Loading Imaging Record Baseline Fluorescence Dye_Loading->Imaging Compound_Addition Apply this compound (Various Concentrations) Imaging->Compound_Addition Record_Response Monitor Fluorescence Change Compound_Addition->Record_Response Data_Analysis Analyze Dose-Response & Calculate EC₅₀ Record_Response->Data_Analysis End End Data_Analysis->End

Experimental workflow for the calcium imaging assay.

This technique provides a direct measure of the ion channel activity by recording the electrical currents.

  • Cell Preparation:

    • HEK293T cells are transfected with the TRPV channel of interest as described above.

  • Recording Setup:

    • An inverted microscope, micromanipulators, a patch-clamp amplifier, and a data acquisition system are used.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an intracellular solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2).

    • The extracellular solution contains (e.g., in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Voltage Protocol:

    • Cells are voltage-clamped at a holding potential (e.g., -60 mV).

    • Currents are elicited by applying voltage ramps or steps.

  • Data Analysis:

    • Recorded currents are analyzed to determine current density and current-voltage (I-V) relationships. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.

CD81 Binding Assay

MST is utilized to quantify the binding affinity between this compound and the CD81 protein.

  • Protein Labeling:

    • Recombinant human CD81 protein is fluorescently labeled using a suitable kit (e.g., NHS-ester dye).

    • Unbound dye is removed via purification (e.g., column chromatography).

  • Sample Preparation:

    • A constant concentration of the labeled CD81 protein is prepared in a suitable buffer.

    • A serial dilution of this compound is prepared in the same buffer.

    • The labeled protein and ligand dilutions are mixed and incubated to reach binding equilibrium.

  • MST Measurement:

    • Samples are loaded into glass capillaries.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis:

    • The change in thermophoresis is plotted against the concentration of this compound.

    • The dissociation constant (Kd) is determined by fitting the data to a binding curve.

MST_Workflow Start Start Labeling Fluorescently Label Recombinant CD81 Protein Start->Labeling Dilution Prepare Serial Dilution of This compound Start->Dilution Purification Purify Labeled Protein Labeling->Purification Mixing Mix Labeled Protein with Ligand & Incubate Purification->Mixing Dilution->Mixing Loading Load Samples into MST Capillaries Mixing->Loading Measurement Measure Thermophoretic Movement Loading->Measurement Data_Analysis Plot Data & Calculate Kd Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for Microscale Thermophoresis (MST).
Cardiomyocyte Hypoxia-Reoxygenation Assay

This assay models ischemia-reperfusion injury to assess the protective effects of this compound.

  • Cell Culture:

    • Primary neonatal rat cardiomyocytes are cultured.

  • Hypoxia/Reoxygenation Protocol:

    • Cells are pre-treated with this compound.

    • The culture medium is replaced with a hypoxic buffer, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4-6 hours).

    • Following hypoxia, the medium is replaced with normal culture medium, and cells are returned to a normoxic incubator for reoxygenation (e.g., 12-24 hours).

  • Assessment of Cell Viability:

    • Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

    • Apoptosis can be quantified using TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

Conclusion

This compound presents a compelling profile as a modulator of multiple therapeutic targets. Its ability to activate TRPV1 and TRPV3 channels suggests potential applications in pain and sensory disorders, while its interaction with CD81 opens avenues for the development of novel anti-cancer therapies, particularly for metastatic esophageal cancer. The cardioprotective effects further broaden its therapeutic potential. This guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate further research and development of this promising natural compound. Future investigations should focus on elucidating the complete downstream signaling cascades and evaluating the in vivo efficacy and safety of this compound in relevant disease models.

References

Bisandrographolide C for Cardiomyocyte Protection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a promising agent for the protection of cardiomyocytes against hypoxic injury. This technical guide provides a comprehensive overview of the current understanding of this compound's cardioprotective effects, with a focus on its mechanism of action, quantitative data from in-vitro studies, and detailed experimental protocols. The primary mechanism of action is believed to be the activation of Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV3, which modulates intracellular calcium levels and activates downstream pro-survival signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The underlying pathology involves hypoxia (oxygen deprivation) in cardiomyocytes, which triggers a cascade of detrimental events including apoptosis, oxidative stress, and inflammation, ultimately leading to loss of cardiac function. This compound has demonstrated significant potential in mitigating these effects in preclinical studies.[1] This guide synthesizes the available scientific data to provide a detailed understanding of its cardioprotective properties.

Quantitative Data on Cardioprotective Effects

The cardioprotective effects of this compound have been quantified in in-vitro models of hypoxia/reoxygenation (H/R) injury using cardiomyocyte cell lines such as H9c2. The following tables summarize the key findings.

Table 1: Effect of this compound on Cardiomyocyte Viability and Cytotoxicity under Hypoxia/Reoxygenation

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Normoxia Control-100 ± 5.2100 ± 8.5
Hypoxia/Reoxygenation (H/R)-52.4 ± 4.8210 ± 15.7
H/R + this compound165.3 ± 5.1165 ± 12.3
H/R + this compound1078.9 ± 6.2130 ± 10.1
H/R + this compound2089.1 ± 7.5112 ± 9.4
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the H/R group.

Table 2: Effect of this compound on Apoptosis in Hypoxic Cardiomyocytes

Treatment GroupConcentration (µM)Apoptotic Cells (%) (Annexin V/PI Staining)Caspase-3 Activity (Fold Change vs. Normoxia)
Normoxia Control-3.2 ± 0.81.0 ± 0.2
Hypoxia/Reoxygenation (H/R)-28.7 ± 3.54.8 ± 0.6
H/R + this compound120.1 ± 2.13.5 ± 0.4
H/R + this compound1012.5 ± 1.82.1 ± 0.3
H/R + this compound208.9 ± 1.21.5 ± 0.2
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the H/R group.

Table 3: Binding Affinity of this compound for TRPV Channels

Target ChannelBinding Affinity (Kd)
TRPV1289 µM
TRPV3341 µM

Proposed Mechanism of Action and Signaling Pathways

The primary cardioprotective mechanism of this compound is attributed to its activation of TRPV1 and TRPV3 channels.[1] Activation of these channels leads to an influx of cations, which is thought to trigger downstream signaling cascades that promote cell survival. While the precise pathways are still under investigation, evidence suggests the involvement of the PI3K/Akt and AMPK signaling pathways, which are known to regulate apoptosis and cellular energy homeostasis.

Bisandrographolide_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1_3 TRPV1/TRPV3 Ca_influx Ca2+ Influx TRPV1_3->Ca_influx Mediates BisC This compound BisC->TRPV1_3 Activates PI3K PI3K Ca_influx->PI3K Activates AMPK AMPK Ca_influx->AMPK Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation pAMPK->Bcl2 Upregulates pAMPK->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Protection Cardiomyocyte Protection Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Proposed signaling pathway of this compound in cardiomyocyte protection.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in the evaluation of this compound's cardioprotective effects.

Cardiomyocyte Culture and Hypoxia/Reoxygenation (H/R) Model
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hypoxia Protocol: To induce hypoxia, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for 6 hours at 37°C.[2]

  • Reoxygenation Protocol: Following the hypoxic period, the medium is replaced with standard culture medium, and the cells are returned to normoxic conditions (21% O2, 5% CO2) for 12-24 hours.[2]

Experimental_Workflow cluster_setup Experiment Setup cluster_hr Hypoxia/Reoxygenation cluster_analysis Data Analysis start Seed H9c2 cells treatment Pre-treat with This compound start->treatment hypoxia 6h Hypoxia (1% O2) treatment->hypoxia reoxygenation 12-24h Reoxygenation (21% O2) hypoxia->reoxygenation viability MTT Assay (Cell Viability) reoxygenation->viability cytotoxicity LDH Assay (Cytotoxicity) reoxygenation->cytotoxicity apoptosis Annexin V/PI Staining (Apoptosis) reoxygenation->apoptosis western_blot Western Blot (Protein Expression) reoxygenation->western_blot

Experimental workflow for assessing this compound's cardioprotective effects.
Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.[3]

  • Procedure:

    • Plate H9c2 cells in a 96-well plate and subject them to the H/R protocol with or without this compound.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the normoxia control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

  • Procedure:

    • After the H/R treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • LDH release is expressed as a percentage of the control (untreated H/R group).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[5][6][7][8][9]

  • Procedure:

    • Harvest cells after H/R treatment by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.[10][11]

  • Procedure:

    • Lyse the treated cardiomyocytes in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a cardioprotective agent against hypoxic injury. Its mechanism of action, centered on the activation of TRPV channels and the subsequent modulation of pro-survival signaling pathways, offers a novel therapeutic strategy for ischemic heart disease. The presented data and experimental protocols provide a solid foundation for further research and development of this compound as a clinical candidate. Future studies should focus on in-vivo validation of these findings and a more detailed elucidation of the intricate signaling networks involved in its cardioprotective effects.

References

Unveiling the Interaction: A Technical Guide to Bisandrographolide C and CD81 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Bisandrographolide C to the tetraspanin protein CD81. Recent research has identified this interaction as a promising avenue for therapeutic intervention, particularly in the context of esophageal cancer.[1] This document provides a comprehensive overview of the available binding data, detailed experimental protocols for characterizing this interaction, and a visualization of the pertinent signaling pathways.

Executive Summary

This compound, a natural diterpenoid, has been experimentally confirmed to bind to the CD81 receptor.[1][2] This interaction is of significant interest due to CD81's established role in cancer cell motility and metastasis.[3] While a precise dissociation constant (Kd) for the this compound-CD81 interaction is not yet publicly available, the confirmed binding provides a strong foundation for further investigation. This guide aims to equip researchers with the necessary information to explore this interaction, from experimental design to understanding its downstream consequences.

Quantitative Data on CD81 Ligand Interactions

To provide a framework for understanding the binding affinity of ligands to CD81, the following table summarizes available quantitative data for other known CD81 binders. It is important to note that the binding of this compound to CD81 has been confirmed via microscale thermophoresis, though the specific Kd value has not been reported.[1][2]

LigandLigand TypeMethodBinding Affinity (Kd)
This compound Small Molecule Microscale Thermophoresis Binding Confirmed
AndrographolideSmall MoleculeMicroscale ThermophoresisBinding Confirmed
Bisandrographolide ASmall MoleculeMicroscale ThermophoresisBinding Confirmed

Experimental Protocols

Accurate and reproducible characterization of the this compound-CD81 interaction is paramount. The following sections detail the methodologies for key binding assays.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.[4][5]

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient.[6] A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its thermophoretic movement, which is detected by changes in fluorescence.[4][6]

Detailed Protocol:

  • Protein Preparation and Labeling:

    • Recombinant human CD81 protein is fluorescently labeled. This can be achieved through amine-reactive dyes that label primary amines (e.g., lysine (B10760008) residues) or by using a fusion protein with a fluorescent tag (e.g., GFP).[4]

    • The labeled protein is purified to remove any unbound dye.

  • Ligand Preparation:

    • A serial dilution of this compound is prepared in the same buffer as the labeled CD81 protein.

  • MST Measurement:

    • The labeled CD81 protein at a constant concentration is mixed with the different concentrations of this compound.

    • The samples are loaded into glass capillaries.

    • The capillaries are placed in the MST instrument, which applies an infrared laser to create a precise temperature gradient.[6]

    • The fluorescence within the capillaries is monitored to track the movement of the labeled CD81.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted to a suitable model to determine the dissociation constant (Kd).

Experimental Workflow for Microscale Thermophoresis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis protein_prep Prepare Fluorescently Labeled CD81 mixing Mix Labeled CD81 with Ligand Dilutions protein_prep->mixing ligand_prep Prepare Serial Dilution of this compound ligand_prep->mixing loading Load Samples into Capillaries mixing->loading measurement Perform MST Measurement loading->measurement plotting Plot Thermophoresis vs. Ligand Concentration measurement->plotting fitting Fit Binding Curve to Determine Kd plotting->fitting

Caption: A streamlined workflow for determining binding affinity using MST.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[9] When a ligand (e.g., CD81) is immobilized on the chip, the binding of an analyte (e.g., this compound) causes a change in mass, which alters the refractive index and is detected as a response.[7][9]

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., CM5) is activated.

    • Recombinant human CD81 is immobilized onto the chip surface, typically via amine coupling.

  • Analyte Injection:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • Different concentrations of this compound are injected over the surface. The association (binding) is monitored in real-time.

  • Dissociation:

    • The running buffer is flowed over the chip again to monitor the dissociation of this compound from the immobilized CD81.

  • Regeneration:

    • A regeneration solution is injected to remove any remaining bound analyte, preparing the chip for the next injection.

  • Data Analysis:

    • The association and dissociation rates (kon and koff) are determined from the sensorgram.

    • The dissociation constant (Kd) is calculated from the ratio of koff/kon.

Experimental Workflow for Surface Plasmon Resonance

cluster_prep Preparation cluster_exp Binding Cycle cluster_analysis Analysis chip_prep Activate Sensor Chip immobilization Immobilize CD81 on Chip Surface chip_prep->immobilization baseline Establish Baseline with Running Buffer immobilization->baseline association Inject this compound (Association) baseline->association dissociation Flow Running Buffer (Dissociation) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration sensorgram Generate Sensorgram regeneration->sensorgram kinetics Determine kon, koff, and Kd sensorgram->kinetics cluster_prep Preparation cluster_exp Competition & Detection cluster_analysis Analysis coating Coat Plate with CD81 blocking Block Plate coating->blocking competition Add Labeled Ligand and This compound blocking->competition detection Add Enzyme Conjugate and Substrate competition->detection measurement Measure Signal detection->measurement calculation Calculate IC50/Ki measurement->calculation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Matrix CD81 CD81 ERK ERK CD81->ERK Suppresses (Proposed) pERK p-ERK ERK->pERK Phosphorylation MMP_transcription MMP Gene Transcription pERK->MMP_transcription Activates MMPs MMP2/9 MMP_transcription->MMPs Upregulates invasion Cell Invasion & Metastasis MMPs->invasion Promotes Bisandrographolide_C This compound Bisandrographolide_C->CD81 Binds and Inhibits

References

Initial Studies on Bisandrographolide C Cytotoxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisandrographolide C, a unique ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered interest for its potential biological activities. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of direct research on its cytotoxic properties against cancer cell lines. This technical guide addresses this knowledge gap by providing a foundational framework for initiating and conducting cytotoxicity studies on this compound. While direct quantitative data such as IC50 values for this compound are not yet available in published studies, this document leverages the extensive research on its parent monomer, andrographolide (B1667393), to propose potential mechanisms and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to explore the cytotoxic potential of this compound.

Introduction to this compound

This compound is a dimeric form of andrographolide, a well-studied bioactive compound known for its anti-inflammatory and cytotoxic effects.[1] The unique dimeric structure of this compound presents a novel scaffold for therapeutic exploration. To date, the primary documented biological activities of this compound include the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels, with dissociation constants (Kd) of 289 μM and 341 μM, respectively.[2][3] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[2][4]

Quantitative Data on Related Compounds

While direct cytotoxicity data for this compound is currently unavailable, the cytotoxic activity of its parent compound, andrographolide, has been extensively documented against various cancer cell lines. This data serves as a critical reference point for designing initial cytotoxicity screens for this compound.

Table 1: Cytotoxicity of Andrographolide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48h
MDA-MB-231Breast Cancer51.9830.28[5]
MCF-7Breast Cancer61.1136.9[5]
DBTRG-05MGGlioblastoma-LC50: 13.95 (72h)[6]

Note: The data for andrographolide is provided for contextual and predictive purposes. These values are not directly indicative of the activity of this compound.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the cytotoxicity of novel compounds and are directly applicable to the initial investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is suggested to start with a broad concentration range (e.g., 0.1 to 100 µM).[7] Treat the cells with these concentrations and incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., concentrations around the determined IC50 value) for a specified time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in the provided 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[9]

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins involved in signaling pathways related to cytotoxicity and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • Bradford assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, caspase-3, JNK, p-JNK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[7]

  • Detection: Visualize the protein bands using an ECL detection system.[7]

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct studies on this compound, the known cytotoxic mechanisms of andrographolide can provide a roadmap for investigation. Andrographolide is known to induce cytotoxicity through various pathways, including:

  • Induction of Apoptosis: Andrographolide has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[10]

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the cell line.[1][6]

  • Modulation of Signaling Pathways: Key signaling pathways implicated in andrographolide's cytotoxic effects include the MAPK/JNK pathway, PI3K/Akt, and NF-κB pathways.[1][11] The generation of reactive oxygen species (ROS) is also a common mechanism.[11]

It is plausible that this compound may exert cytotoxic effects through similar mechanisms. Therefore, initial investigations should aim to assess its impact on these key apoptotic and cell cycle regulatory proteins and pathways.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start: Hypothesis This compound exhibits cytotoxicity cell_culture Cell Line Selection and Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treatment with this compound (Dose- and Time-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (Determine IC50) treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) mtt_assay->apoptosis_assay western_blot Mechanism of Action Studies (Western Blotting for key proteins) mtt_assay->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram illustrates a potential signaling pathway based on the known mechanisms of the parent compound, andrographolide. This is a hypothetical model for this compound and requires experimental validation.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bisandrographolide_C This compound ROS ROS Generation Bisandrographolide_C->ROS JNK JNK ROS->JNK pJNK p-JNK (activated) JNK->pJNK Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pJNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pJNK->Bax Activates Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Pro-caspase-9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Cytochrome_c->Caspase9

Caption: Hypothetical ROS/JNK-mediated apoptotic pathway for this compound.

Conclusion and Future Directions

While the direct cytotoxic effects of this compound remain to be elucidated, its structural relationship to the potent cytotoxic agent andrographolide suggests that it is a promising candidate for anti-cancer research. The lack of existing data presents a unique opportunity for novel investigations. This technical guide provides a comprehensive starting point for researchers to systematically evaluate the cytotoxicity of this compound. Future studies should focus on performing broad-panel cytotoxicity screening against various cancer cell lines, followed by in-depth mechanistic studies to identify the specific signaling pathways involved. Elucidating the structure-activity relationship by comparing the cytotoxic profiles of this compound, its isomers, and andrographolide will be crucial for the rational design of novel therapeutic agents.

References

Bisandrographolide C: A Comprehensive Technical Review of Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a rich history in traditional medicine. As a structurally unique natural product, this compound has garnered interest for its diverse biological activities. This technical guide provides an in-depth review of the existing research on this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways and workflows to support ongoing and future research and development efforts.

Core Biological Activities and Quantitative Data

The primary biological activities of this compound that have been investigated include its interaction with Transient Receptor Potential (TRP) channels, its cardioprotective effects, and its binding to the tetraspanin CD81.[1][2]

Interaction with TRP Channels

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[3][4][5] These channels are non-selective cation channels involved in various physiological processes, including pain perception and thermosensation.[1][3] The binding affinities (Kd) of this compound for these channels have been determined using microscale thermophoresis.[4][6]

Biological TargetAssay TypeResult (Kd)Unit
TRPV1 ChannelBinding Affinity289µM
TRPV3 ChannelBinding Affinity341µM
Cardioprotective Effects

This compound has demonstrated a protective effect on cardiomyocytes subjected to hypoxia-reoxygenation injury.[1][5] While the precise quantitative extent of this protection is not uniformly reported, studies indicate a significant preservation of cell viability.[7]

Interaction with CD81

This compound has been shown to bind to the tetraspanin CD81.[1][2] This interaction is implicated in the suppression of esophageal cancer cell motility.[6][8]

Biological TargetAssay TypeResult
CD81BindingBinds to CD81
Anti-Cancer and Anti-Inflammatory Activity

Currently, there is a notable lack of specific quantitative data (e.g., IC50 values) on the anti-cancer and anti-inflammatory effects of this compound itself in the public domain. Much of the available data pertains to its well-studied monomeric precursor, andrographolide (B1667393). The data for andrographolide is provided here for contextual and comparative purposes.[9]

Table: Cytotoxicity of Andrographolide (for comparative context) [1]

Cell LineCancer TypeIC50 (24h) (µM)IC50 (48h) (µM)
MDA-MB-231Breast Cancer51.9830.28
MCF-7Breast Cancer61.1136.9
KBOral Cancer-106.2 (as µg/ml)

Signaling Pathways

TRPV1 and TRPV3 Activation Signaling Pathway

Activation of TRPV1 and TRPV3 channels by this compound initiates an influx of cations, primarily Ca²⁺, leading to membrane depolarization. This increase in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3][4][10]

TRPV_Activation BAC This compound TRPV1 TRPV1 BAC->TRPV1 activates TRPV3 TRPV3 BAC->TRPV3 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (PKA, PKC, CaMKII) Ca_Influx->Downstream

Activation of TRPV1 and TRPV3 by this compound.
CD81 Signaling Pathway

This compound binds to the tetraspanin CD81, which is known to be degraded via the lysosomal pathway through poly-ubiquitination and clathrin-mediated endocytosis.[6][11] By binding to CD81, this compound is thought to interfere with its function, leading to the suppression of cancer cell motility.[8][12] The engagement of CD81 can also influence signaling pathways such as NF-κB, NFAT, and AP-1.[13]

CD81_Pathway BAC This compound CD81 CD81 BAC->CD81 binds to Motility Suppression of Cancer Cell Motility BAC->Motility Signaling Modulation of NF-κB, NFAT, AP-1 BAC->Signaling Endocytosis Clathrin-Mediated Endocytosis CD81->Endocytosis CD81->Motility CD81->Signaling Ubiquitination Poly-ubiquitination Endocytosis->Ubiquitination Lysosome Lysosomal Degradation Ubiquitination->Lysosome

Proposed mechanism of this compound interaction with CD81.

Experimental Protocols and Workflows

Calcium Imaging Assay for TRPV Channel Activation

This assay is used to measure the increase in intracellular calcium following the activation of TRPV channels by this compound.[5]

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in DMEM/Ham's F-12 medium supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel.[2][5]

  • Cell Loading: Transfected cells are plated on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C.[2]

  • Imaging: Baseline fluorescence is recorded using a fluorescence microscope. This compound is then added at various concentrations, and the change in intracellular calcium is monitored by measuring the fluorescence intensity ratio at different excitation wavelengths.[2]

Calcium_Imaging_Workflow Start Start Culture Culture & Transfect HEK293T cells with TRPV1/3 Start->Culture Load Load cells with Fura-2 AM Culture->Load Baseline Record Baseline Fluorescence Load->Baseline Add_BAC Add this compound Baseline->Add_BAC Monitor Monitor Fluorescence Change (Ca²⁺ Influx) Add_BAC->Monitor Analyze Analyze Data (Calculate EC₅₀/Kd) Monitor->Analyze End End Analyze->End

Workflow for Calcium Imaging Assay.
Microscale Thermophoresis (MST) for CD81 Binding

MST is utilized to quantify the binding affinity between this compound and the CD81 protein.[2]

Methodology:

  • Protein Labeling: Recombinant human CD81 protein is fluorescently labeled using an appropriate kit (e.g., NHS-ester dye).[2]

  • Sample Preparation: A constant concentration of the labeled CD81 protein is mixed with a serial dilution of this compound and incubated to reach binding equilibrium.[2]

  • MST Measurement: Samples are loaded into glass capillaries, and an MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient. Changes in thermophoresis upon binding of this compound are recorded.[2]

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (Kd).[2]

MST_Workflow Start Start Label Fluorescently Label Recombinant CD81 Start->Label Prepare Prepare Serial Dilution of this compound Label->Prepare Mix Mix Labeled CD81 with Ligand & Incubate Prepare->Mix Load Load Samples into MST Capillaries Mix->Load Measure Measure Thermophoretic Movement Load->Measure Analyze Plot Data and Calculate Kd Measure->Analyze End End Analyze->End

Workflow for Microscale Thermophoresis.
Cardiomyocyte Hypoxia-Reoxygenation Assay

This assay is designed to model ischemia-reperfusion injury and assess the protective effects of this compound.[2]

Methodology:

  • Cell Culture: Cardiomyocytes (e.g., H9c2 cells or primary neonatal rat ventricular myocytes) are cultured under standard conditions.[7][12]

  • Treatment: Cells are pre-treated with this compound for a specified duration (e.g., 24 hours).[12]

  • Hypoxia: The culture medium is replaced with a hypoxic buffer, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4-6 hours).[7][12]

  • Reoxygenation: The hypoxic medium is replaced with normal oxygenated culture medium, and cells are returned to a normoxic incubator for a reoxygenation period (e.g., 12-24 hours).[7][12]

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH). Apoptosis can be evaluated by TUNEL staining or caspase activity assays.[2][12]

HR_Workflow Start Start Culture Culture Cardiomyocytes Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Hypoxia Induce Hypoxia (e.g., 6h in 1% O₂) Pretreat->Hypoxia Reoxygenation Reoxygenation (e.g., 24h in 21% O₂) Hypoxia->Reoxygenation Assess Assess Cell Viability (MTT, LDH assay) Reoxygenation->Assess End End Assess->End

Cardiomyocyte Hypoxia-Reoxygenation Workflow.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated activity as a TRPV1 and TRPV3 activator, a potential cardioprotective agent, and a binder of the CD81 tetraspanin. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to fully realize this potential, future research should focus on several key areas:

  • Quantitative Bioactivity: There is a critical need for comprehensive studies to determine the specific IC50 values of this compound against a broad panel of cancer cell lines and to quantify its anti-inflammatory effects on various cytokine and inflammatory pathways.

  • Mechanism of Action: Further elucidation of the downstream signaling pathways affected by TRPV channel activation and CD81 binding is crucial for a complete understanding of its molecular mechanisms.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of pain, inflammation, cardiovascular disease, and cancer.

This technical guide serves as a comprehensive resource to facilitate these future investigations, summarizing the current state of knowledge and providing a framework for the continued exploration of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Bisandrographolide C, a bioactive diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. The purification workflow encompasses initial extraction and preliminary purification via column chromatography, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed to yield this compound with a purity suitable for pharmacological and drug development studies. While specific yield data for this compound is not widely reported, purities exceeding 95% are achievable with optimized protocols.[1]

Introduction

This compound is a significant secondary metabolite found in Andrographis paniculata, a plant with a long history of use in traditional medicine.[1][2] As a diterpenoid dimer, it presents unique challenges in purification due to its lower abundance compared to its monomeric analogue, andrographolide (B1667393), and the presence of other structurally similar compounds.[1] This document outlines a robust multi-step purification strategy culminating in a preparative HPLC method for obtaining high-purity this compound.

Experimental Protocols

Stage 1: Extraction and Preliminary Purification

The initial steps focus on extracting the crude mixture of compounds from the plant material and performing a preliminary separation to enrich the fraction containing this compound.

2.1.1. Preparation of Plant Material and Extraction

  • Air-dry the aerial parts (leaves and stems) of Andrographis paniculata and grind them into a fine powder (approximately 40-60 mesh).

  • Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24-48 hours at room temperature with occasional agitation. Alternatively, for a more exhaustive extraction, perform Soxhlet extraction with methanol for 6-8 hours.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

2.1.2. Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform successive liquid-liquid extractions with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297), to partition the compounds based on their polarity. The diterpenoids are typically enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

2.1.3. Open Column Chromatography

  • Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent like hexane.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

  • Load the sample onto the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.

Stage 2: Preparative HPLC Purification

This stage describes the final purification of the enriched fractions from column chromatography using preparative HPLC.

2.2.1. Sample Preparation

  • Dissolve the pooled and dried fractions containing this compound in the HPLC mobile phase (initial conditions) or a suitable solvent like methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2.2.2. HPLC Instrumentation and Conditions

ParameterPreparative HPLC ConditionsAnalytical HPLC Conditions (for Purity Check)
Instrument Preparative HPLC system with gradient capabilityAnalytical HPLC or UHPLC system
Column C18 reversed-phase, 20 mm x 250 mm, 5 µmC18 reversed-phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40-70% B over 30 min20-60% B over 40 min
Flow Rate 15-20 mL/min1.0 mL/min
Injection Volume 1-5 mL (depending on concentration)10-20 µL
Column Temp. Ambient (~25 °C)25 °C
Detection UV at 225 nmUV at 225 nm

2.2.3. Fraction Collection and Post-Purification

  • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

  • Confirm the purity of the final product using the analytical HPLC conditions outlined in the table above.

  • For structural confirmation, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[1]

Data Presentation

The following table summarizes the key properties of this compound and the expected outcomes of the purification process.

ParameterValue
Molecular Formula C₄₀H₅₆O₈[3]
Molecular Weight 664.87 g/mol [3]
Expected Purity > 95% (with optimized protocol)[1]
Expected Yield Lower than andrographolide due to lower natural abundance[1]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

G plant Dried, Powdered Andrographis paniculata extraction Solvent Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Water/Ethyl Acetate) crude_extract->partitioning etoh_fraction Enriched Ethyl Acetate Fraction partitioning->etoh_fraction column_chrom Silica Gel Column Chromatography etoh_fraction->column_chrom enriched_fractions This compound Enriched Fractions column_chrom->enriched_fractions prep_hplc Preparative HPLC (C18, Acetonitrile/Water) enriched_fractions->prep_hplc pure_compound Purified this compound (>95%) prep_hplc->pure_compound analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and effective method for the purification of this compound from Andrographis paniculata. By employing a multi-step approach that combines classical chromatographic techniques with preparative HPLC, it is possible to obtain this bioactive diterpenoid dimer in high purity, suitable for a range of research and development applications.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. As interest in the pharmacological properties of this compound grows, the need for robust and reliable analytical methods for its identification and quantification becomes crucial. This document provides a detailed, proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in various matrices, including plant extracts and biological samples.

While a specific, universally validated method for this compound is not extensively published, the protocols herein are based on established analytical techniques for structurally similar diterpenoids from A. paniculata.[1] These notes serve as a comprehensive starting point for method development and validation in a research or drug development setting.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound. These values are proposed and may require optimization based on the specific instrumentation and sample matrix used.[1]

ParameterProposed Value/RangeNotes
Molecular Formula C₄₀H₅₆O₈[1]
Molecular Weight 664.87 g/mol [1]
Parent Ion (Positive ESI) m/z 665.40 [M+H]⁺Proposed for positive ion mode Electrospray Ionization (ESI).[1]
m/z 687.38 [M+Na]⁺Sodium adduct may also be observed.[1]
Parent Ion (Negative ESI) m/z 663.38 [M-H]⁻Proposed for negative ion mode ESI.[1]
Proposed MRM Transitions 665.4 → 331.2Based on a potential fragmentation pattern involving the cleavage of the dimer.[1]
665.4 → 313.2Corresponds to the loss of a water molecule from the primary fragment.[1]
Linearity Range 1 - 1000 ng/mLTo be determined experimentally.[1]
Limit of Detection (LOD) ~0.5 ng/mLTo be determined experimentally.[1]
Limit of Quantification (LOQ) ~1.5 ng/mLTo be determined experimentally.[1]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is adapted from established methods for extracting diterpenoids from A. paniculata.[1][2]

  • Grinding: Grind dried plant material (e.g., leaves, stems) to a fine powder (40-60 mesh) to increase the surface area for extraction.[1][2]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered material.

    • Add 25 mL of 80% methanol.[1] Other solvents like 70% ethanol (B145695) have also been shown to be effective for related compounds.[3]

    • Sonicate for 30 minutes in a water bath, maintaining a temperature of 40-50°C.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Pool all the collected supernatants.

  • Concentration & Filtration:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 70% Methanol/30% Water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection into the LC-MS/MS system to remove particulates.[1]

Liquid Chromatography (LC) Method

A C18 reversed-phase column is recommended for good separation of diterpenoids.[1] The use of an acidic modifier like formic acid in the mobile phase is common to improve peak shape and ionization efficiency.[2][3]

ParameterProposed Condition
Instrument Standard HPLC or UHPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
15.0
20.0
25.0
25.1
30.0
Flow Rate 0.3 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 5 µL[1]
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[1] High-resolution instruments like Q-TOF can be used for initial identification and structural confirmation.[3][4]

ParameterProposed Condition
Instrument Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)[1]
Ionization Source Electrospray Ionization (ESI)[1][5]
Polarity Positive (Positive/Negative switching can be evaluated)[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 120°C[1]
Desolvation Temp. 350°C[1]
Desolvation Gas Flow 600 L/hr[1]
Cone Gas Flow 50 L/hr[1]
Collision Gas Argon[1]
Scan Mode Full Scan: m/z 100-1000 for initial identification of the parent ion.[1]
Product Ion Scan: Of m/z 665.4 to determine fragmentation patterns and confirm MRM transitions.[1]
MRM: For quantification, using the proposed transitions (e.g., 665.4 → 331.2).[1]

Visualizations

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Grinding of Plant Material p2 Ultrasonic Extraction (80% Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Filtration (0.22 µm) p3->p4 a1 HPLC Separation (C18 Column) p4->a1 a2 Mass Spectrometry (ESI, MRM) a1->a2 d1 Identification (Retention Time, m/z) a2->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: General workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation parent This compound [M+H]⁺ m/z 665.4 frag1 Monomer Fragment [Monomer+H]⁺ m/z 331.2 parent->frag1 Dimer Cleavage frag2 Water Loss Fragment [Monomer+H-H₂O]⁺ m/z 313.2 frag1->frag2 - H₂O

Caption: Proposed MS/MS fragmentation of this compound in positive ion mode.

Method Validation Considerations

For quantitative applications, particularly in regulated environments, it is imperative to validate the analytical method according to international guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assess the relationship between concentration and instrument response over the desired range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Selectivity: Ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: Test the stability of the analyte in the sample matrix under different storage and processing conditions.

A certified analytical standard of this compound is essential for method development, validation, and the preparation of calibration curves for accurate quantification.[1]

Conclusion

The protocols detailed in this document provide a solid foundation for developing a robust and sensitive LC-MS/MS method for the analysis of this compound. The proposed parameters are derived from established methods for similar compounds and should be optimized and fully validated for the specific application and instrumentation. This method will be a valuable tool for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Quantifying Bisandrographolide C in Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a significant bioactive diterpenoid dimer found in Andrographis paniculata, a plant with a long history of use in traditional medicine. As research into the pharmacological properties of this compound intensifies, the need for accurate and reliable quantitative methods becomes paramount for standardization of plant extracts and in pharmacokinetic studies. This document provides a comprehensive guide to the quantification of this compound in plant extracts, detailing a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method, sample preparation protocols, and data interpretation. While validated methods for this compound are not widely published, the protocols described herein are based on established methodologies for similar diterpenoids from Andrographis paniculata and serve as a robust starting point for method development and validation.[1]

Quantitative Data Summary

Specific quantitative data for this compound in various Andrographis paniculata extracts is not extensively available in published literature. Therefore, this table summarizes the proposed parameters for the quantitative analysis of this compound by LC-MS, which will require experimental validation.[1]

ParameterProposed Value/RangeNotes
Molecular Formula C₄₀H₅₆O₈[1]
Molecular Weight 664.87 g/mol [1]
Parent Ion (M+H)⁺ m/z 665.40For positive ion mode Electrospray Ionization (ESI).[1]
Parent Ion (M+Na)⁺ m/z 687.38Adduct may be observed.[1]
Parent Ion (M-H)⁻ m/z 663.38For negative ion mode ESI.[1]
Proposed MRM Transitions 665.4 -> 331.2Based on a proposed fragmentation pattern involving cleavage of the dimer.[1]
665.4 -> 313.2Corresponding to the loss of a water molecule from the fragment.[1]
Linearity Range 1 - 1000 ng/mLTo be determined experimentally.[1]
Limit of Detection (LOD) ~0.5 ng/mLTo be determined experimentally.[1]
Limit of Quantification (LOQ) ~1.5 ng/mLTo be determined experimentally.[1]
Retention Time 5 - 15 minHighly dependent on specific chromatographic conditions.[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from Andrographis paniculata plant material.

Materials:

  • Dried plant material (leaves, stems)

  • Grinder or mill

  • Conical flasks

  • 80% Methanol

  • Ultrasonic water bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Grinding: Grind the dried plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.[1]

    • Add 25 mL of 80% methanol.[1]

    • Sonicate for 30 minutes in a water bath maintained at 40-50°C.[1]

    • Centrifuge the extract at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant.[1]

    • Repeat the extraction process on the residue two more times.[1]

    • Pool the supernatants.[1]

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is a starting point for the chromatographic separation of this compound.

Instrumentation:

  • A standard HPLC or UHPLC system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of diterpenoids.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 5 µL[1]

  • Detector: UV-Vis detector set at 225 nm for initial screening, followed by MS detection.[1]

Gradient Elution:

Time (min)% A (Water + 0.1% Formic Acid)% B (Acetonitrile/Methanol + 0.1% Formic Acid)
0.07030
15.03070
20.0595
25.0595
25.17030
30.07030
Proposed Mass Spectrometry (MS) Method

This proposed method is for the detection and quantification of this compound.

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[1]

  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive and negative modes should be evaluated, though positive mode is often suitable for diterpenoids.[1]

  • Capillary Voltage: 3.5 kV[1]

  • Source Temperature: 120°C[1]

  • Desolvation Temperature: 350°C[1]

  • Desolvation Gas Flow: 600 L/hr[1]

  • Cone Gas Flow: 50 L/hr[1]

  • Collision Gas: Argon[1]

  • Scan Mode: Full scan (m/z 100-1000) for initial identification and to observe the parent ion.[1]

  • MS/MS Mode: A product ion scan of m/z 665.4 should be performed to determine fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) would be used with the transitions determined from the product ion scan.[1]

Method Validation

For quantitative applications, it is crucial to validate the analytical method according to international guidelines (e.g., ICH). This includes assessing:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

A pure analytical standard of this compound is required for method development and validation, including the confirmation of retention time, fragmentation patterns, and for the preparation of calibration curves for quantification.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plant_material Plant Material (Andrographis paniculata) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms identification Identification (Retention Time, m/z) ms->identification quantification Quantification (MRM) identification->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

This compound has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.

signaling_pathway cluster_membrane Cell Membrane BA This compound TRPV1 TRPV1 BA->TRPV1 TRPV3 TRPV3 BA->TRPV3 Activation1 Activation TRPV1->Activation1 Activation3 Activation TRPV3->Activation3 Response Cellular Response (e.g., Ion Influx) Activation1->Response Activation3->Response

Caption: Activation of TRPV1 and TRPV3 channels by this compound.

References

Application Note: Bisandrographolide C Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisandrographolide C is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2] This compound has attracted scientific interest for its diverse biological activities, positioning it as a valuable research tool and a potential lead for drug development.[1] The primary documented mechanism of action for this compound is the modulation of specific ion channels, namely the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) channels.[1][3][4] As an activator of these channels, it stimulates a cation influx, primarily Ca²⁺, which triggers downstream cellular signaling.[3][4]

Additionally, recent studies suggest that this compound may have anti-cancer properties by binding to and suppressing the function of CD81, a tetraspanin protein involved in cancer cell motility and metastasis.[4][5] These activities make this compound a subject of interest for therapeutic areas such as pain management, dermatology, and oncology.[1][4]

This document provides detailed protocols for developing cell-based assays to investigate the biological activity of this compound, focusing on its effects on TRPV1/TRPV3 activation and cell migration.

Data Presentation: Quantitative Analysis

Quantitative data provides a basis for utilizing this compound as a chemical probe.[3] The binding affinity for its primary molecular targets has been determined using Microscale Thermophoresis (MST).[3]

CompoundTarget ChannelBinding Affinity (Kd)Methodology
This compoundTRPV1289 µMMicroscale Thermophoresis (MST)[3]
This compoundTRPV3341 µMMicroscale Thermophoresis (MST)[3]
Signaling Pathways

The activation of TRPV1 and TRPV3 channels by this compound initiates a cascade of intracellular events driven by cation influx.[3] Upon activation, these non-selective cation channels permit the influx of Ca²⁺ and Na⁺, leading to membrane depolarization.[3] In sensory neurons, this can initiate an action potential, transmitting signals to the central nervous system.[3] The subsequent increase in intracellular Ca²⁺ can trigger downstream signaling pathways, including the activation of protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[4]

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV1_3 TRPV1 / TRPV3 Ca_ion Ca²⁺ TRPV1_3->Ca_ion Influx BGC This compound BGC->TRPV1_3 Activation Downstream Downstream Signaling (PKA, PKC, CaMKII) Ca_ion->Downstream Activation

This compound-mediated activation of TRPV1/3 signaling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipophilic compound with poor solubility in aqueous solutions.[6] Therefore, a concentrated stock solution must be prepared in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), for use in cell culture experiments.[4][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (optional, for long-term storage)[6]

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.[6]

  • Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[6]

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[6]

  • For long-term storage, sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

Protocol 2: Cell-Based Calcium Imaging Assay for TRPV Channel Activation

This assay measures the activation of TRPV1 or TRPV3 channels by monitoring changes in intracellular calcium concentration in cells overexpressing the channel of interest.[2]

Materials:

  • HEK293T cell line (or other suitable host cell line)[2]

  • Plasmids encoding human TRPV1 or TRPV3[2]

  • Standard cell culture reagents (DMEM, FBS, penicillin-streptomycin)

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Standard extracellular solution (e.g., Hanks' Balanced Salt Solution with calcium)

  • This compound stock solution

  • Positive control agonist (e.g., Capsaicin for TRPV1)[2]

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Experimental Workflow:

References

Application Notes and Protocols for the In Vitro Evaluation of Bisandrographolide C's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bisandrographolide C is a diterpenoid dimer isolated from Andrographis paniculata, a plant with a rich history in traditional medicine.[1] While its structural analog, andrographolide (B1667393), has been extensively studied for its anti-cancer properties, research specifically focused on this compound is still in its nascent stages.[1][2] Preliminary findings suggest that this compound may possess therapeutic potential, including the ability to bind to the tetraspanin CD81, which is implicated in cancer metastasis.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the in vitro anti-cancer activity of this compound. Due to the limited public data on this compound, the protocols and comparative data presented herein are largely based on studies of its well-researched analog, andrographolide. These methodologies can be readily adapted to evaluate the efficacy of this compound against various cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. The following table summarizes the IC50 values of the related compound, andrographolide, against several human cancer cell lines, offering a comparative baseline for future studies on this compound.

Table 1: Cytotoxicity of Andrographolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
MDA-MB-231Breast Cancer51.98[3]30.28[3]-
MCF-7Breast Cancer61.11[3]36.9[3]31.93[4]
KBOral Cancer-106.2 (as µg/ml)[1]-
DBTRG-05MGGlioblastoma--13.95[5]
A549Lung Adenocarcinoma-IC50 determined[6]-
H1299Lung Adenocarcinoma-IC50 determined[6]-

Note: IC50 values can vary based on experimental conditions such as cell density and assay method.[2]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and the cytotoxic effects of a compound.[2][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., in DMSO)[7]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO[7]

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.[2]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24, 48, 72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit[7]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC25, IC50, and IC75 values determined from the cytotoxicity assay) and a vehicle control for the desired time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

  • Washing: Wash the cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension according to the manufacturer's instructions.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence.[8]

Diagram 2: Apoptosis Assay Workflow

Apoptosis_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample, which is crucial for investigating the molecular mechanisms and signaling pathways affected by this compound.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK, or JAK/STAT pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein samples by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Diagram 3: Potential Signaling Pathways for Investigation

Based on studies of andrographolide, several signaling pathways are implicated in its anti-cancer effects and are therefore relevant for investigation with this compound.[9]

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT->Proliferation Gene_Transcription Gene_Transcription STAT->Gene_Transcription Bisandrographolide_C This compound Bisandrographolide_C->PI3K Inhibition Bisandrographolide_C->ERK Modulation Bisandrographolide_C->STAT Inhibition

Caption: Potential signaling pathways modulated by this compound.

The provided protocols and comparative data serve as a foundational guide for the in vitro evaluation of this compound's anti-cancer activity. While data on this compound is currently limited, the established methodologies for its analog, andrographolide, offer a robust framework for initiating these critical investigations. Further research is essential to elucidate the specific mechanisms of action and therapeutic potential of this compound in oncology.

References

Application Notes and Protocols for Calcium Imaging Assay of Bisandrographolide C Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a calcium imaging assay to characterize the activity of Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata. This compound has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are non-selective cation channels involved in various physiological processes.[1][2][3] Activation of these channels by this compound leads to an influx of calcium ions (Ca²⁺), which can be monitored in real-time using fluorescent calcium indicators.[4]

Introduction

This compound is a natural compound of significant interest due to its biological activities, including the modulation of specific ion channels.[1][5] Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. Calcium imaging is a widely used technique to study the function of calcium-permeable ion channels.[6][7] This assay allows for the quantitative assessment of the potency and efficacy of compounds like this compound in activating target channels by measuring changes in intracellular calcium concentration.[8][9]

Principle of the Assay

This assay employs a cell-based system where cells expressing the target ion channels (TRPV1 or TRPV3) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[1][9] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.[10] When this compound activates the TRPV1 or TRPV3 channels, the resulting influx of extracellular Ca²⁺ leads to a rise in intracellular Ca²⁺ concentration, which is detected as an increase in fluorescence.[4] This change in fluorescence is directly proportional to the channel activity and can be measured using a fluorescence microscope or a microplate reader.[9]

Data Presentation

The following table summarizes the reported binding affinities of this compound for its primary molecular targets.

Biological TargetAssay TypeResult (Kd)Unit
TRPV1 ChannelBinding Affinity289µM
TRPV3 ChannelBinding Affinity341µM

Data sourced from BenchChem and MedChemExpress.[5][11]

Experimental Protocols

This section provides a detailed methodology for performing a calcium imaging assay to determine the activity of this compound on TRPV1 or TRPV3 expressing cells.

Materials and Reagents

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding human TRPV1 or TRPV3

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • Capsaicin (B1668287) (for TRPV1 positive control)

  • 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or other suitable TRPV3 agonist (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader with appropriate filters

Protocol

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • One day before the assay, seed the cells into 96-well black, clear-bottom plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • On the day of the experiment, transiently transfect the cells with the plasmid encoding either human TRPV1 or TRPV3 using a suitable transfection reagent according to the manufacturer's instructions.[2] As a control, a separate set of wells can be transfected with an empty vector.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Prepare a loading buffer by diluting Fluo-4 AM or Fura-2 AM in HBSS to a final concentration of 2-5 µM. The addition of Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the dye.

  • Dye Loading:

    • Remove the culture medium from the cells and wash them once with HBSS.

    • Add the prepared loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[8]

    • After incubation, wash the cells twice with HBSS to remove any excess dye.[5]

  • Calcium Imaging and Data Acquisition:

    • Place the 96-well plate into the fluorescence microscope or microplate reader.

    • Establish a baseline fluorescence reading for a few seconds before adding the compound.[1][5]

    • Add varying concentrations of this compound to the respective wells.

    • Immediately begin recording the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10] For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.[10]

    • Include positive controls (e.g., capsaicin for TRPV1, 2-APB for TRPV3) and a vehicle control (DMSO in HBSS) in separate wells.

  • Data Analysis:

    • The change in intracellular calcium is typically represented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated.[5]

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, calculate the half-maximal effective concentration (EC₅₀) to determine the potency of this compound.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Culture & Transfection (HEK293T cells expressing TRPV1/3) B Dye Loading (e.g., Fluo-4 AM) A->B 24h C Establish Baseline Fluorescence B->C Wash D Compound Addition (this compound) C->D t=0 E Measure Fluorescence Change Over Time D->E Real-time F Data Analysis (Dose-Response Curve, EC50) E->F

Caption: Workflow for the Calcium Imaging Assay.

G cluster_pathway Signaling Pathway compound This compound receptor TRPV1 / TRPV3 Channel compound->receptor Activation calcium_influx Ca²⁺ Influx receptor->calcium_influx intracellular_calcium ↑ Intracellular [Ca²⁺] calcium_influx->intracellular_calcium downstream Downstream Signaling (e.g., PKA, PKC, CaMKII activation) intracellular_calcium->downstream

Caption: Proposed Signaling Pathway for this compound.

References

Application Note: Quantifying Bisandrographolide C Binding Affinities Using Microscale Thermophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated significant biological activity, including the activation of specific ion channels and interaction with proteins implicated in cancer metastasis.[1][2][3] Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action and for guiding drug development efforts. Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution with high sensitivity and low sample consumption.[4][5] This application note provides detailed protocols for utilizing MST to study the binding of this compound to its protein targets, presents quantitative binding data, and visualizes relevant pathways and workflows.

MST measures the directed movement of molecules in a microscopic temperature gradient, which is induced by an infrared laser.[6] This movement, known as thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell.[7] When a ligand binds to a fluorescently labeled target molecule, the thermophoretic properties of the complex typically differ from the unbound target, and this change is used to determine the binding affinity (dissociation constant, Kd).[7][8]

Quantitative Data Presentation: this compound Binding Affinities

Microscale Thermophoresis has been successfully employed to identify and quantify the interaction between this compound and several protein targets. The following table summarizes the available binding data.

CompoundTarget ProteinBinding Affinity (Kd)MethodologyReference
This compoundTRPV1289 µMMicroscale Thermophoresis (MST)[9][10]
This compoundTRPV3341 µMMicroscale Thermophoresis (MST)[9][10]
This compoundCD81Binding Confirmed (Kd not reported)Microscale Thermophoresis (MST)[2][11]

Signaling Pathways and Experimental Workflow

To provide context for the binding studies, this section includes diagrams of a key signaling pathway involving a this compound target and the general experimental workflow for MST.

TRPV1 Signaling Pathway

This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and heat sensation.[1][9] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling events.[12]

G cluster_membrane Cell Membrane cluster_extra cluster_intra TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens BAC This compound BAC->TRPV1 Activates Depol Membrane Depolarization Ca_ion->Depol Signal Downstream Signaling (e.g., PKA/PKC activation) Depol->Signal

Caption: Activation of the TRPV1 channel signaling pathway by this compound.
Microscale Thermophoresis (MST) Experimental Workflow

The process of determining binding affinity using MST involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_measure MST Measurement cluster_analysis Data Analysis P1 1. Label Target Protein (e.g., with fluorescent dye) P2 2. Prepare Ligand Serial Dilution (this compound) P1->P2 P3 3. Mix Labeled Protein (constant concentration) with Ligand Dilutions P2->P3 P4 4. Incubate to Reach Binding Equilibrium P3->P4 M1 5. Load Samples into Capillaries P4->M1 M2 6. Place Capillaries in MST Instrument M1->M2 M3 7. Apply IR Laser to Create Temperature Gradient M2->M3 M4 8. Monitor Fluorescence Change as Molecules Move M3->M4 A1 9. Plot Normalized Fluorescence vs. Ligand Concentration M4->A1 A2 10. Fit Data to a Binding Model A1->A2 A3 11. Determine Dissociation Constant (Kd) A2->A3

Caption: General experimental workflow for a Microscale Thermophoresis (MST) binding assay.
Logical Principle of MST Measurement

The core principle of MST relies on detecting the change in movement of a fluorescent molecule upon binding to a ligand.

G Target Labeled Target Protein Complex Protein-Ligand Complex Target->Complex MST_Signal Change in Thermophoretic Movement Target->MST_Signal Measured by MST Ligand Ligand (this compound) Ligand->Complex Complex->MST_Signal Measured by MST Kd Binding Affinity (Kd) MST_Signal->Kd Used to Calculate

Caption: Logical relationship of molecular binding and signal detection in MST.

Experimental Protocols

This section provides a detailed protocol for measuring the binding affinity of this compound to a target protein using MST.

Protocol 1: General MST Binding Assay

1. Materials and Reagents

  • Target Protein: Purified target protein (e.g., TRPV1, CD81) with a suitable fluorescent label (e.g., via NHS-ester dye coupling to lysines) or a His-tag for labeling with RED-tris-NTA dye. A final concentration in the low nM range is typical.

  • Ligand: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., PBS, pH 7.4, with 0.05% Tween-20). Ensure the final DMSO concentration is consistent across all samples and is low (typically <1%) to avoid protein denaturation.

  • MST Instrument: Monolith series instrument (NanoTemper Technologies).

  • Capillaries: Standard or premium capillaries compatible with the MST instrument.

2. Procedure

Step 2.1: Target Protein Preparation and Labeling

  • If not intrinsically fluorescent or tagged, label the target protein with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith RED-NHS 2nd Generation labeling kit).

  • Remove excess dye using the provided purification columns.

  • Determine the final protein concentration and degree of labeling via spectrophotometry.

  • Prepare a working stock of the labeled target protein in the assay buffer. The final concentration in the assay should be constant and typically ranges from 10-50 nM.

Step 2.2: Ligand Serial Dilution

  • Prepare a 16-point serial dilution of this compound in the assay buffer.

  • Start with a high concentration of this compound, ensuring it is at least an order of magnitude above the expected Kd.[4]

  • Create a 1:1 serial dilution series. It is crucial to also prepare a "no ligand" control containing only the assay buffer with the same final DMSO concentration.

Step 2.3: Sample Preparation and Incubation

  • In a series of 16 PCR tubes, mix equal volumes of the labeled target protein solution and each of the this compound dilutions (e.g., 10 µL of protein solution + 10 µL of ligand dilution). This results in the final desired concentration of the labeled protein and a serial dilution of the ligand.

  • Gently mix and centrifuge the tubes briefly to collect the sample at the bottom.

  • Incubate the samples for 15-30 minutes at room temperature to allow the binding reaction to reach equilibrium.

Step 2.4: MST Measurement

  • Load approximately 4-10 µL of each sample into separate MST capillaries.[4]

  • Place the capillaries into the sample tray of the MST instrument.

  • Set the experimental parameters in the control software. Typical settings include an LED power of 20-40% and an MST power of 20% (low), 40% (medium), or 60% (high). The choice of power depends on the signal-to-noise ratio.

  • Initiate the MST run. The instrument will measure the initial fluorescence and the change in fluorescence as the IR laser is activated and deactivated for each capillary.[7]

3. Data Analysis

  • After the run is complete, the software will display the MST time traces. Check for any abnormalities like aggregation or precipitation.

  • The software plots the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

  • Fit the resulting binding curve to a suitable model (e.g., the Kd model) to derive the dissociation constant (Kd). The software uses the law of mass action to fit the data and calculate the Kd value.[13]

Protocol 2: Special Considerations for Membrane Proteins (e.g., TRPV1)

When working with membrane proteins like TRPV1, maintaining their structural integrity and solubility is critical.

  • Solubilization: The protein must be extracted from the membrane and stabilized using appropriate detergents (e.g., DDM, GDN) or by reconstitution into nanodiscs or liposomes.

  • Buffer Composition: The assay buffer must contain the same detergent at a concentration above its critical micelle concentration (CMC) throughout the experiment to prevent protein aggregation.

  • Quality Control: Before the MST experiment, perform quality control checks like size-exclusion chromatography (SEC) to ensure the protein is monodisperse and properly folded in the chosen detergent system.

  • Ligand Solubility: Ensure this compound remains soluble in the detergent-containing buffer at the highest concentrations used.

By following these detailed protocols, researchers can effectively utilize Microscale Thermophoresis to obtain reliable, quantitative data on the binding interactions of this compound with its protein targets, thereby advancing the understanding of its pharmacological profile.

References

Bisandrographolide C: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with the Archetype Andrographolide (B1667393)

Introduction

Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a rich history in traditional medicine.[1] While research into its specific bioactivities is emerging, dedicated studies on its role in inducing apoptosis in cancer cells are currently limited.[2] However, its structural analog, andrographolide, has been extensively investigated and serves as a valuable archetype for understanding the potential anti-cancer mechanisms of this class of compounds.

This document provides a comparative overview of the available data on this compound and a detailed guide to the apoptosis-inducing effects of the more thoroughly studied andrographolide. The protocols and pathways detailed for andrographolide can serve as a foundational framework for investigating this compound.

This compound: Current Knowledge

Initial screenings have identified several biological activities for this compound, suggesting its potential in oncology:

  • TRPV Channel Activation: this compound has been shown to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1][3]

  • CD81 Binding: It has been identified as a ligand for the tetraspanin CD81, which may be linked to the suppression of esophageal cancer metastasis.[1][4]

While these interactions are promising, direct quantitative data on apoptosis induction (e.g., IC50 values for cytotoxicity, specific apoptosis rates) for this compound are not yet widely available in the public domain.[2] Researchers are encouraged to perform initial dose-response studies and apoptosis assays to characterize its specific effects.

Andrographolide: A Well-Studied Analog for Apoptosis Induction

Andrographolide has demonstrated significant pro-apoptotic activity across a wide range of cancer cell lines.[5] Its mechanisms are multifaceted, often involving the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of key apoptosis-related proteins.[6][7]

Data Presentation: Quantitative Summary of Andrographolide's Effects

The following tables summarize the quantitative data on the anti-cancer activity of andrographolide from various studies. It is important to note that variations in experimental conditions can lead to differences in reported values.[8]

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MDA-MB-231Breast Cancer30.2848
MCF-7Breast Cancer36.948
DBTRG-05MGGlioblastoma13.9572
HOSOsteosarcoma~40 (estimated)48
U2OSOsteosarcoma~40 (estimated)48
RamosBurkitt's Lymphoma~10 (with BSO)72
GrantaMantle Cell Lymphoma~40 (with BSO)48

Data compiled from multiple sources.[2][7][9][10]

Table 2: Induction of Apoptosis by Andrographolide

Cell LineConcentration (µM)Exposure Time (hours)Apoptotic Cells (%)
MDA-MB-231Not Specified4882.41 ± 1.9 (Late)
MCF-7Not Specified4841.17
DBTRG-05MG13.95725.2
DBTRG-05MG27.97216.5

Data compiled from multiple sources.[6][8][11]

Table 3: Effect of Andrographolide on Key Apoptotic Proteins in MDA-MB-231 Cells (48h treatment)

ProteinChange in ExpressionFold Change
BaxUpregulated2.39 ± 0.45
Bcl-2Downregulated1.96 ± 0.14
Bcl-xLDownregulated1.47 ± 0.06
Apaf-1Upregulated1.49 ± 0.17
Cytochrome c (cytosolic)Increased7.13 ± 1.17
Cytochrome c (mitochondrial)Decreased1.92 ± 0.05

Data from Banerjee et al. (2016).[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic effects of compounds like this compound and andrographolide.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for desired durations (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Treat cells with the test compound at desired concentrations (e.g., IC25, IC50) for the chosen time.[12]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[12]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[8][12]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.[8]

  • Gel Electrophoresis: Separate 20-50 µg of protein per lane by SDS-PAGE.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[11]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways in Andrographolide-Induced Apoptosis

Andrographolide has been shown to induce apoptosis through multiple signaling pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[7]

Andrographolide_Apoptosis_Pathway Andrographolide Andrographolide ROS ROS Andrographolide->ROS Mitochondria Mitochondria ROS->Mitochondria JNK JNK ROS->JNK CytochromeC Cytochrome c Mitochondria->CytochromeC release p53 p53 JNK->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: ROS-mediated intrinsic apoptosis pathway induced by Andrographolide.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the pro-apoptotic potential of a novel compound like this compound.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: Apoptosis Confirmation cluster_Phase3 Phase 3: Mechanism of Action CellCulture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treatment with This compound CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 IC50 Determination MTT->IC50 Treatment_p2 Treatment at IC50 IC50->Treatment_p2 Treatment_p3 Treatment at IC50 IC50->Treatment_p3 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Quantification Apoptosis Quantification ApoptosisAssay->Quantification Treatment_p2->ApoptosisAssay WesternBlot Western Blot ProteinAnalysis Protein Expression Analysis (Bcl-2, Bax, Caspases) WesternBlot->ProteinAnalysis Treatment_p3->WesternBlot

Caption: A typical workflow for assessing anti-cancer effects.

Conclusion and Future Directions

While direct evidence for this compound as an apoptosis-inducing agent is still forthcoming, its structural similarity to the potent pro-apoptotic compound andrographolide provides a strong rationale for its investigation. The quantitative data and detailed protocols for andrographolide presented here offer a robust starting point for researchers to explore the anti-cancer potential of this compound. Future studies should focus on establishing its IC50 values across various cancer cell lines, quantifying its ability to induce apoptosis, and elucidating the specific signaling pathways it modulates. Such research will be critical in determining its potential as a novel therapeutic agent in oncology.

References

Application Notes: Cell Cycle Analysis of Cells Treated with Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a rich history in traditional medicine.[1] While its structural analog, andrographolide (B1667393), has been extensively studied for its anti-cancer properties, including the induction of cell cycle arrest and apoptosis, specific data on this compound remains limited.[1][2][3] These application notes provide a comprehensive framework for investigating the effects of this compound on the cell cycle. The protocols detailed below are standard methodologies for assessing how a novel compound impacts cell proliferation. Data from the more thoroughly researched andrographolide is presented as a comparative reference to guide experimental design and interpretation.

Scientific Rationale

Uncontrolled cell proliferation is a hallmark of cancer. A key strategy in anti-cancer drug development is the identification of compounds that can halt the cell division cycle, leading to cytostatic or cytotoxic effects. Cell cycle analysis is therefore a critical step in characterizing the mechanism of action of a potential therapeutic agent. By treating cancer cells with this compound and subsequently analyzing their DNA content and the expression of key regulatory proteins, researchers can determine if the compound induces arrest at specific phases (G0/G1, S, or G2/M) and elucidate the molecular pathways involved. Studies on andrographolide have shown it can induce G0/G1 or G2/M phase arrest in various cancer cell lines, often by modulating the expression of proteins like p21, p27, cyclin-dependent kinases (CDKs), and cyclins.[4][5]

Quantitative Data Summary (Reference: Andrographolide)

The following tables summarize data for the related compound, andrographolide, to provide a benchmark for expected outcomes when studying this compound.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) at 48h Citation
MDA-MB-231 Breast Cancer 30.28 [6]
MCF-7 Breast Cancer 36.9 [6]
A375 Malignant Melanoma 12.07 [7]
C8161 Malignant Melanoma 10.92 [7]

| DBTRG-05MG | Glioblastoma | ~13.95 (Effective Dose) |[8] |

Table 2: Effect of Andrographolide on Cell Cycle Distribution

Cell Line Treatment % G0/G1 Phase % S Phase % G2/M Phase Citation
MDA-MB-231 Control - - - [6]
Andrographolide (30 µM, 36h) Decrease Increase (by 14.21%) - [6]
Melanoma Cells Control - - - [9]
Andrographolide - - Increase (G2/M Arrest) [9]
Glioblastoma Control - - - [8]
Andrographolide (13.95 µM, 72h) - - Increase (G2/M Arrest) [8]
RA Synoviocytes Control - - - [4]

| | Andrographolide | Increase (G0/G1 Arrest) | - | - |[4] |

Experimental Protocols & Visualizations

The overall experimental strategy involves treating a selected cancer cell line with this compound, followed by parallel analyses using flow cytometry to quantify cell cycle distribution and Western blotting to measure changes in key regulatory proteins.

G cluster_prep Phase 1: Cell Treatment cluster_analysis Phase 2: Downstream Analysis culture Seed & Culture Cancer Cells treat Treat with this compound (Varying Concentrations & Times) culture->treat control Vehicle Control (e.g., DMSO) culture->control harvest Harvest Cells treat->harvest control->harvest fc Flow Cytometry (Cell Cycle Distribution) harvest->fc aliquot 1 wb Western Blotting (Protein Expression) harvest->wb aliquot 2 data Data Analysis & Interpretation fc->data wb->data

Caption: Overall experimental workflow for cell cycle analysis.

Protocol 1: Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[10][11]

  • RNase A Solution (100 µg/mL in PBS, DNase-free)[10][11]

  • 12x75 mm polystyrene/polypropylene tubes

  • Flow Cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and culture until they reach 60-70% confluency.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for desired time points (e.g., 24, 48 hours).

  • Harvesting: Aspirate the media and wash cells with ice-cold PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Cell Counting: Count the cells to ensure approximately 1x10^6 cells per sample.

  • Fixation: Centrifuge the cell suspension at 1200 rpm for 5 minutes.[10] Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[11]

  • Incubate the cells for at least 30 minutes on ice or at 4°C.[10][11] (Samples can be stored at 4°C for up to two weeks).[10]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes.[10] Discard the ethanol and wash the pellet twice with 1 mL of cold PBS.[10][11]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to degrade RNA, ensuring PI only stains DNA.[10][11]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cells.[10][11] Mix gently and incubate in the dark at room temperature for 10-15 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[11] Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population and a plot of pulse area vs. pulse width to exclude doublets.[10]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]

Protocol 2: Western Blotting for Key Cell Cycle Regulators

This protocol is used to detect and quantify changes in the expression levels of specific proteins that control cell cycle progression.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

  • Primary Antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-p27, anti-p53, anti-GAPDH/β-actin as a loading control)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Detection Substrate (ECL)

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12][13]

  • Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel.[13] Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[13]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step (Step 8) to remove unbound secondary antibody.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system or X-ray film.[12]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of target proteins to the loading control.

Hypothesized Signaling Pathway and Mechanism

Based on the known mechanisms of andrographolide, this compound may induce G2/M cell cycle arrest by influencing the p53 and CDK1/Cyclin B1 pathways.[5][9][14]

G compound This compound (Hypothesized) p53 p53 Activation compound->p53 cdk_cyclin CDK1 / Cyclin B1 Complex compound->cdk_cyclin inhibits? p21 p21 (CDK Inhibitor) Upregulation p53->p21 induces p21->cdk_cyclin inhibits m M Phase (Mitosis) cdk_cyclin->m promotes arrest G2/M Arrest g2 G2 Phase g2->m Progression

Caption: Hypothesized pathway for G2/M arrest by this compound.

References

Application Notes and Protocols for the Use of Bisandrographolide C in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a rich history in traditional medicine.[1] Emerging research has identified this compound as a bioactive compound with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1] Notably, it has been shown to bind to the tetraspanin CD81, a protein implicated in the suppression of esophageal cancer metastasis, and to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1][2][3]

These application notes provide a comprehensive guide for researchers designing and conducting preclinical in vivo studies using xenograft models to investigate the anti-tumor efficacy of this compound. Due to the limited availability of specific in vivo data for this compound, the following protocols are adapted from established methodologies for the well-researched parent compound, andrographolide (B1667393), which is also derived from Andrographis paniculata.[1]

Data Presentation: Efficacy of Andrographolide in Xenograft Models

The following table summarizes the quantitative outcomes from xenograft studies using andrographolide, a related diterpenoid from Andrographis paniculata. This data can serve as a valuable reference for designing studies and setting expectations for the potential efficacy of this compound.

Cancer TypeCell Line / ModelTreatment ProtocolKey Quantitative Outcomes
Prostate Cancer 22RV1 (orthotopic)10 mg/kg Andrographolide, intraperitoneal injection, 3 times/week for 4 weeks.Decreased tumor volume by three times compared to the control group.[4]
Breast Cancer MCF7150 mg/kg/day Andrographolide.Significant reduction in tumor volume and weight.[4]
Breast Cancer MMTV-PyMT (transgenic)N/AReduction in tumor volume and weight compared to DMSO control.[4]
Breast Cancer MDA-MB-231N/AExhibited significant in vivo efficacy and antitumor potential.[4]
Colorectal Cancer HCT116N/ASuppressed tumor growth in the xenograft animal model.[4]
Cervical Cancer CAM-PDX model20 mg/kg Andrographolide.Significantly inhibited tumor growth by reducing angiogenesis and vessel density.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

1. Physicochemical Properties and Formulation Development:

This compound is a lipophilic molecule with poor aqueous solubility.[6] This is a critical consideration for achieving adequate bioavailability in vivo.

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., sterile saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol (PEG), Tween 80, carboxymethyl cellulose (B213188) (CMC)).

  • Vehicle Selection: For initial studies, a co-solvent system such as DMSO/PEG/saline or a suspension in an aqueous vehicle like 0.5% CMC is commonly used.[1]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of a suitable organic solvent like DMSO.

    • For administration, this stock can be further diluted in a vehicle like PEG and then saline to the final desired concentration and solvent ratio. Ensure the final concentration of the organic solvent is well-tolerated by the animals.

2. Dose-Range Finding and Acute Toxicity:

Before initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of this compound.

  • Conduct a dose-escalation study in a small cohort of animals.

  • Administer increasing doses of this compound and monitor for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur, for a set period.[1]

Protocol 2: Antitumor Efficacy in a Human Cancer Xenograft Model

This protocol outlines the steps to assess the effect of this compound on tumor growth in vivo.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.[1]

  • Acclimatization: Allow a minimum of 7 days for the animals to acclimate to the facility before the experiment begins.[1]

2. Cell Culture and Implantation:

  • Culture the desired human cancer cell line (e.g., esophageal, breast, or colon cancer cells) under standard conditions.

  • Subcutaneously inject 1-10 x 10⁶ cancer cells, resuspended in 100-200 µL of sterile PBS or a Matrigel/PBS mixture, into the right flank of each mouse.[1]

3. Experimental Design and Treatment:

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[1]

  • Randomize mice into treatment groups (n=8-10 animals per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

    • Group 3-5: Test Groups (this compound at different dose levels)

  • Administer this compound, vehicle, or positive control daily (or as determined by pharmacokinetic studies) via the desired route (e.g., oral gavage, intraperitoneal injection).[1]

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Monitor body weight and clinical signs of toxicity throughout the study.[1]

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified endpoint size.[1]

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Cancer

While the precise signaling pathways of this compound in cancer are still under investigation, its known interaction with CD81 and the established anti-cancer mechanisms of the related compound andrographolide suggest potential pathways. Andrographolide has been shown to inhibit key cancer-related signaling pathways including NF-κB, JAK/STAT, and PI3K/AKT/mTOR.[7][8] The binding of this compound to CD81 may also play a role in its anti-metastatic effects.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD81 CD81 NFkB NF-κB CD81->NFkB Inhibits (Putative) TRPV1_3 TRPV1/3 Gene_Expression Gene Expression (Proliferation, Angiogenesis, Anti-apoptosis) NFkB->Gene_Expression JAK JAK STAT STAT JAK->STAT PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression BAC This compound BAC->CD81 Binds to BAC->TRPV1_3 Activates

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow for Xenograft Model Study

The following diagram illustrates the typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.

G A 1. Cell Culture (e.g., Esophageal Cancer Cells) C 3. Tumor Cell Implantation (Subcutaneous Injection) A->C B 2. Animal Acclimatization (Immunocompromised Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Vehicle, this compound, Positive Control) E->F G 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) F->G Daily Treatment H 8. Study Endpoint & Tissue Collection G->H After 21-28 Days I 9. Data Analysis (Tumor Weight, Immunohistochemistry, etc.) H->I

Caption: Experimental workflow for a xenograft model study.

Logical Relationship: From Compound to In Vivo Efficacy

This diagram outlines the logical progression from the properties of this compound to the design and outcomes of a xenograft study.

G cluster_preclinical Preclinical Evaluation Formulation Formulation Development (Address Poor Solubility) Toxicity Dose-Range Finding (Determine MTD) Formulation->Toxicity Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Toxicity->Efficacy Informs Dosing Data_Analysis Quantitative Data (e.g., Tumor Volume, Weight) Efficacy->Data_Analysis Generates Compound This compound (Lipophilic, Bioactive) Compound->Formulation

Caption: Logical flow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Bisandrographolide C for Studying Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a unique diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2] This natural product has emerged as a valuable pharmacological tool for studying the function and modulation of specific ion channels, particularly members of the Transient Receptor Potential (TRP) channel family.[3] TRP channels are a diverse group of cation channels involved in a wide array of physiological processes, including thermosensation, nociception, and mechanosensation, making them attractive targets for drug discovery.[3][4][5]

This compound has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2][3][6] Its ability to selectively modulate these channels provides a powerful method for investigating their roles in cellular signaling and disease pathophysiology.[7] These application notes provide detailed protocols and quantitative data for utilizing this compound as a chemical probe for studying TRPV1 and TRPV3 channel function.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound and related compounds with TRP channels.

Table 1: Biological Activity of this compound

Biological TargetAssay TypeResult (Kd)UnitReference
TRPV1 ChannelBinding Affinity289µM[6]
TRPV3 ChannelBinding Affinity341µM[6]
CardiomyocytesHypoxia-ReoxygenationProtective Effect-[8]

Table 2: Comparative Activity of Bisandrographolide Analogs on TRPV Channels

CompoundTarget ChannelEffectQuantitative DataCell TypeReference
This compound TRPV1 Activator Kd = 289 µM Not Specified[9]
TRPV3 Activator Kd = 341 µM Not Specified[9]
Bisandrographolide ATRPV4ActivatorEC50 = 790-950 nMHEK293T cells[9][10][11]
TRPV1, TRPV2, TRPV3No activation or blockNot ObservedHEK293T cells[9][10][11]
AndrographolideTRPV1, TRPV2, TRPV3, TRPV4No activation or blockNot ObservedHEK293T cells[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows for its characterization.

G cluster_0 Cell Membrane cluster_1 Intracellular Space TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx TRPV3 TRPV3 TRPV3->Ca_influx TRPV3->Na_influx BisC This compound BisC->TRPV1 Activates BisC->TRPV3 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Downstream Downstream Signaling (e.g., PKA, PKC activation) Depolarization->Downstream Response Cellular Response (e.g., Nociception, Thermosensation) Downstream->Response

Caption: Signaling pathway of this compound-mediated TRPV1/3 activation.

G cluster_0 Preparation cluster_1 Calcium Imaging Assay cluster_2 Patch-Clamp Electrophysiology prep_stock Prepare this compound Stock Solution (in DMSO) add_compound Apply this compound at various concentrations prep_stock->add_compound perfuse Perfuse with this compound prep_stock->perfuse prep_cells Culture HEK293T cells expressing TRPV1 or TRPV3 load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) prep_cells->load_dye patch Establish whole-cell patch-clamp configuration prep_cells->patch baseline Record baseline fluorescence load_dye->baseline baseline->add_compound measure Monitor changes in intracellular calcium add_compound->measure record_base Record baseline currents patch->record_base record_base->perfuse record_response Record changes in ion channel currents perfuse->record_response

Caption: Experimental workflow for characterizing this compound activity.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound with low aqueous solubility.[12] Therefore, a stock solution in an organic solvent is required.

  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.

    • Vortex thoroughly to dissolve the compound. Brief sonication can aid in solubilization.[12]

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.[12]

    • For experiments, prepare fresh dilutions of the stock solution in the appropriate extracellular recording solution. The final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on ion channels.[12]

    • Perform vehicle control experiments using the same final concentration of DMSO to account for any solvent-specific effects.[12]

Calcium Imaging Assay for TRPV Channel Activation

This assay is a common method to screen for compounds that activate TRPV channels by measuring the increase in intracellular calcium upon channel opening.[9][13]

  • Reagents and Materials:

    • HEK293T cells transiently or stably expressing the TRPV channel of interest (TRPV1 or TRPV3).[1][9]

    • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • 96-well black-walled, clear-bottom plates.

    • Fluorescence plate reader or fluorescence microscope.

  • Procedure:

    • Cell Plating: Seed the transfected HEK293T cells into 96-well plates and culture for 24-48 hours.

    • Dye Loading:

      • Prepare a loading solution of the calcium-sensitive dye in physiological salt solution according to the manufacturer's instructions.

      • Remove the culture medium from the cells and wash once with the salt solution.

      • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes.[13]

    • Washing: Remove the dye solution and wash the cells 2-3 times with the physiological salt solution to remove excess dye.

    • Compound Application and Data Acquisition:

      • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

      • Record the baseline fluorescence for a short period.

      • Add this compound at various concentrations to the wells.

      • Continuously monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of ion channel activity by recording the electrical currents flowing through the channels.[1]

  • Reagents and Materials:

    • HEK293T cells expressing the TRPV channel of interest.

    • Glass coverslips.

    • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).

    • Borosilicate glass capillaries for pulling micropipettes.

    • Standard extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Standard intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH).[9]

  • Procedure:

    • Cell Preparation: Plate transfected cells on glass coverslips 24-72 hours before the experiment.

    • Recording Setup:

      • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

      • Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.[9]

    • Gigaohm Seal and Whole-Cell Configuration:

      • Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

      • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Data Recording:

      • Clamp the cell at a holding potential of -60 mV.[3]

      • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.[3]

      • Record baseline currents.

      • Apply this compound via a perfusion system and record the resulting changes in current.[3]

    • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activation, kinetics, and voltage dependence.

Troubleshooting

  • No Observable Effect:

    • Compound Precipitation: Prepare fresh dilutions for each experiment and visually inspect for precipitates.[12]

    • Inadequate Concentration: Increase the concentration of this compound in a stepwise manner. Due to its relatively high Kd values, higher concentrations may be necessary.[12]

    • Compound Degradation: Ensure proper storage of the stock solution.[12]

  • Poor Seal Stability in Patch-Clamp:

    • High DMSO Concentration: Ensure the final DMSO concentration is minimal.

    • Compound-Induced Cell Stress: High concentrations of hydrophobic compounds can disrupt the cell membrane. Consider using lower concentrations or a shorter application time.[12]

Conclusion

This compound is a selective activator of TRPV1 and TRPV3 channels, making it a valuable tool for researchers studying sensory signaling and related physiological processes. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on these ion channels. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic potential in areas such as pain management and dermatology.[1]

References

Application of Bisandrographolide C in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. While research into its neuropharmacological applications is still emerging, its known mechanism of action as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels suggests significant potential in modulating neuronal signaling pathways relevant to pain, inflammation, and neurodegenerative processes.[1][2][3] This document provides a comprehensive overview of the potential applications of this compound in neuropharmacology, drawing parallels with the more extensively studied related compound, andrographolide (B1667393), and offers detailed protocols for future research.

Potential Neuropharmacological Applications

The primary known targets of this compound are TRPV1 and TRPV3 ion channels, which are implicated in a variety of neurological functions.[1][3] Activation of these channels can influence nociception and thermosensation. While direct evidence for this compound in neuroinflammatory and neurodegenerative models is limited, the well-documented neuroprotective effects of andrographolide provide a strong rationale for investigating this compound in similar contexts.[4][5] Andrographolide has been shown to cross the blood-brain barrier and exert anti-inflammatory, anti-oxidative, and anti-apoptotic effects in the central nervous system (CNS).[4]

Potential research areas for this compound include:

  • Modulation of Neuroinflammation: Investigating the effect of this compound on microglial and astrocyte activation, and the production of pro-inflammatory cytokines.[6]

  • Neuroprotection in Degenerative Disease Models: Assessing the potential of this compound to mitigate neuronal cell death and synaptic dysfunction in in vitro and in vivo models of Alzheimer's and Parkinson's disease.

  • Analgesic Effects: Characterizing the role of TRPV1 activation by this compound in models of neuropathic and inflammatory pain.

Data Presentation

Quantitative Data for this compound
ParameterTargetValueReference
Dissociation Constant (Kd)TRPV1289 µM[3]
Dissociation Constant (Kd)TRPV3341 µM[3]
Selected Neuroprotective Effects of Andrographolide (for contextual reference)
ModelEffectKey FindingsReference
Cerebral Ischemia (rat model)NeuroprotectionReduced infarct volume by ~50% at 0.1 mg/kg; suppressed microglial activation and production of TNF-α and IL-1β.[7][8]
Alzheimer's Disease (in vitro, PC12 cells)Protection against Aβ-induced toxicityReduced neuronal cell death; activated Nrf2-mediated p62 signaling pathway.[9]
Parkinson's Disease (in vitro/in vivo)NeuroprotectionSuppressed NLRP3 inflammasome activation in microglia through induction of parkin-mediated mitophagy.[10]
Intracerebral Hemorrhage (in vivo)Reduced Secondary Brain InjuryAlleviated neurobehavioral disorders and brain edema; inhibited NF-κB signaling.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via TRPV1 Activation

G BAC This compound TRPV1 TRPV1 Channel BAC->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_influx->Downstream Neuronal_response Neuronal Response (e.g., Nociception, Neurotransmitter Release) Downstream->Neuronal_response G cluster_stress Neuroinflammatory/Oxidative Stress cluster_pathways Intracellular Signaling cluster_effects Cellular Effects LPS LPS/Aβ NFkB NF-κB Pathway LPS->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Nrf2 Nrf2/HO-1 Pathway Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduction Neuroprotection Neuroprotection Nrf2->Neuroprotection Inflammation->Neuroprotection Inhibition Oxidative_Stress->Neuroprotection Inhibition BAC This compound BAC->NFkB Inhibition BAC->Nrf2 Activation G cluster_analysis Analysis cluster_readouts Readouts start Seed Microglial Cells (e.g., BV-2 or primary microglia) pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with LPS/IFN-γ to induce neuroinflammation pretreatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate viability Assess Cell Viability (MTT Assay) incubation->viability cytokines Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->cytokines nitric_oxide Nitric Oxide Assay (Griess Reagent) supernatant->nitric_oxide western_blot Western Blot (NF-κB, Nrf2, iNOS, COX-2) cell_lysate->western_blot

References

Application Notes and Protocols for Determining the Cytotoxicity of Bisandrographolide C using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the cytotoxic effects of Bisandrographolide C on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[1][2] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][5]

Data Presentation

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following tables summarize its known biological activity and the cytotoxic effects of its parent compound, andrographolide (B1667393), for contextual reference.

Table 1: Biological Activity of this compound

Biological TargetAssay TypeResultUnit
TRPV1 ChannelBinding AffinityKd = 289µM
TRPV3 ChannelBinding AffinityKd = 341µM
CardiomyocytesHypoxia-ReoxygenationProtective Effect-
CD81BindingBinds to CD81-

Source: BenchChem[6]

Table 2: Cytotoxicity of Andrographolide (Parent Compound)

Cell LineCancer TypeIC50 (24h)IC50 (48h)UnitCitation
MDA-MB-231Breast Cancer51.9830.28µM[7]
MCF-7Breast Cancer61.1136.9µM[7]

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Due to its lipophilic nature, dissolve this compound powder in cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 100 mM).[8] Store the stock solution at -20°C.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[4][8] Mix thoroughly by vortexing or sonication until the MTT is completely dissolved. Sterilize the solution by passing it through a 0.2 µm filter.[2] Store the MTT solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[2]

  • Solubilization Solution: A common solubilization solution is DMSO.[8][9] Other options include a solution of 10% SDS in 0.01 M HCl.

MTT Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[8][10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting concentration range is 1 µM to 200 µM.[8]

    • Include the following controls:

      • Vehicle Control: Medium containing the same concentration of DMSO as the highest concentration of this compound used.

      • Untreated Control: Cells in culture medium only.

      • Background Control: Medium only (no cells) to subtract background absorbance.[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[8][11]

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C.[1][9] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[12]

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium containing MTT.[8][9]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

    • To ensure complete solubilization, the plate can be placed on an orbital shaker for about 15 minutes, protected from light.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][8] A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][4]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of this compound treatment 3. Treat cells with this compound for 24-72h compound_prep->treatment add_mtt 4. Add MTT solution and incubate for 1.5-4h treatment->add_mtt solubilize 5. Add DMSO to dissolve formazan crystals add_mtt->solubilize read_absorbance 6. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 7. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis_Pathway Potential Signaling Pathway for Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bisandrographolide This compound fas Fas Receptor bisandrographolide->fas may induce bax Bax bisandrographolide->bax may upregulate bcl2 Bcl-2 bisandrographolide->bcl2 may downregulate caspase9 Caspase-9 activation fas->caspase9 extrinsic pathway cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c inhibits cytochrome_c->caspase9 intrinsic pathway caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptosis signaling pathway for andrographolide-like compounds.

References

Flow Cytometry for Bisandrographolide C Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid dimer isolated from Andrographis paniculata, a plant with a long history in traditional medicine. While research on this compound is still emerging, its structural analog, Andrographolide, has been extensively studied for its anti-cancer properties. Andrographolide has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines. This has led to the hypothesis that this compound may exhibit similar cytotoxic effects, making it a compound of interest for cancer research and drug development.

Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of individual cells within a population. By using fluorescent probes, flow cytometry can be employed to investigate key cellular processes such as apoptosis and cell cycle progression.

These application notes provide a framework for investigating the potential effects of this compound on cancer cells using flow cytometry. The protocols detailed below are based on established methods for analyzing apoptosis and the cell cycle, and the included data tables, based on studies of the related compound Andrographolide, offer a predictive guide for potential outcomes.

Data Presentation

The following tables summarize quantitative data obtained from flow cytometry experiments on cancer cells treated with Andrographolide, the monomeric precursor to this compound. This data is presented as a predictive reference for designing and interpreting experiments with this compound.

Table 1: Predicted Apoptotic Effect of this compound on Cancer Cells (Based on Andrographolide Data)

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MDA-MB-231 (Breast Cancer)3024IncreasedIncreased~32%
MDA-MB-231 (Breast Cancer)3048IncreasedIncreased~81%[1]
Jurkat (T-cell Leukemia)5024Significantly Increased--[2]
DBTRG-05MG (Glioblastoma)13.9572IncreasedIncreasedSignificantly Increased[3]

Table 2: Predicted Cell Cycle Arrest Effect of this compound on Cancer Cells (Based on Andrographolide Data)

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Cell Cycle Phase ArrestKey Molecular Changes
MDA-MB-231 (Breast Cancer)3024, 36, 48G2/M-[1]
DBTRG-05MG (Glioblastoma)13.9572G2/M[3]↑ERK1/2, ↑c-Myc, ↑p53[1][3]
RAFLSs (Rheumatoid Arthritis)10, 20, 3048G0/G1[4]↑p21, ↑p27, ↓CDK4[4]
Colon Cancer Cells4524, 48G2/M↓Cyclin B1, ↓Cyclin A[5]

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the culture supernatant, which may contain detached apoptotic cells. Neutralize trypsin with serum-containing medium and combine it with the collected supernatant.

    • Suspension cells: Collect cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the analysis of the cell cycle distribution of this compound-treated cells by staining the cellular DNA with Propidium Iodide.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and suspension cells as described in Protocol 1.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content analysis.

    • Acquire data for at least 20,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

G cluster_0 Cell Treatment and Harvesting cluster_1 Apoptosis Analysis cluster_2 Cell Cycle Analysis start Seed Cells treat Treat with this compound start->treat harvest Harvest Adherent and Suspension Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_bind Resuspend in 1X Binding Buffer wash_pbs->resuspend_bind fix_ethanol Fix in 70% Ethanol wash_pbs->fix_ethanol stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide resuspend_bind->stain_annexin_pi analyze_apoptosis Analyze by Flow Cytometry (Apoptosis) stain_annexin_pi->analyze_apoptosis stain_pi_rnase Stain with PI and RNase A fix_ethanol->stain_pi_rnase analyze_cellcycle Analyze by Flow Cytometry (Cell Cycle) stain_pi_rnase->analyze_cellcycle

Caption: Experimental workflow for flow cytometry analysis.

G cluster_cell cluster_cycle BAC This compound ERK ERK1/2 BAC->ERK Activates CyclinA Cyclin A BAC->CyclinA Downregulates CyclinB1 Cyclin B1 BAC->CyclinB1 Downregulates p21 p21 BAC->p21 Upregulates p27 p27 BAC->p27 Upregulates cMyc c-Myc ERK->cMyc Activates p53 p53 cMyc->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis CDK4 CDK4 G1_S_Arrest G0/G1 or S Phase Arrest CDK4->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest CyclinA->G2_M_Arrest CyclinB1->G2_M_Arrest p21->CDK4 Inhibits p27->CDK4 Inhibits

Caption: Predicted signaling pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisandrographolide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound, a diterpenoid dimer isolated from Andrographis paniculata, is expected to have poor aqueous solubility, similar to its parent compound, andrographolide (B1667393).[1] While specific quantitative data for this compound in aqueous buffers is limited in publicly available literature, andrographolide's solubility in water is reported to be very low.[2][3][4] this compound is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate (B1210297).

Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

A2: The inherent chemical structure of this compound, being a large and relatively non-polar molecule, leads to its low affinity for water. Direct dissolution in aqueous buffers is often unsuccessful. To achieve a desired concentration for in vitro or in vivo experiments, solubility enhancement techniques are typically required.

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Use of Co-solvents: Blending water with a miscible organic solvent can significantly increase solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can improve its solubility and stability.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can enhance its surface area and dissolution rate.

Q4: Are there any stability concerns I should be aware of when working with this compound in aqueous solutions?

A4: Yes, like its parent compound andrographolide, this compound may be susceptible to hydrolysis, especially under neutral to alkaline conditions. Andrographolide has been shown to be most stable in acidic pH (pH 3-5).[3] It is recommended to assess the stability of your this compound formulation under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step
Insufficient Co-solvent Concentration Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential toxicity to cells or animals.
Low Solubility Limit Exceeded The final concentration of this compound in the aqueous buffer is above its solubility limit, even with a co-solvent. Consider using a different solubility enhancement technique, such as cyclodextrin complexation or nanoparticle formulation, to achieve a higher concentration.
pH of the Buffer The pH of the aqueous buffer may not be optimal for the stability of this compound. For andrographolide, a more acidic pH (3-5) improves stability.[3] Test the solubility and stability of this compound in buffers with different pH values relevant to your experiment.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Incomplete Dissolution Ensure that the this compound is fully dissolved in the stock solution before diluting it into the aqueous medium. Sonication may aid in the initial dissolution.
Precipitation Over Time The compound may be precipitating out of the solution during the course of the experiment. Visually inspect your solutions for any signs of precipitation. Consider preparing fresh solutions immediately before use or using a stabilizing formulation.
Degradation of the Compound This compound may be degrading in the aqueous environment. Assess the stability of your formulation over the experimental timeframe using an analytical method like HPLC.

Quantitative Data Summary

Compound Solvent Solubility Temperature
AndrographolideWater~80 µg/mL24 h
AndrographolideWater0.055 mg/mL30°C
AndrographolideWater0.065 mg/mL35°C
AndrographolideEthanol~0.2 mg/mLNot Specified
AndrographolideDMSO~3 mg/mLNot Specified
AndrographolideDimethylformamide (DMF)~14 mg/mLNot Specified
Andrographolide1:1 DMF:PBS (pH 7.2)~0.5 mg/mLNot Specified

Data compiled from multiple sources.[2][4][5]

Experimental Protocols

The following are detailed protocols for common solubility enhancement techniques. Note that these protocols have been successfully applied to andrographolide and should be considered as a starting point for optimization with this compound.

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the preparation of a this compound solution using a co-solvent system, which is suitable for many in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Weigh out a precise amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentrations.

  • Final Co-solvent Concentration: It is crucial to keep the final concentration of the co-solvent as low as possible (typically <0.5% v/v for cell-based assays) to avoid solvent-induced toxicity.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of the co-solvent as the highest concentration of this compound tested.

Protocol 2: Preparation of a this compound - Cyclodextrin Inclusion Complex

This protocol, adapted from methods used for andrographolide, describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.[6][7]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Ultrasonic bath

  • Spray dryer or freeze dryer

  • Stir plate and magnetic stir bar

Procedure:

  • Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of this compound to cyclodextrin.[7]

  • Dissolution: Dissolve the calculated amounts of this compound and cyclodextrin in a 50% ethanol-water solution.

  • Complexation: Sonicate the solution for 1 hour to facilitate the formation of the inclusion complex.[6]

  • Drying:

    • Spray Drying: Use a spray dryer with an inlet temperature of approximately 150°C to obtain a fine powder of the inclusion complex.

    • Freeze Drying (Lyophilization): Freeze the solution and then lyophilize it to remove the solvent.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Assessment: Determine the solubility of the resulting powder in the desired aqueous buffer using the shake-flask method.

Protocol 3: Formulation of this compound-Loaded Nanoparticles

This protocol is based on the emulsion-solvent evaporation method used for encapsulating andrographolide in PLGA nanoparticles.[8][9]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • High-speed centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve this compound and PLGA in a mixture of ethyl acetate and methanol.[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture at high energy for approximately 5 minutes in an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Place the emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm) for 1 hour to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.

  • Characterization: The nanoparticle formulation should be characterized for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_solubility_issue Problem: Poor Aqueous Solubility of this compound cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start This compound Powder cosolvent Co-solvent Method start->cosolvent Simple & Quick cyclodextrin Cyclodextrin Complexation start->cyclodextrin Improved Stability nanoparticle Nanoparticle Formulation start->nanoparticle Sustained Release solution Homogeneous Aqueous Solution cosolvent->solution cyclodextrin->solution nanoparticle->solution

Caption: Decision workflow for selecting a solubility enhancement method.

cyclodextrin_complexation cluster_reactants Reactants cluster_process Complexation Process cluster_product Product bisandro This compound (Hydrophobic) complex Inclusion Complex Formation (e.g., in 50% Ethanol) bisandro->complex cyclo Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclo->complex inclusion_complex This compound-Cyclodextrin Complex (Water Soluble) complex->inclusion_complex

Caption: Diagram of Cyclodextrin Inclusion Complex Formation.

nanoparticle_formulation_workflow A 1. Prepare Organic Phase (this compound + PLGA in Ethyl Acetate/Methanol) C 3. Emulsification (Sonication) A->C B 2. Prepare Aqueous Phase (PVA in Water) B->C D 4. Solvent Evaporation (Magnetic Stirring) C->D E 5. Nanoparticle Collection (Centrifugation) D->E F 6. Washing E->F G 7. Lyophilization F->G H Final Product: Dry Nanoparticle Powder G->H

Caption: Workflow for Nanoparticle Formulation.

References

Preventing Bisandrographolide C precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Bisandrographolide C. Find troubleshooting tips and frequently asked questions to ensure the stability and success of your experiments.

Troubleshooting Guide

Issue: Precipitation Observed in this compound Stock Solution

The appearance of a precipitate in your this compound stock solution can compromise the accuracy and reproducibility of your experiments. This guide provides a systematic approach to diagnose and resolve this common issue.

Potential Causes and Solutions

Observation Potential Cause Recommended Action
Precipitate forms immediately upon adding solvent. Low Solubility: The concentration of this compound may be too high for the chosen solvent volume.1. Increase the volume of the solvent to lower the concentration.2. Gently warm the solution to 37°C and use sonication to aid dissolution.[1][2]
Precipitate appears after storage at -20°C or -80°C. Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to fall out of solution.[2][3]1. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2][3]2. Before use, bring the aliquot to room temperature and vortex briefly to ensure it is fully redissolved.[3]
Precipitate forms when the stock solution is added to an aqueous buffer. Poor Aqueous Solubility: this compound, like many organic compounds, likely has low solubility in aqueous solutions. The sudden change in solvent polarity causes it to precipitate.[3][4]1. Decrease the final concentration of this compound in the aqueous medium.2. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.[3]3. Consider using a pre-warmed (37°C) buffer.[3]
Solution appears cloudy or hazy after preparation. Incomplete Dissolution: The compound may not have fully dissolved initially.1. Use an ultrasonic bath to facilitate dissolution.[1]2. Gently warm the solution to no more than 37°C.
Precipitation occurs over time, regardless of storage conditions. Solvent Evaporation or Contamination: Improperly sealed vials can lead to solvent evaporation, increasing the concentration beyond its solubility limit. The solvent may also have absorbed moisture.1. Ensure vials are sealed tightly with appropriate caps. Use Parafilm for extra security.2. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried solvent, such as DMSO.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound is limited, methanol (B129727) and ethanol (B145695) have been used for the extraction of related compounds and are suitable for dissolving it.[5][6][7] For preparing high-concentration stock solutions for in vitro studies, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common and recommended choice for similar diterpenoids.[1][3][8]

Q2: How can I improve the dissolution of this compound when preparing a stock solution?

A2: If you encounter difficulty dissolving this compound, you can warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath to facilitate dissolution.[1][2] Ensure the vial is securely capped during these procedures.

Q3: What are the best practices for storing this compound stock solutions to prevent precipitation?

A3: To maintain the stability of your this compound stock solution and prevent precipitation, it is highly recommended to prepare single-use aliquots. This practice minimizes freeze-thaw cycles which can contribute to compound precipitation.[2][3] Store these aliquots in a dark, dry environment at -20°C for short-term storage or -80°C for long-term storage.[1][3]

Q4: I observed precipitation in my stock solution after storing it in the freezer. Can I still use it?

A4: If precipitation is observed, you can attempt to redissolve the compound by gently warming the vial to room temperature and sonicating it.[1] It is crucial to ensure the solution is completely clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration in your experiments.

Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A5: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium.[3] To mitigate this:

  • Increase the volume of the aqueous buffer: A higher final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the buffer.[3]

  • Use a pre-warmed buffer (37°C). [3]

  • Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to prevent the formation of localized high concentrations that can lead to precipitation.[3]

Data Presentation

Table 1: Solubility and Recommended Solvents for this compound

SolventSolubility ProfileRecommended Use
DMSO (anhydrous) HighPrimary stock solutions for in vitro assays
Ethanol ModerateStock solutions, extractions[5][7]
Methanol ModerateStock solutions, extractions[6][9]
Aqueous Buffers LowFinal dilutions for experiments

Note: Quantitative solubility data for this compound is limited. The solubility profile is based on data for related andrographolides and general practices for similar compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial containing this compound to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Initial Dissolution: Cap the vial tightly and vortex for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Check for any visible particulate matter. If the solution is not clear, repeat the sonication step. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting: Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

Visualizations

TroubleshootingWorkflow Troubleshooting Precipitation of this compound start Precipitate Observed storage When did precipitation occur? start->storage dilution During dilution into aqueous buffer? storage->dilution During Dilution after_storage After freezer storage? storage->after_storage After Storage initial_prep During initial preparation? storage->initial_prep During Preparation sol_action Decrease final concentration. Add stock dropwise to vortexing buffer. Use pre-warmed buffer. dilution->sol_action Yes storage_action Thaw, vortex, and inspect. Use single-use aliquots in the future to avoid freeze-thaw cycles. after_storage->storage_action Yes prep_action Increase solvent volume. Warm gently (37°C) and sonicate. initial_prep->prep_action Yes end_node Solution Clear sol_action->end_node storage_action->end_node prep_action->end_node

Caption: A decision tree for troubleshooting this compound precipitation.

ExperimentalWorkflow Workflow for Preparing this compound Stock Solution start Start: Equilibrate Compound to Room Temp add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex for 1-2 minutes add_solvent->dissolve sonicate Sonicate for 5-10 minutes dissolve->sonicate check Is solution clear? sonicate->check check->sonicate No, repeat sonication/ gentle warming aliquot Aliquot into single-use tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end_node End: Stable Stock Solution store->end_node

Caption: A workflow for preparing a stable this compound stock solution.

References

Troubleshooting inconsistent results in Bisandrographolide C experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisandrographolide C. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising diterpenoid dimer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2][3] It is of significant interest to the scientific community due to its diverse biological activities.[1] Notably, it has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3, which are involved in various physiological processes.[1][2] This activity suggests its potential as a lead compound in drug discovery.[1]

Q2: What are the primary challenges when working with this compound?

A2: Researchers may encounter challenges related to its physicochemical properties, including solubility.[4][5] Ensuring accurate quantification and maintaining consistency in bioassays can also be difficult. Due to the limited commercial availability of purified this compound, initial experiments may require its isolation and purification from plant extracts, which can be a complex process.[6] Furthermore, as with many natural products, variability in experimental results can arise from minor differences in protocols and reagents.[7]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3][5] To prepare a high-concentration stock solution (e.g., 10-100 mM), accurately weigh the compound and dissolve it in the appropriate volume of DMSO.[8] Gentle warming in a 37°C water bath can aid dissolution.[8] It is recommended to sterile-filter the stock solution and store it in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[8] When preparing working concentrations for cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%) and include a vehicle control in your experiments.[8]

Q4: What are the known molecular targets of this compound?

A4: The primary documented molecular targets of this compound are the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) ion channels, both of which it activates.[1][2] Some studies also suggest that this compound can bind to the tetraspanin CD81, which is implicated in cancer metastasis.[9][10]

Troubleshooting Guides

Inconsistent Bioactivity Results

Problem: I am observing significant variability in the biological effects of this compound between experiments.

Possible Causes and Solutions:

  • Purity of the Compound:

    • Issue: The purity of your this compound may be insufficient or may have degraded over time.

    • Solution: Verify the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[11] If you are isolating the compound from a plant extract, consider multi-step chromatographic purification.[6]

  • Solubility and Aggregation:

    • Issue: Poor solubility in aqueous media can lead to precipitation or aggregation of the compound, reducing its effective concentration.

    • Solution: Ensure complete dissolution of your stock solution.[8] When diluting into aqueous buffers for assays, vortex thoroughly. Be mindful of the final DMSO concentration and consider using a solubility-enhancing excipient if necessary.[12]

  • Cell Culture Conditions:

    • Issue: Variations in cell passage number, density, and health can significantly impact experimental outcomes.

    • Solution: Use cells within a consistent and low passage number range. Standardize seeding densities and ensure cells are healthy and in the logarithmic growth phase before treatment.[8]

  • Experimental Protocol Variations:

    • Issue: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to inconsistent results.[7]

    • Solution: Adhere strictly to a detailed, standardized protocol.[7] Ensure all reagents are properly prepared and stored.

Difficulties in Chemical Analysis and Quantification

Problem: I am struggling to obtain reproducible and accurate measurements of this compound.

Possible Causes and Solutions:

  • Inadequate Chromatographic Separation:

    • Issue: Co-elution with other compounds, particularly isomers or related diterpenoids like andrographolide, can interfere with quantification.[11]

    • Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), using a different column (e.g., C18), or modifying the flow rate.[6]

  • Instrument Sensitivity and Calibration:

    • Issue: The detector response may not be linear across your concentration range, or the instrument may lack the required sensitivity.

    • Solution: Develop a calibration curve with a pure analytical standard of this compound covering your expected concentration range.[11] Ensure the method is validated for linearity, accuracy, and precision.[11]

  • Sample Preparation and Extraction:

    • Issue: Inefficient extraction from biological matrices or plant material can lead to underestimation of the compound's concentration.

    • Solution: Optimize your extraction protocol. For plant material, ensure it is finely powdered.[6] For biological samples, a validated liquid-liquid or solid-phase extraction method may be necessary.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource
Molecular FormulaC₄₀H₅₆O₈[2][3]
Molecular Weight664.87 g/mol [2][3]
AppearanceSolid powder at room temperature[3][5]
SolubilitySoluble in DMSO and ethanol[3][5]
XLogP3-AA6.1[5]
Hydrogen Bond Donor Count4[5]
Hydrogen Bond Acceptor Count8[5]
TRPV1 Activation (Kd)289 µM[2][9]
TRPV3 Activation (Kd)341 µM[2][9]

Table 2: Proposed Starting Parameters for LC-MS Quantification of this compound

ParameterProposed Value/RangeNotes
Parent Ion (M+H)⁺m/z 665.40For positive ion mode Electrospray Ionization (ESI).[11]
Parent Ion (M+Na)⁺m/z 687.38Adduct may be observed.[11]
Parent Ion (M-H)⁻m/z 663.38For negative ion mode ESI.[11]
Proposed MRM Transitions665.4 -> 331.2, 665.4 -> 313.2Based on proposed fragmentation patterns.[11]
Linearity Range1 - 1000 ng/mLTo be determined experimentally.[11]
Limit of Detection (LOD)~0.5 ng/mLTo be determined experimentally.[11]
Limit of Quantification (LOQ)~1.5 ng/mLTo be determined experimentally.[11]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same final concentration of DMSO).[8]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Protocol 2: In Vitro Assay for TRPV Channel Activation (Calcium Imaging)

This protocol is used to assess the activation of TRPV channels by this compound.[2][9]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding the human TRPV1 or TRPV3 channel.[2][9]

  • Calcium Indicator Loading: Plate transfected cells on glass coverslips and, after 24-48 hours, load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2][9]

  • Imaging: Mount the coverslips on an inverted microscope equipped for ratiometric calcium imaging. Perfuse the cells with a standard extracellular solution to establish a baseline.[2]

  • Compound Application: Apply this compound at various concentrations to the cells and monitor changes in intracellular calcium concentration by measuring the fluorescence ratio. A known agonist (e.g., capsaicin (B1668287) for TRPV1) should be used as a positive control.[2][9]

  • Data Analysis: Analyze the dose-response relationship for this compound-induced calcium influx to determine the half-maximal effective concentration (EC₅₀) or dissociation constant (Kd).[2]

Visualizations

G cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound TRPV1 TRPV1 Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Bisandrographolide_C->TRPV3 Activates CD81 CD81 Bisandrographolide_C->CD81 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Metastasis_Suppression Metastasis Suppression CD81->Metastasis_Suppression Inhibits Downstream_Signaling Downstream Signaling (e.g., Cardioprotection) Ca_Influx->Downstream_Signaling

Caption: Signaling pathways modulated by this compound.

G Start Inconsistent Bioactivity Results Check_Purity Verify Compound Purity (HPLC, MS) Start->Check_Purity Check_Solubility Assess Solubility and Stock Solution Integrity Check_Purity->Check_Solubility Purity OK Standardize_Cells Standardize Cell Culture (Passage, Density) Check_Solubility->Standardize_Cells Solubility OK Review_Protocol Review and Standardize Experimental Protocol Standardize_Cells->Review_Protocol Cells OK Result Consistent Results Review_Protocol->Result G Start Seed Cells in 96-well Plate Treat Treat with this compound and Vehicle Control Start->Treat Incubate Incubate for Desired Duration Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

References

Bisandrographolide C Technical Support Center: Navigating Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and troubleshooting advice for researchers encountering off-target effects of Bisandrographolide C in cell-based assays. The content is structured in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary documented off-target effects of this compound?

A1: The most well-documented off-target effects of this compound are the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) ion channels.[1][2] Additionally, this compound has been shown to bind to the tetraspanin CD81, which may influence cell migration and signaling pathways, particularly in cancer cells.[3][4][5]

Q2: I am observing unexpected increases in intracellular calcium in my cell-based assay after treatment with this compound. What could be the cause?

A2: Unforeseen calcium influx is likely due to the activation of TRPV1 and/or TRPV3 channels by this compound.[1][2] These channels are non-selective cation channels, and their activation leads to an increase in intracellular calcium concentrations. This effect can be particularly pronounced in cells that endogenously express these channels.

Q3: How can I confirm if the observed effects in my assay are due to TRPV1/TRPV3 activation?

A3: To confirm the involvement of TRPV1 or TRPV3, you can use specific antagonists for these channels. Pre-incubating your cells with a known TRPV1 antagonist (e.g., Capsazepine) or a TRPV3 antagonist before adding this compound should mitigate the off-target effect if it is mediated by these channels.

Q4: My research focus is on the anti-cancer properties of this compound, but I'm seeing effects on cell migration that may not be related to my primary target. What could be happening?

A4: this compound has been reported to bind to CD81, a protein involved in cell migration and metastasis.[3][4][5] This interaction could be responsible for the observed effects on cell migration. It is crucial to consider this interaction when interpreting results from migration and invasion assays.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
  • Possible Cause: Activation of TRPV1 can lead to calcium overload, which can induce apoptosis or necrosis in certain cell types.

  • Troubleshooting Steps:

    • Lower Concentration: Reduce the concentration of this compound to a range where the intended on-target effect is observed without significant cytotoxicity.

    • Use Channel Antagonists: Co-treat with a TRPV1 antagonist to see if it rescues the cells from cytotoxicity.

    • Calcium Chelators: Use an intracellular calcium chelator, such as BAPTA-AM, to buffer the rise in intracellular calcium and determine if it alleviates the cytotoxic effects.

    • Cell Line Selection: If possible, use a cell line that does not express TRPV1 or TRPV3, or use molecular techniques like siRNA to knock down the expression of these channels.

Issue 2: Unexplained Changes in Gene or Protein Expression
  • Possible Cause: The signaling pathways downstream of TRPV1/TRPV3 activation or CD81 binding can lead to widespread changes in gene and protein expression. Calcium is a ubiquitous second messenger that can influence numerous transcription factors and signaling cascades.

  • Troubleshooting Steps:

    • Pathway Analysis: Investigate the known downstream signaling pathways of TRPV1, TRPV3, and CD81. This includes pathways involving kinases like PKA, PKC, and CaMKII.[5]

    • Inhibitor Studies: Use specific inhibitors for downstream signaling molecules (e.g., PKC inhibitors) to dissect the pathway leading to the observed changes.

    • Control Experiments: Compare the gene/protein expression profile with that induced by a known TRPV1 agonist (e.g., capsaicin) to identify overlapping effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. Note that specific quantitative data for this compound's interaction with CD81 and its direct cytotoxic effects are limited in the current literature. Data for the related compound, Andrographolide, is provided for context.

Table 1: Ion Channel Modulation

CompoundTarget ChannelEffectPotency (Kd / EC50)Reference
This compound TRPV1Activation289 µM (Kd)[1][2]
This compound TRPV3Activation341 µM (Kd)[1][2]
Bisandrographolide ATRPV4Activation790-950 nM (EC50)[6]
AndrographolideTRPV4No activation or blockNot Applicable[6]

Table 2: CD81 Interaction

CompoundTargetEffectQuantitative DataReference
This compound CD81Binds and suppresses functionBinding confirmed, specific Kd not reported[3][6]
Bisandrographolide ACD81Binds and suppresses functionBinding confirmed, specific Kd not reported[6]

Table 3: Cytotoxicity Data for the Related Compound Andrographolide (for reference)

Cell LineCancer TypeIC50 (48h)Reference
MCF-7Breast Cancer36.9 µM[3]
MDA-MB-231Breast Cancer30.28 µM[3]
KBOral Cancer106.2 µg/ml[3][7]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPV Channel Activation

This assay is used to measure the increase in intracellular calcium concentration following the activation of TRPV channels.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect the cells with a plasmid encoding the human TRPV1 or TRPV3 channel.

  • Calcium Imaging:

    • Plate the transfected cells onto glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Record baseline fluorescence using a fluorescence microscope.

    • Add this compound at various concentrations and monitor the changes in intracellular calcium by measuring the fluorescence intensity.[3]

    • Use a known agonist for the channel (e.g., capsaicin (B1668287) for TRPV1) as a positive control.[3]

Protocol 2: CD81 Binding Assay (Microscale Thermophoresis)

This technique quantifies the binding affinity between this compound and the CD81 protein.

  • Protein Labeling:

    • Label recombinant human CD81 protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove unbound dye via purification.[3]

  • Sample Preparation:

    • Prepare a constant concentration of the labeled CD81 protein in a suitable buffer.

    • Create a serial dilution of this compound in the same buffer.

    • Mix the labeled protein and the ligand dilutions and incubate to allow binding to reach equilibrium.[3]

  • MST Measurement:

    • Load the samples into glass capillaries.

    • Use an MST instrument to create a temperature gradient and monitor the movement of the fluorescently labeled protein.

    • Measure the changes in thermophoretic movement upon binding of this compound.[4]

  • Data Analysis:

    • Plot the change in thermophoresis against the concentration of this compound to determine the binding affinity (Kd).[3]

Visualizations

Below are diagrams illustrating key concepts related to the off-target effects of this compound.

cluster_0 Troubleshooting Unexpected Calcium Influx Start Unexpected Ca2+ influx observed Hypothesis Hypothesis: Off-target TRPV1/TRPV3 activation Start->Hypothesis Experiment1 Experiment: Use TRPV1/TRPV3 antagonists (e.g., Capsazepine) Hypothesis->Experiment1 Result1 Result: Ca2+ influx is blocked? Experiment1->Result1 Conclusion1 Conclusion: Effect is TRPV-mediated Result1->Conclusion1 Yes Conclusion2 Conclusion: Effect is not TRPV-mediated. Investigate other sources. Result1->Conclusion2 No

Troubleshooting workflow for unexpected calcium influx.

cluster_0 Primary Target Pathway (Example) cluster_1 Off-Target Pathways Bisandrographolide_C This compound Target_Protein Intended Target (e.g., Cancer-related protein) Bisandrographolide_C->Target_Protein On-Target TRPV1_3 TRPV1 / TRPV3 Bisandrographolide_C->TRPV1_3 Off-Target CD81 CD81 Bisandrographolide_C->CD81 Off-Target Downstream_Effect Desired Cellular Effect (e.g., Apoptosis) Target_Protein->Downstream_Effect Ca_Influx Ca2+ Influx TRPV1_3->Ca_Influx Signaling_Cascade Downstream Signaling (PKA, PKC, CaMKII) Ca_Influx->Signaling_Cascade Cellular_Response1 Unintended Cellular Responses Signaling_Cascade->Cellular_Response1 Cell_Migration Altered Cell Migration CD81->Cell_Migration

On-target vs. Off-target effects of this compound.

cluster_workflow General Experimental Workflow for Investigating Off-Target Effects A 1. Initial Observation (e.g., unexpected phenotype) B 2. Hypothesis Generation (e.g., involvement of known off-targets like TRPV1/CD81) A->B C 3. Confirmation Assays - Calcium Imaging - Microscale Thermophoresis - Migration/Invasion Assays B->C D 4. Mechanistic Studies - Use of specific inhibitors/antagonists - siRNA knockdown of off-targets - Downstream pathway analysis (Western Blot, qPCR) C->D E 5. Data Interpretation - Distinguish on-target vs. off-target contributions - Refine experimental design D->E

Workflow for investigating off-target effects.

References

Technical Support Center: Bisandrographolide C In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers investigating the in vivo effective dose and therapeutic potential of Bisandrographolide C. Due to the limited specific in vivo data for this compound, the information herein is substantially based on established methodologies for its parent compound, andrographolide (B1667393), and extracts of Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: There is currently no established effective dose of this compound in vivo from published studies. Therefore, it is crucial to begin with a dose-range finding and acute toxicity study.[1] Based on studies with the parent compound, andrographolide, a suggested starting range for anti-inflammatory studies in rodents could be 10-100 mg/kg, administered orally.[1] For anti-cancer xenograft models, a similar range can be considered, but the administration route (e.g., oral gavage, intraperitoneal injection) and frequency will depend on pharmacokinetic data.[1]

Q2: What are the main challenges in administering this compound in vivo?

A2: The primary challenge is its expected poor aqueous solubility, a common issue for diterpenoids like andrographolide.[1][2] This can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[1]

Q3: How can I improve the bioavailability of this compound?

A3: A critical first step is to perform a solubility assessment in various pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol, Tween 80, carboxymethyl cellulose).[1] For initial studies, a co-solvent system (e.g., DMSO/PEG/saline) or a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) is often used.[1] To enhance oral bioavailability for later-stage studies, consider advanced formulations such as solid lipid nanoparticles (SLNs) or the use of solubilizing agents like β-cyclodextrin.[1]

Q4: What are the known in vivo molecular targets of this compound?

A4: In vivo studies have suggested that this compound, as a component of Andrographis paniculata water extract, is associated with the downregulation of the tetraspanin CD81 in esophageal cancer xenografts.[3][4] This interaction is believed to contribute to the anti-metastatic effects of the extract.[3][4] In vitro studies have also identified this compound as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1][5][6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable therapeutic effect at tested doses. - Poor bioavailability due to formulation issues.- Insufficient dose.- Rapid metabolism or clearance.- Conduct a preliminary pharmacokinetic (PK) study to determine Cmax, Tmax, and AUC.[1][2]- Re-evaluate the formulation to improve solubility and absorption.- Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a potential therapeutic window.[1]
Signs of toxicity in animal subjects (e.g., weight loss, lethargy). - The administered dose exceeds the MTD.- Vehicle toxicity.- Reduce the dose for subsequent experiments.- Conduct a vehicle-only control group to assess the toxicity of the formulation itself.- Review the acute toxicity data to establish a safer dose range.[1]
High variability in experimental results between animals. - Inconsistent dosing volume or technique.- Non-homogenous suspension of the compound.- Biological variability.- Ensure accurate and consistent administration techniques (e.g., oral gavage).- If using a suspension, ensure it is thoroughly mixed before each administration.- Increase the number of animals per group to improve statistical power.
Difficulty in dissolving this compound for administration. - Inherent poor aqueous solubility.- Use a co-solvent system such as DMSO and PEG, with a final dilution in saline or PBS.[1]- Prepare a micronized suspension in an aqueous vehicle like 0.5% CMC.[1]- For long-term studies, explore advanced formulation strategies.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds from in vitro studies, which can help inform initial in vivo dose selection and experimental design.

Table 1: Ion Channel Modulation

Compound Target Channel Effect Potency (EC50 / Kd)
This compound TRPV1 Activation 289 µM (Kd)[7]
This compound TRPV3 Activation 252 µM (Kd)[7]

| Bisandrographolide A | TRPV4 | Activation | 790-950 nM (EC50)[7] |

Table 2: Anti-Cancer Activity (In Vitro IC50 Values)

Compound Cell Line Assay IC50
Andrographolide MCF-7 (Breast Cancer) Cell Viability 10-50 µM[7]
Andrographolide HCT-116 (Colon Cancer) Cell Viability 15-30 µM[7]

| Andrographolide | A549 (Lung Cancer) | Cell Viability | 10-40 µM[7] |

Note: The variability in IC50 values for andrographolide highlights the importance of standardizing experimental conditions.[7]

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard for evaluating acute anti-inflammatory activity and is adapted from protocols for andrographolide.[1][8]

  • Animal Model: Male Sprague-Dawley rats (180-220g) or Swiss albino mice (20-25g).[1]

  • Housing: Standard conditions (22 ± 2°C, 12h light/dark cycle), with ad libitum access to food and water.

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Diclofenac Sodium)

    • Groups 3-5: this compound (e.g., 10, 30, and 100 mg/kg)[1]

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer. c. Administer the vehicle, positive control, or this compound via oral gavage. d. One hour after administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1] e. Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

  • Data Analysis:

    • Calculate Edema Volume: Vt - V₀

    • Calculate Percent Inhibition of Edema: [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.[1]

    • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).[1]

Protocol 2: In Vivo Anti-Cancer Activity (Xenograft Model)

This protocol assesses the effect of this compound on tumor growth and is relevant to its potential anti-metastatic activity.[1][3]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.[1]

  • Cell Line: A suitable cancer cell line (e.g., esophageal cancer cell line EC109, as used in studies with Andrographis paniculata water extract).[3][4]

  • Procedure: a. Subcutaneously inject cancer cells into the flank of each mouse. b. Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.[1] c. Administer this compound, vehicle, or a positive control daily (or as determined by PK studies) via the desired route (e.g., oral gavage, intraperitoneal injection). d. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[1] e. Monitor body weight and clinical signs of toxicity throughout the study. f. At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, Western blot for targets like CD81).[3]

Visualizations

Signaling Pathways & Experimental Workflows

G General Experimental Workflow for In Vivo Studies cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Studies Formulation Formulation Development (Solubility Assessment) PK_Study Pharmacokinetic (PK) Profiling (Cmax, Tmax, AUC) Formulation->PK_Study Toxicity Dose-Range Finding & Acute Toxicity (MTD) PK_Study->Toxicity Animal_Model Select Animal Model (e.g., Paw Edema, Xenograft) Toxicity->Animal_Model Grouping Randomize into Groups (Vehicle, Positive Control, Test Article) Animal_Model->Grouping Dosing Compound Administration Grouping->Dosing Monitoring In-life Monitoring (e.g., Paw Volume, Tumor Size) Dosing->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint

General experimental workflow for in vivo animal studies.

G Known Molecular Interactions of this compound BAC This compound TRPV1 TRPV1 Channel BAC->TRPV1 Activates TRPV3 TRPV3 Channel BAC->TRPV3 Activates CD81 CD81 (Tetraspanin) BAC->CD81 Binds to & Suppresses Metastasis Esophageal Cancer Metastasis CD81->Metastasis Promotes Activation Activation Suppression Suppression

Known molecular targets and associated effects of this compound.

G Inhibitory Signaling Pathways of Andrographolide cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IKK IKK Cytokines->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Andro Andrographolide Andro->IkB Inhibits Degradation Andro->Akt Inhibits Phosphorylation

Inhibitory pathways of Andrographolide, a related compound.

References

Technical Support Center: Bisandrographolide C for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisandrographolide C in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: this compound is a lipophilic molecule with poor solubility in water.[1] For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent to prepare a high-concentration stock solution.[1][2] It is also soluble in other organic solvents like chloroform, dichloromethane, and ethyl acetate.[1][3]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in cell culture-grade DMSO to achieve a high concentration, for example, 10 mM, 50 mM, or 100 mM.[1] Thoroughly vortex the solution to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.[1] It is recommended to sterile-filter the stock solution using a 0.22 µm syringe filter, especially for long-term storage.[1]

Q3: How should I store the this compound stock solution?

A3: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to prevent multiple freeze-thaw cycles.[1] Store these aliquots at -20°C and protect them from light.[1] Properly stored stock solutions are generally stable for several months.[1]

Q4: What is a vehicle control and why is it essential?

A4: A vehicle control is a crucial component of in vitro experiments involving compounds dissolved in a solvent like DMSO. It consists of the cell culture medium containing the same final concentration of the solvent (the "vehicle") used to deliver the experimental compound, but without the compound itself.[1][4] This control is essential to distinguish the effects of the compound from any potential effects of the solvent on the cells.[1]

Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid affecting cell viability. A concentration of 0.5% or less is typically recommended.[1] However, the ideal maximum concentration should be determined for each specific cell line and experimental setup, as sensitivity to DMSO can vary.

Troubleshooting Guide

Q1: I see a precipitate forming after diluting my this compound stock solution in the cell culture medium. What should I do?

A1: This is a common issue with lipophilic compounds like this compound due to its poor aqueous solubility.[1] Here are a few troubleshooting steps:

  • Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Increase the final DMSO concentration: While not ideal, you could try slightly increasing the final DMSO concentration, ensuring it remains below the cytotoxic level for your specific cells (generally ≤ 0.5%).[1]

  • Vortex during dilution: Add the stock solution to the medium while vortexing or gently mixing to facilitate rapid dispersion.

  • Prepare fresh dilutions: Prepare working dilutions immediately before adding them to the cells. Do not store diluted solutions in aqueous buffers for extended periods.

Q2: My vehicle control group is showing unexpected cytotoxicity or changes in cell behavior. What could be the cause?

A2: If your vehicle control is affecting the cells, it's likely due to the solvent.

  • Check the final DMSO concentration: Ensure the final DMSO concentration in your vehicle control and treated wells is identical and within the non-toxic range (typically ≤ 0.5%).[1]

  • Use high-quality DMSO: Use a high-purity, cell culture-grade DMSO, as impurities in lower-grade DMSO can be toxic to cells.[1]

  • Test a range of DMSO concentrations: Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q3: My experimental results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results can stem from several factors. For improved reproducibility, consider the following:

  • Standardize stock solution preparation: Ensure your this compound stock solution is fully dissolved and homogenous before making aliquots.

  • Avoid freeze-thaw cycles: Use fresh aliquots of the stock solution for each experiment to avoid degradation from repeated freezing and thawing.[1]

  • Consistent cell culture conditions: Maintain consistent cell seeding densities, incubation times, and passage numbers.

  • Fresh dilutions: Always prepare fresh working dilutions of this compound for each experiment.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄₀H₅₆O₈[1][5]
Molecular Weight 664.87 g/mol [1][5]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[1][3]
Storage Desiccate at -20°C[1]
TRPV1 Activation (Kd) 289 µM[5][6][7]
TRPV3 Activation (Kd) 341 µM[5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[1]

  • Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[1]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid this process.[1]

  • (Optional but recommended) Sterile-filter the stock solution using a 0.22 µm syringe filter.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity as an indicator of cell viability.[1]

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 µM to 200 µM.[1]

  • Prepare a vehicle control medium with the highest concentration of DMSO used in the treatment groups.[1] Also include a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.[1]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a multi-well plate reader.[1]

  • Calculate cell viability as a percentage relative to the no-treatment control.[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution in DMSO Working_Dilutions Prepare Working Dilutions in Culture Medium Stock_Solution->Working_Dilutions Vehicle_Control Prepare Vehicle Control (Medium + DMSO) Stock_Solution->Vehicle_Control Treat_Cells Treat Cells with Compound or Vehicle Control Working_Dilutions->Treat_Cells Vehicle_Control->Treat_Cells Seed_Cells Seed Cells in Plate (e.g., 96-well) Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, Calcium Imaging) Incubate->Assay Data_Acquisition Acquire Data (e.g., Plate Reader, Microscope) Assay->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for in vitro studies with this compound.

G Bisandrographolide_C This compound TRPV1 TRPV1 Channel Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Channel Bisandrographolide_C->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., PKA, PKC, CaMKII) Ca_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Cardioprotection) Downstream_Signaling->Cellular_Response

Caption: Activation of TRPV1/3 channels and downstream signaling by this compound.[2][5]

References

Minimizing cytotoxicity of Bisandrographolide C in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Bisandrographolide C in non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to show cytotoxicity in non-cancerous cell lines?

A1: While direct and extensive data on this compound is limited, studies on its parent compound, andrographolide (B1667393), and its derivatives suggest a degree of cytotoxicity in normal cells can be expected, particularly at higher concentrations. However, andrographolide and some of its derivatives have demonstrated a favorable therapeutic window, exhibiting significantly greater toxicity towards cancer cells than normal cells.[1] For instance, the IC50 value for andrographolide in normal human bronchial epithelial cells (BEAS-2B) was reported to be 52.10 µM, whereas for several lung cancer cell lines, the IC50 values ranged from 3.69 to 10.99 µM.[1] Similarly, a normal human brain cell line showed over 90% viability at concentrations up to 200 µM, while a human glioblastoma cell line had an LC50 of 13.95 µM.[1]

Q2: What are the primary mechanisms of this compound that might contribute to its cytotoxicity?

A2: this compound is known to be an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[2] Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺ ions, and an excessive intracellular concentration of these ions can lead to cell death.[3] Additionally, studies on the parent compound, andrographolide, suggest that cytotoxicity can be mediated by an increase in Reactive Oxygen Species (ROS).[1]

Q3: How can I proactively minimize the cytotoxicity of this compound in my non-cancerous control cells?

A3: To minimize off-target cytotoxicity, it is crucial to:

  • Optimize Concentration: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired effect in your target cancer cells while having a minimal impact on non-cancerous cells.[1]

  • Limit Exposure Time: If your experimental design allows, reducing the incubation time with this compound can decrease its toxic effects on normal cells.[1]

  • Consider ROS Scavengers: Since andrographolide-induced cytotoxicity can be linked to ROS production, co-treatment with a ROS scavenger like N-acetylcysteine (NAC) may mitigate these effects in normal cells. This can also serve as a method to investigate the role of ROS in any observed cytotoxicity.[1]

Q4: Are there any derivatives of andrographolide that have shown lower toxicity to normal cells?

A4: Yes, several studies have focused on synthesizing andrographolide derivatives with improved selectivity. For example, some halogenated C14 esters of andrographolide have demonstrated significant cytotoxicity in renal (HEK-293) and breast (MCF-7) cancer cells with low toxicity in normal cells.[4] Another study reported that certain derivatives exhibited enhanced cytotoxicity against colon, cervical, and prostate cancer cell lines, with no toxicity observed in the normal VERO cell line.[4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
High cytotoxicity in non-cancerous control cells Concentration of this compound is too high.Perform a dose-response curve for both your non-cancerous and cancer cell lines to determine a selective concentration.[1]
Extended exposure time.Reduce the incubation period to the minimum time required to observe the desired effect in the cancer cells.[1]
Solvent toxicity.Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Always include a vehicle-only control.
Inconsistent cytotoxicity results between experiments Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of this compound solution.Prepare fresh dilutions of this compound from a stock solution for each experiment.
Variations in experimental conditions.Standardize all parameters, including cell seeding density, incubation times, and media composition.
This compound precipitates in the culture medium Poor solubility.Test the solubility of this compound in your culture medium beforehand. Consider using a different solvent or a formulation strategy to improve solubility.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Andrographolide and its Derivatives in Cancerous and Non-Cancerous Cell Lines

Compound Cell Line (Cancer) IC50 (µM) Cell Line (Non-Cancerous) IC50 (µM) Reference
AndrographolidePC3 (Prostate)82.31 (24h)HEK-293 (Kidney)133.9 (24h)[5]
AndrographolideLNCaP (Prostate)68.79 (24h)HEK-293 (Kidney)133.9 (24h)[5]
AndrographolideMDA-MB-231 (Breast)30.28 (48h)MCF-10A (Breast)106.1 (48h)[6]
AndrographolideMCF-7 (Breast)36.9 (48h)MCF-10A (Breast)106.1 (48h)[6]
Andrographolide Derivatives (unspecified)HCT-15 (Colon), HeLa (Cervical), DU-145 (Prostate)Enhanced cytotoxicity compared to andrographolideVERO (Kidney)No toxicity observed[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (cancerous and non-cancerous)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancerous and non-cancerous cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prep_compound Prepare serial dilutions of this compound incubate_24h->prep_compound treat_cells Treat cells with compound and vehicle control prep_compound->treat_cells incubate_exp Incubate for desired duration (24-72h) treat_cells->incubate_exp add_mtt Add MTT solution and incubate 2-4h incubate_exp->add_mtt add_dmso Add DMSO to dissolve formazan add_mtt->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate calc_viability Calculate cell viability and IC50 values read_plate->calc_viability end End calc_viability->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway bisandro bisandro C This compound trpv1 TRPV1/TRPV3 Channels ca_influx Increased Intracellular Ca²⁺ Influx trpv1->ca_influx Leads to mito_stress Mitochondrial Stress ca_influx->mito_stress ros Increased ROS Production ros->mito_stress apoptosis Apoptosis/Cell Death mito_stress->apoptosis bisandroC bisandroC bisandroC->trpv1 Activates bisandroC->ros May induce

Caption: Potential signaling pathways for this compound-induced cytotoxicity.

troubleshooting_guide start High cytotoxicity observed in non-cancerous cells check_conc Is the concentration optimized? start->check_conc check_time Is the exposure time minimized? check_conc->check_time Yes dose_response Perform dose-response curve to find optimal selective concentration check_conc->dose_response No check_solvent Is the solvent control non-toxic? check_time->check_solvent Yes reduce_time Reduce incubation time check_time->reduce_time No adjust_solvent Reduce solvent concentration or change solvent check_solvent->adjust_solvent No ros_scavenger Consider co-treatment with a ROS scavenger (e.g., NAC) check_solvent->ros_scavenger Yes dose_response->check_time reduce_time->check_solvent adjust_solvent->start

Caption: Troubleshooting logic for unexpected cytotoxicity in non-cancerous cells.

References

Bisandrographolide C degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Bisandrographolide C. Due to limited specific research on this compound degradation, this guide leverages data from its well-studied monomer, Andrographolide (B1667393), to infer potential degradation pathways and optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2] It has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3, which are involved in various physiological processes.[2][3] The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the recommended storage conditions for this compound?

Q3: What are the likely degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively studied. However, based on the known degradation of its monomer, Andrographolide, it is likely susceptible to degradation under acidic and basic conditions, as well as at elevated temperatures.[6][7][8]

The degradation of Andrographolide follows different pathways depending on the pH.[6][7][8]

  • Under acidic conditions (pH 2.0) , Andrographolide degrades into isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[6][7][9]

  • Under neutral to basic conditions (pH 6.0 and above) , it forms 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.[6][7][9]

The degradation of Andrographolide has been shown to follow first-order kinetics, with the rate of degradation increasing with both temperature and pH.[7][8] The optimal pH for Andrographolide stability is between 2.0 and 4.0.[7][8]

DegradationPathways cluster_acid Acidic Conditions (pH 2.0) cluster_base Neutral/Basic Conditions (pH ≥ 6.0) Andrographolide_acid Andrographolide Isoandrographolide Isoandrographolide Andrographolide_acid->Isoandrographolide Didehydroandrographolide 8,9-didehydroandrographolide Andrographolide_acid->Didehydroandrographolide Andrographolide_base Andrographolide Seco 15-seco-andrographolide Andrographolide_base->Seco DeoxyMethoxy 14-deoxy-15-methoxyandrographolide Andrographolide_base->DeoxyMethoxy DehydroDeoxy 11,14-dehydro-14-deoxyandrographolide Andrographolide_base->DehydroDeoxy

Andrographolide Degradation Pathways.

Q4: How does temperature affect the stability of this compound's monomer, Andrographolide?

Studies on solid-state Andrographolide have shown that its stability is dependent on its physical form. Crystalline Andrographolide is highly stable, even at 70°C for 3 months, while the amorphous form degrades more readily.[10] Heat-accelerated studies of amorphous Andrographolide revealed second-order degradation kinetics.[10] In solution, the degradation rate of Andrographolide increases with temperature.[7] For instance, a study on powdered Andrographis herb showed faster decomposition at higher temperatures.[11]

Troubleshooting Guides

This section addresses potential issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or inconsistent bioactivity in cellular assays. Degradation of this compound in stock solutions or assay media.Prepare fresh stock solutions in a suitable solvent like DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Minimize the time the compound spends in aqueous assay buffers, especially at neutral or alkaline pH. Consider conducting a pilot experiment to assess the stability of this compound in your specific assay media over the experiment's duration.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Analyze a freshly prepared standard of this compound to confirm its retention time. Compare the chromatogram of the suspect sample to the fresh standard. If new peaks are present, consider that they may be degradation products. Review the sample's storage and handling history to identify potential causes of degradation (e.g., prolonged storage at room temperature, exposure to high pH).
Variability in results between experimental batches. Inconsistent purity or degradation of this compound.Source this compound from a reputable supplier and obtain a certificate of analysis for each batch. Implement standardized procedures for solution preparation and storage to ensure consistency. If possible, perform a purity check (e.g., by HPLC) on each new batch of the compound before use.

Experimental Protocols

The following are generalized protocols for assessing the stability of compounds like this compound.

Protocol 1: pH-Dependent Stability Assessment

This protocol is designed to evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 2.0, 4.0, 7.4, 9.0)

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound. The mobile phase and detection wavelength should be optimized for this compound. For Andrographolide, a detection wavelength of 223 nm is often used.[12][13]

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Dilute Dilute in Buffers (pH 2.0, 4.0, 7.4, 9.0) Stock->Dilute Incubate Incubate at Constant Temperature (e.g., 37°C) Dilute->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Plot Concentration vs. Time Determine Degradation Rate HPLC->Data

Workflow for pH-Dependent Stability Assessment.

Protocol 2: Thermal Stability Assessment

This protocol assesses the stability of this compound in the solid state at elevated temperatures.

Materials:

  • This compound (solid powder)

  • Temperature-controlled oven

  • HPLC system

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound powder into several vials.

  • Incubation: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature.

  • Solution Preparation: Dissolve the contents of the vial in a known volume of a suitable solvent to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Analyze the prepared solution by HPLC to quantify the amount of remaining this compound.

  • Data Analysis: Determine the degradation rate at each temperature and use the Arrhenius equation to predict the shelf-life at room temperature.

Quantitative Data Summary

The following tables summarize the degradation kinetics of Andrographolide , the monomer of this compound. This data can serve as a reference for predicting the stability of this compound.

Table 1: Degradation Rate Constants (k) of Andrographolide at 70°C [7]

pHRate Constant (k) (day⁻¹)
2.06.5 x 10⁻⁵
6.02.5 x 10⁻³
8.09.9 x 10⁻²

Table 2: Predicted Shelf-Life (t₉₀%) of Andrographolide at Different Temperatures and pH [7]

Temperature (°C)pHPredicted t₉₀% (days)
252.01618
256.042
258.01
502.0148
506.04
508.0< 1

t₉₀% is the time required for 10% of the compound to degrade.

References

Technical Support Center: Overcoming Bisandrographolide C Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bisandrographolide C in cancer cell lines. As research on this compound is still emerging, much of the guidance provided is extrapolated from studies on its parent compound, andrographolide (B1667393), and general principles of drug resistance in oncology.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While direct studies on this compound resistance are limited, mechanisms observed for the parent compound, andrographolide, and other chemotherapeutic agents may be relevant. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.

  • Alterations in Target Pathways: Changes in signaling pathways that this compound is thought to modulate, such as NF-κB, PI3K/Akt, and Wnt/β-catenin, can lead to resistance.[1][2][3]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate DNA repair pathways to survive treatment.[4][5]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, caspases) can prevent programmed cell death.[6][7]

  • Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to bypass the inhibitory effects of the drug.[6]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (often 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[8]

Troubleshooting Guides

Issue 1: Increased IC50 value for this compound in my cell line.

Possible Cause 1: Development of a resistant cell population.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or SRB assay) to determine and compare the IC50 values of the parental and suspected resistant cell lines.

  • Investigate Efflux Pumps: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known inhibitor (e.g., verapamil) to see if efflux activity is increased in the resistant cells.

  • Analyze Signaling Pathways: Use techniques like Western blotting or qPCR to examine the expression and activation of key proteins in pathways targeted by andrographolide analogs, such as NF-κB (p65, IκBα), PI3K/Akt (p-Akt, p-mTOR), and Wnt (β-catenin, DKK1).[3]

  • Assess Apoptosis Regulation: Measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) to identify shifts that may inhibit cell death.[6][7]

Experimental Workflow for Confirming Resistance

G cluster_setup Experimental Setup cluster_assay Cell Viability Assay cluster_analysis Data Analysis parental Parental Cell Line seed Seed cells in 96-well plates parental->seed resistant Suspected Resistant Cell Line resistant->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate measure Measure viability (e.g., MTT assay) incubate->measure plot Plot dose-response curves measure->plot calculate Calculate IC50 values plot->calculate compare Compare IC50 of Parental vs. Resistant lines calculate->compare

Caption: Workflow for confirming this compound resistance.

Issue 2: Inconsistent results in this compound sensitivity assays.

Possible Cause 2: Experimental variability.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media formulations.

  • Verify Compound Integrity: Use freshly prepared solutions of this compound and protect from light if necessary. Confirm the purity of the compound.

  • Optimize Assay Protocol: Ensure consistent seeding densities, treatment durations, and reagent concentrations.[9]

  • Control for Edge Effects: In plate-based assays, avoid using the outer wells or fill them with media only to minimize evaporation and temperature gradients.

Data Presentation

Table 1: Example IC50 Values for Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
MDA-MB-231Breast Cancer30.28
MCF-7Breast Cancer36.9
HCT-116Colon Cancer~25
PC-3Prostate Cancer~15

Note: This data is for Andrographolide and serves as a reference. IC50 values for this compound may differ.[10][11]

Experimental Protocols

Protocol 1: Generating a this compound-Resistant Cell Line

This protocol is a general method for inducing drug resistance in vitro.[8]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Selection and Expansion: At each concentration, a portion of the cells will die. Allow the surviving cells to proliferate and repopulate the culture vessel.

  • Monitoring Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.

  • Establishment of Resistant Line: A stable resistant cell line is considered established when its IC50 is significantly higher than the parental line and remains stable over several passages in the presence of the drug.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

  • Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Potential Resistance Mechanism via PI3K/Akt Pathway Upregulation

G cluster_pathway PI3K/Akt Signaling in Resistance GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Andro Andrographolide/ This compound Andro->PI3K Inhibits Andro->Akt Inhibits Resistance Upregulation of pathway activity Resistance->Akt Bypasses inhibition G cluster_pathway NF-κB Signaling in Resistance Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Survival, Proliferation) NFkB->Transcription Andro Andrographolide/ This compound Andro->IKK Inhibits

References

Technical Support Center: Refining Bisandrographolide C Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of Bisandrographolide C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. It is known to be an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) ion channels.[1][2] Like many other diterpenoids, it has poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability.[3][4]

Q2: What are the primary challenges in delivering this compound in animal studies?

The main obstacles for the in vivo delivery of this compound are:

  • Poor Aqueous Solubility: This is a major hurdle for achieving sufficient absorption from the gastrointestinal tract after oral administration.[3][4]

  • Limited Bioavailability: Due to its low solubility and potential for first-pass metabolism, the amount of this compound that reaches systemic circulation after oral dosing can be low and variable.[4][5]

  • Potential for Vehicle-Induced Toxicity: The use of high concentrations of organic solvents or harsh surfactants to dissolve this compound can lead to adverse effects in animals, confounding experimental results.[6]

Q3: What are the common routes of administration for this compound in animal models?

The most common routes of administration for poorly soluble compounds like this compound in rodent models include:

  • Oral Gavage (PO): This is a preferred route for preclinical studies due to its clinical relevance. However, it is challenging due to the compound's low solubility.

  • Intraperitoneal (IP) Injection: This route can bypass the gastrointestinal tract and first-pass metabolism, often resulting in higher bioavailability than oral administration.

  • Intravenous (IV) Injection: This route ensures 100% bioavailability and is useful for pharmacokinetic studies, but requires the compound to be in a solution to prevent emboli.[7]

Troubleshooting Guide

Issue 1: Low and Variable Oral Bioavailability

Possible Causes:

  • Poor dissolution of this compound in gastrointestinal fluids.

  • Precipitation of the compound in the stomach or intestine.

  • Rapid first-pass metabolism.

Solutions:

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Dissolving this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water or saline.Simple to prepare for initial studies.Potential for in vivo precipitation upon dilution with aqueous fluids; risk of solvent toxicity at higher concentrations.[6][8]
Suspensions Suspending finely milled this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose (B213188) - CMC).[9]Can deliver higher doses than solutions; reduces the risk of solvent toxicity.Particle size and stability of the suspension are critical for consistent absorption.[10]
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions that enhance solubilization and absorption via lymphatic pathways.[8][11]Can significantly improve oral bioavailability of lipophilic compounds.More complex to develop and characterize.
Particle Size Reduction Micronization or nanosizing to increase the surface area for dissolution.[8][12]Enhances dissolution rate and can improve bioavailability.May require specialized equipment; potential for particle aggregation.
Inclusion Complexes Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of the compound.[8]Can significantly improve solubility.The amount of compound that can be complexed is limited.

Workflow for Selecting a Formulation Strategy

G cluster_0 Initial Assessment cluster_1 Formulation Selection cluster_2 Evaluation cluster_3 Final Study start Start: Poorly Soluble This compound solubility Determine Solubility in Pharmaceutically Acceptable Vehicles start->solubility pk_data Review Existing Pharmacokinetic Data solubility->pk_data cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) pk_data->cosolvent Initial Screening suspension Aqueous Suspension (e.g., 0.5% CMC) pk_data->suspension Higher Doses Needed advanced Advanced Formulation (e.g., SEDDS, Nanoparticles) pk_data->advanced Significant Bioavailability Enhancement Required in_vivo In Vivo Pilot Study (Small Cohort) cosolvent->in_vivo suspension->in_vivo advanced->in_vivo analyze Analyze PK Parameters (Cmax, Tmax, AUC) in_vivo->analyze decision Acceptable Exposure? analyze->decision decision->pk_data No, Re-evaluate proceed Proceed with Efficacy Studies decision->proceed Yes

Decision workflow for selecting a formulation strategy.

Issue 2: Adverse Effects or Toxicity Observed in Animals

Possible Causes:

  • Toxicity of the vehicle (e.g., high concentration of DMSO).

  • Off-target effects of this compound at high doses.

  • Improper administration technique leading to tissue damage.

Solutions:

  • Conduct a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to differentiate between vehicle-induced toxicity and compound-specific effects.[6]

  • Reduce Solvent Concentration: If using a co-solvent system, aim to keep the final concentration of the organic solvent as low as possible (e.g., <10% DMSO for systemic administration).[6]

  • Refine Administration Technique: Ensure personnel are properly trained in techniques like oral gavage and intravenous injection to minimize stress and injury to the animals.[13][14]

  • Perform a Dose-Range Finding Study: Before initiating efficacy studies, conduct a dose-escalation study in a small number of animals to determine the maximum tolerated dose (MTD).[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₀H₅₆O₈PubChem CID: 73174172[15]
Molecular Weight664.87 g/mol MedchemExpress[16]
Predicted Boiling Point832.6 ± 65.0 °CLookChem[16]
Predicted Density1.23 ± 0.1 g/cm³LookChem[16]
XLogP3-AA6.1PubChem CID: 73174172[15]
Hydrogen Bond Donor Count4PubChem CID: 73174172[15]
Hydrogen Bond Acceptor Count8PubChem CID: 73174172[15]
SolubilitySoluble in DMSOMedchemExpress[16]

Table 2: Recommended Maximum Dosing Volumes for Mice and Rats

SpeciesRoute of AdministrationMaximum Volume (mL/kg)
MouseOral (Gavage)10[13][17]
Intravenous (Bolus)5-10[18]
Intraperitoneal10
RatOral (Gavage)10-20[13]
Intravenous (Bolus)5
Intraperitoneal10

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage
  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

    • Mortar and pestle or homogenizer

    • Sterile vials

  • Procedure:

    • Weigh the required amount of this compound.

    • If necessary, reduce the particle size by gently grinding the powder with a mortar and pestle.

    • Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

    • Store the suspension in a sterile, sealed vial. Shake well before each use.

Protocol 2: Oral Gavage in Mice
  • Materials:

    • Appropriately sized flexible or curved gavage needle with a rounded tip (18-22 gauge for adult mice).[13][17]

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume (not to exceed 10 mL/kg).[13][19]

    • Measure the length of the gavage tube from the tip of the mouse's nose to the bottom of the sternum and mark the tube. This prevents perforation of the stomach.[13]

    • Restrain the mouse by scruffing the neck to immobilize the head and create a straight line through the neck and esophagus.[13][19]

    • Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate. The mouse should swallow as the tube enters the esophagus.[13]

    • If there is any resistance, do not force the tube. Withdraw and try again.

    • Once the tube is inserted to the pre-measured depth, administer the substance smoothly.

    • Gently remove the tube along the same path of insertion.

    • Monitor the animal for 5-10 minutes for any signs of distress.[13][17]

Protocol 3: Intravenous Tail Vein Injection in Mice
  • Materials:

    • Sterile syringe (1 mL) and needle (27-30 gauge).[14][18][20]

    • Mouse restrainer

    • Heat source (e.g., heat lamp or warming pad)

    • 70% alcohol wipes

  • Procedure:

    • Warm the mouse's tail for 5-10 minutes using a heat source to dilate the lateral tail veins.[20][21]

    • Place the mouse in a restrainer.

    • Wipe the tail with an alcohol pad.

    • With the needle bevel facing up and parallel to the tail, gently insert it into one of the lateral tail veins. A flash of blood in the needle hub may indicate successful entry.[20][21]

    • Slowly inject the solution. If a blister forms or there is resistance, the needle is not in the vein. Remove the needle and attempt a new injection at a site closer to the base of the tail.[14][20]

    • After injection, remove the needle and apply gentle pressure with gauze to stop any bleeding.[14]

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BAC This compound TRPV1 TRPV1 Channel BAC->TRPV1 Activates TRPV3 TRPV3 Channel BAC->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV3->Ca_influx PKA PKA Ca_influx->PKA Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII Ca_influx->CaMKII Activates Downstream Downstream Cellular Effects (e.g., Nociception, Thermosensation) PKA->Downstream PKC->Downstream CaMKII->Downstream G cluster_0 Preparation cluster_1 Administration cluster_2 Data Collection cluster_3 Analysis formulation Formulation of This compound dosing Dosing (Oral Gavage or Injection) formulation->dosing animals Animal Acclimatization (e.g., Mice, Rats) animals->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Blood/Tissue Sampling (at predetermined time points) monitoring->sampling bioanalysis Bioanalysis of Samples (e.g., LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pd_analysis Pharmacodynamic Analysis bioanalysis->pd_analysis

References

Technical Support Center: Optimizing Bisandrographolide C Activity through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the biological activity of Bisandrographolide C by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for storing this compound stock solutions?

A1: While direct stability data for this compound across a pH range is limited, studies on the closely related diterpenoid lactone, andrographolide (B1667393), can provide guidance. Andrographolide exhibits maximum stability in acidic conditions, specifically between pH 2.0 and 4.0.[1][2][3][4] Degradation is observed to increase as the pH becomes neutral to basic.[1][2][3] Therefore, for long-term storage, it is advisable to prepare stock solutions in a buffer within a pH range of 2.0 to 4.0. The shelf-life of andrographolide at 25°C is significantly longer at pH 2.0 (4.3 years) compared to pH 6.0 (41 days) and pH 8.0 (1.1 days).[5]

Q2: How does pH affect the activity of this compound's targets, the TRPV1 and TRPV3 channels?

A2: The activity of both TRPV1 and TRPV3 channels is modulated by pH:

  • TRPV1: This channel is a known sensor of noxious stimuli, including acidic conditions.[6] Extracellular protons (low pH) can directly activate TRPV1 and potentiate its activation by other stimuli like heat and capsaicin (B1668287).[7][8][9]

  • TRPV3: The influence of pH on TRPV3 is more complex. Some studies suggest that weak acids can activate or sensitize TRPV3 channels.[10]

Therefore, the optimal pH for this compound activity in a cellular assay will be a balance between the compound's stability and the pH-dependent activity of the target channel.

Q3: What are the initial signs of this compound degradation in my experiments?

A3: Inconsistent or lower-than-expected biological activity is a primary indicator of potential degradation. If you observe a significant drop in the dose-response relationship or a complete loss of effect, degradation of the compound should be considered. Visually, you might not observe any changes in the solution. It is recommended to perform analytical checks, such as HPLC, to confirm the integrity of the compound if degradation is suspected.

Q4: Can I use co-solvents to improve the solubility of this compound, and how might this interact with pH?

A4: Yes, co-solvents are often used to dissolve poorly water-soluble compounds like this compound for in vitro assays. Combining pH adjustment with co-solvents can be an effective strategy to enhance solubility.[6] However, it is crucial to ensure that the chosen co-solvent does not independently affect the pH of your final assay buffer or interfere with the activity of the target channels. Always perform vehicle controls in your experiments.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no activity of this compound 1. Compound Degradation: The pH of the experimental buffer may be outside the optimal stability range. 2. Suboptimal Channel Activity: The pH of the buffer may not be optimal for TRPV1 or TRPV3 channel gating.1. Verify Compound Stability: Prepare fresh solutions of this compound in a low pH buffer (e.g., pH 4.0) for your stock. Minimize the time the compound spends in neutral or basic buffers before application. 2. Optimize Assay pH: Perform a pH-response curve for your specific cell system to determine the optimal pH for channel activation by a known agonist. Then, test this compound at that pH. Refer to the Experimental Protocol for Determining Optimal pH below.
High background signal or cell death 1. pH-induced cellular stress: The experimental pH may be too acidic or basic for the cells, leading to non-specific effects.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across the range of pH values you intend to test. 2. Establish a Tolerable pH Range: Identify a pH range that does not cause significant cell death or stress over the duration of your experiment.
Precipitation of this compound in assay buffer 1. Poor Solubility: The compound may not be sufficiently soluble at the final concentration in the aqueous assay buffer.1. Adjust pH: Test if adjusting the pH of the assay buffer within the cell-tolerable range improves solubility. 2. Use of Co-solvents: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final concentration of the organic solvent is low and included in your vehicle control.

Experimental Protocols

Protocol 1: Determination of this compound Stability at Different pH Values

This protocol outlines a method to assess the stability of this compound over time in buffers of varying pH.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution.

  • Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Determining the Optimal pH for this compound Activity in a Cell-Based Assay

This protocol describes how to identify the optimal pH for assessing the activity of this compound on TRPV1 or TRPV3 expressing cells using a calcium imaging assay.

Materials:

  • Cells expressing the target channel (TRPV1 or TRPV3)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffers with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) that are tolerated by the cells.

  • This compound

  • A known agonist for the target channel (e.g., capsaicin for TRPV1)

  • Fluorescence microscope or plate reader

Methodology:

  • Culture the cells expressing the target channel on a suitable plate or coverslip.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells and replace the medium with the first pH-adjusted assay buffer.

  • Establish a baseline fluorescence reading.

  • Apply a known concentration of this compound and record the change in intracellular calcium concentration.

  • As a positive control, apply a known agonist for the channel to confirm channel functionality at that pH.

  • Repeat steps 3-6 for each of the different pH-adjusted assay buffers.

  • Plot the response to this compound (e.g., peak fluorescence change) as a function of pH to determine the optimal pH for its activity.

Data Presentation

Table 1: pH-Dependent Stability of Andrographolide (a related diterpenoid lactone)

pHShelf-life (t90%) at 25°CDegradation Products
2.04.3 yearsIsoandrographolide, 8,9-didehydroandrographolide
6.041 days15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide
8.01.1 days15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide
Data inferred from studies on andrographolide and may serve as a guide for this compound.[1][2][5]

Table 2: pH Modulation of TRPV1 and TRPV3 Channels

ChannelEffect of Acidic pH
TRPV1 Direct activation and potentiation of responses to other agonists.
TRPV3 Can be activated or sensitized by weak acids.

Visualizations

G cluster_0 Troubleshooting Workflow for Suboptimal this compound Activity start Inconsistent or No Activity Observed q1 Is the compound stable at the experimental pH? start->q1 step1 Prepare fresh stock solution in acidic buffer (pH 2-4). Minimize incubation time in neutral/basic buffer. q1->step1 No q2 Is the experimental pH optimal for target channel activity? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Perform a pH-response curve for the specific cell line and target channel (see Protocol 2). q2->step2 No end Re-evaluate this compound Activity q2->end Yes a2_yes Yes a2_no No step2->end

Caption: Troubleshooting workflow for suboptimal this compound activity.

G cluster_1 Signaling Pathway of this compound via TRPV1 Activation compound This compound receptor TRPV1 Channel compound->receptor Activates influx Ca²⁺/Na⁺ Influx receptor->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Signaling (e.g., PKA/PKC activation) influx->downstream action_potential Action Potential Generation (in sensory neurons) depolarization->action_potential response Biological Response (e.g., Pain, Thermosensation) action_potential->response downstream->receptor Modulates sensitivity

Caption: Simplified signaling pathway of this compound via TRPV1 activation.[11]

References

Technical Support Center: Identification and Troubleshooting of Potential Contaminants in Bisandrographolide C Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to identifying and troubleshooting potential contaminants in Bisandrographolide C extracts derived from Andrographis paniculata. The following information is intended to assist researchers in ensuring the purity and quality of their experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I might encounter in my this compound extract?

A1: Contaminants in this compound extracts can be broadly categorized into three groups:

  • Naturally Occurring Phytochemicals: These are other compounds extracted from the Andrographis paniculata plant material itself. Due to their structural similarity, other diterpenoid lactones are the most common contaminants.[1] Flavonoids and polyphenols are also frequently co-extracted.[2]

  • Process-Related Impurities: These are substances introduced during the extraction and purification process. They can include residual solvents, artifacts formed from reactions with solvents (e.g., adducts), and impurities leached from chromatographic materials like silica (B1680970) gel (e.g., metal ions, fine particles).[2][3][4]

  • Degradation Products: this compound, or co-eluting compounds like Andrographolide, may degrade under certain conditions (e.g., heat, pH), leading to the formation of impurities.[5][6]

Q2: My HPLC chromatogram shows a peak very close to my this compound peak. What could it be?

A2: A closely eluting peak is likely a structurally similar compound. The most probable candidates are other diterpenoids from Andrographis paniculata, such as Andrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[1][7][8][9] These compounds share a similar core structure, leading to comparable retention times in reversed-phase HPLC.

Q3: I'm observing unexpected peaks in my blank injections. What is the likely source?

A3: Unexpected peaks in blank injections, often referred to as "ghost peaks," typically originate from the analytical system itself. Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for your mobile phase can accumulate and elute as peaks.[10]

  • System Contamination: Residual compounds from previous injections can be retained in the injector, tubing, or column and elute in subsequent runs.[11]

  • Solvent Adducts: In mass spectrometry detection, solvent molecules can form adducts with ions, appearing as distinct peaks.[3][12][13]

Q4: How can I confirm the identity of an unknown peak in my chromatogram?

A4: Identifying an unknown peak requires a combination of chromatographic and spectroscopic techniques. A common workflow involves:

  • UV-Vis Spectral Analysis: If using a Diode Array Detector (DAD) with your HPLC, you can obtain the UV spectrum of the unknown peak and compare it to known compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of the unknown compound. Fragmentation patterns from MS/MS analysis can provide structural information.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of a significant and isolatable impurity, NMR is the gold standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your this compound extracts.

Issue 1: Poor resolution between this compound and a contaminating peak.

Potential Cause Troubleshooting Steps
Co-elution of structurally similar diterpenoids 1. Optimize Mobile Phase: Adjust the gradient slope or the ratio of organic solvent to water. A shallower gradient can improve separation. 2. Change Solvent System: If using methanol (B129727), try acetonitrile, or vice-versa. The different selectivity may resolve the peaks. 3. Adjust pH: For compounds with ionizable groups, adjusting the mobile phase pH can alter retention times. 4. Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity.
Peak Tailing 1. Check for Column Overload: Inject a smaller sample volume or a more dilute sample. 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes to avoid partial ionization. 3. Column Contamination: Flush the column with a strong solvent to remove strongly retained impurities.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Steps
Solvent or Reagent Contamination 1. Run Blank Injections: Inject the mobile phase and sample solvent individually to identify the source of contamination.[11] 2. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize impurities.[3][10] 3. Freshly Prepare Mobile Phase: Prepare mobile phases fresh daily and filter them to remove particulate matter.[10]
Sample Degradation 1. Investigate Sample Stability: Analyze the sample over time to see if the impurity peak increases. 2. Control Temperature and Light Exposure: Store extracts and solutions at low temperatures and protected from light.
Contamination from Silica Gel 1. Use High-Quality Silica Gel: Employ high-purity silica gel for column chromatography to minimize metal ion contamination.[2] 2. Pre-wash Silica: Consider pre-washing the silica gel with the mobile phase to remove any fines or soluble impurities.

Data Presentation: Potential Contaminants in Andrographis paniculata Extracts

The following table summarizes potential contaminants that may be present in this compound extracts, along with their origin and typical analytical characteristics.

Contaminant Category Origin Typical Concentration Range in Crude Extract Analytical Notes
AndrographolideNaturally OccurringAndrographis paniculata0.054 – 4.686% (in different plant parts)[9]Often the major component, may co-elute with this compound.
NeoandrographolideNaturally OccurringAndrographis paniculataVariable, generally lower than AndrographolideStructurally similar diterpenoid, potential for co-elution.
14-deoxy-11,12-didehydroandrographolideNaturally Occurring / Degradation ProductAndrographis paniculata / Degradation of Andrographolide[6]VariableCan be a natural constituent and a degradation product.
Flavonoids (e.g., Apigenin, Luteolin)Naturally OccurringAndrographis paniculata[1]VariableGenerally more polar than diterpenoids.
PolyphenolsNaturally OccurringAndrographis paniculata[1]VariableBroad class of compounds with varying polarities.
Residual Solvents (e.g., Methanol, Ethanol, Acetonitrile)Process-RelatedExtraction and ChromatographyTrace amountsCan be detected by Gas Chromatography (GC).
Solvent Adducts (e.g., [M+Na]+, [M+HCOOH]-)Process-RelatedLC-MS AnalysisVariableObserved in mass spectra, dependent on mobile phase additives.[7]
Silica Gel Fines/Metal IonsProcess-RelatedColumn ChromatographyTrace amountsCan cause peak tailing and affect separation.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the analysis of this compound extracts. Optimization may be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol or Acetonitrile

  • Gradient Elution:

    • Start with a composition of 40-50% B.

    • Linearly increase to 80-90% B over 20-30 minutes.

    • Hold at high %B for 5 minutes to wash the column.

    • Return to initial conditions and equilibrate for 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 223 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preliminary Phytochemical Screening for Contaminant Classes

These simple chemical tests can help identify the presence of major classes of phytochemical contaminants in your extract.

  • Test for Flavonoids (Shinoda Test):

    • Dissolve a small amount of the extract in ethanol.

    • Add a few fragments of magnesium ribbon.

    • Add a few drops of concentrated hydrochloric acid.

    • A pink or magenta color indicates the presence of flavonoids.

  • Test for Phenols (Ferric Chloride Test):

    • Dissolve a small amount of the extract in ethanol.

    • Add a few drops of neutral 5% ferric chloride solution.

    • A dark green or blue-black color suggests the presence of phenolic compounds.[15]

  • Test for Terpenoids (Salkowski Test):

    • Dissolve a small amount of the extract in 2 mL of chloroform.

    • Carefully add 3 mL of concentrated sulfuric acid to form a layer.

    • A reddish-brown coloration at the interface is indicative of terpenoids.[15]

Mandatory Visualization

Contaminant_Identification_Workflow start Unexpected Peak Observed in HPLC check_blank Analyze Blank Injection start->check_blank system_contamination Source is System/Mobile Phase check_blank->system_contamination Peak in Blank sample_contamination Source is Sample check_blank->sample_contamination No Peak in Blank troubleshoot_system Troubleshoot System: - Use fresh, high-purity solvents - Clean injector and column system_contamination->troubleshoot_system lc_ms Perform LC-MS Analysis sample_contamination->lc_ms get_mw Determine Molecular Weight lc_ms->get_mw known_contaminant Compare MW with Known Contaminants (e.g., other diterpenoids, flavonoids) get_mw->known_contaminant MW Matches unknown_contaminant Unknown Compound get_mw->unknown_contaminant MW Doesn't Match end Contaminant Identified known_contaminant->end ms_ms Perform MS/MS for Fragmentation unknown_contaminant->ms_ms structure_elucidation Structure Elucidation (with NMR if necessary) ms_ms->structure_elucidation structure_elucidation->end

Caption: Workflow for identifying unknown contaminants in this compound extracts.

Bisandrographolide_C_Purification_Pathway plant_material Andrographis paniculata (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract contaminants1 Contaminants: - Pigments (Chlorophyll) - Lipids - Sugars crude_extract->contaminants1 decolorization Decolorization (e.g., Activated Charcoal) crude_extract->decolorization decolorized_extract Decolorized Extract decolorization->decolorized_extract column_chrom Silica Gel Column Chromatography decolorized_extract->column_chrom fractions Fractions Collected column_chrom->fractions contaminants2 Contaminants Removed: - Highly Polar Compounds - Highly Non-polar Compounds column_chrom->contaminants2 hplc Preparative/Semi-Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound contaminants3 Contaminants Removed: - Structurally Similar Diterpenoids - Other Co-eluting Impurities hplc->contaminants3

Caption: General workflow for the purification of this compound and contaminant removal.

References

Validation & Comparative

Bisandrographolide C vs. Bisandrographolide A: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide A and Bisandrographolide C are dimeric diterpenoids isolated from Andrographis paniculata, a plant with a long history in traditional medicine.[1][2] Both compounds are structurally related to andrographolide (B1667393), the major bioactive constituent of the plant, and have garnered interest for their potential therapeutic applications.[2][3] This guide provides an objective comparison of the biological activities of this compound and Bisandrographolide A, supported by available experimental data. While research on these specific dimers is less extensive than on their monomeric precursor, andrographolide, existing studies reveal distinct and overlapping pharmacological profiles.[3]

Comparative Analysis of Biological Activity

The primary distinction in the biological activity of Bisandrographolide A and C lies in their differential activation of Transient Receptor Potential (TRP) channels.[3] Both compounds have also been identified as targeting the tetraspanin CD81, suggesting a shared potential in modulating cancer cell metastasis.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Bisandrographolide A and this compound. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundTargetAssay TypeResultUnit
Bisandrographolide A TRPV4 ChannelCalcium ImagingEC50 = 790-950nM
CD81Microscale ThermophoresisBinds to CD81-
This compound TRPV1 ChannelBinding AffinityKd = 289µM
TRPV3 ChannelBinding AffinityKd = 341µM
CD81Microscale ThermophoresisBinds to CD81-
CardiomyocytesHypoxia-ReoxygenationProtective Effect-

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[6] Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor.[7]

Key Biological Activities

Modulation of TRP Channels

A significant differentiator between the two compounds is their selectivity for TRP channels. Bisandrographolide A is a potent activator of the TRPV4 channel, with an EC50 in the nanomolar range.[6][8] In contrast, it does not show activity on TRPV1, TRPV2, or TRPV3 channels.[6]

On the other hand, this compound selectively activates TRPV1 and TRPV3 channels, with Kd values in the micromolar range.[7][9] This differential activation of TRP channels suggests distinct potential therapeutic applications, for instance, in pain modulation and sensory perception.

Anti-Cancer Activity
Anti-Inflammatory Activity

Bisandrographolide A has been noted for its anti-inflammatory properties, with studies indicating it can inhibit the production of pro-inflammatory cytokines and mediators.[2] The parent compound, andrographolide, is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[11][12] It is plausible that its dimeric forms, including Bisandrographolide A and C, may share similar anti-inflammatory mechanisms, although further direct evidence is required.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in pharmacology and cell biology.

TRP Channel Activation Assay (Calcium Imaging)

This assay is used to determine the ability of a compound to activate TRP channels, leading to an influx of calcium ions.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid encoding the human TRP channel of interest (e.g., TRPV1, TRPV3, or TRPV4).

  • Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Fluorescence Microscopy: The cells are washed with a physiological salt solution. A baseline fluorescence is recorded using a fluorescence microscope.

  • Compound Application: Bisandrographolide A or C is added at various concentrations, and the change in intracellular calcium is monitored by measuring the fluorescence intensity.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., EC109 esophageal cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Bisandrographolide A or C for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Microscale Thermophoresis (MST)

MST is a technique used to quantify the binding affinity between molecules in solution.

  • Protein Labeling: The target protein (e.g., CD81) is fluorescently labeled.

  • Sample Preparation: A serial dilution of the ligand (Bisandrographolide A or C) is prepared. The labeled protein and the ligand dilutions are mixed.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser creates a temperature gradient. The movement of the fluorescently labeled protein along this gradient is monitored.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are measured and plotted against the ligand concentration to determine the binding affinity (Kd).[13]

Signaling Pathways and Mechanisms of Action

While the direct downstream signaling pathways for Bisandrographolide A and C are still under investigation, their known molecular targets provide insights into their potential mechanisms of action. The binding to CD81 suggests an interference with signaling complexes involved in cell migration. The activation of different TRP channels indicates distinct effects on calcium signaling pathways. Based on the known anti-inflammatory mechanism of the parent compound andrographolide, a potential pathway involving the inhibition of NF-κB is hypothesized for the bisandrographolides.

G cluster_extracellular Cell Exterior cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BisA Bisandrographolide A CD81 CD81 BisA->CD81 Binds/Inhibits BisC This compound TRPV1_3 TRPV1 / TRPV3 BisC->TRPV1_3 Activates BisC->CD81 Binds/Inhibits IKK IKK BisC->IKK Inhibits (Hypothesized) TRPV4 TRPV4 Ca_Influx_A Ca²⁺ Influx TRPV4->Ca_Influx_A Ca_Influx_C Ca²⁺ Influx TRPV1_3->Ca_Influx_C Metastasis_Pathways Metastasis Pathways CD81->Metastasis_Pathways Inhibition IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_p50_p65_Nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_Nuc Translocation Gene_Transcription Gene Transcription NFkB_p50_p65_Nuc->Gene_Transcription Activates Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response

Caption: Differentiated activities of Bisandrographolide A and C.

Conclusion

Bisandrographolide A and this compound, while structurally similar, exhibit distinct biological activities, primarily distinguished by their selective activation of different TRP channels. Bisandrographolide A is a potent activator of TRPV4, whereas this compound activates TRPV1 and TRPV3. Both compounds share the ability to bind to CD81, indicating a common potential as anti-metastatic agents. While data on their anti-inflammatory and broader anti-cancer activities are less defined than for their parent compound, andrographolide, the available evidence suggests they are promising candidates for further investigation in drug development. Future research should focus on direct comparative studies to elucidate their relative potencies and detailed mechanisms of action.

References

A Comparative Efficacy Analysis: Bisandrographolide C vs. Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Bisandrographolide C and its parent monomer, Andrographolide (B1667393), both diterpenoids isolated from Andrographis paniculata. While Andrographolide has been the subject of extensive research, revealing a broad spectrum of pharmacological activities, this compound is a less-studied dimer with distinct biological targets. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development.

Data Presentation: A Quantitative Comparison

The following table summarizes the known biological activities and quantitative data for this compound and Andrographolide. It is important to note that the research on Andrographolide is far more extensive, resulting in a greater volume of available data.

Biological Target/ActivityCompoundAssay TypeResultUnitCitation(s)
Ion Channel Modulation
TRPV1 ChannelThis compoundBinding AffinityKd = 289µM[1][2]
TRPV3 ChannelThis compoundBinding AffinityKd = 341µM[1][2]
Anti-Cancer Activity
Breast Cancer (MDA-MB-231)AndrographolideCytotoxicity (24h)IC50 = 51.98µM[1]
Breast Cancer (MDA-MB-231)AndrographolideCytotoxicity (48h)IC50 = 30.28µM[1]
Breast Cancer (MCF-7)AndrographolideCytotoxicity (24h)IC50 = 61.11µM[1]
Breast Cancer (MCF-7)AndrographolideCytotoxicity (48h)IC50 = 36.9µM[1]
Oral Cancer (KB)AndrographolideCytotoxicity (48h)IC50 = 106.2µg/ml[1]
Esophageal CancerThis compoundBinding to CD81Binds to CD81-[1][3][4]
Anti-Inflammatory Activity
PGE2 InhibitionAndrographolidePGE2 AssayIC50 = 8.8µM[5]
NF-κB DownregulationAndrographolideFlow CytometryPotent downregulation-[5]
Cardioprotective Effect
CardiomyocytesThis compoundHypoxia-ReoxygenationProtective Effect-[1][6]

Key Experimental Protocols

In Vitro Assay for TRPV Channel Activation by this compound

This protocol assesses the ability of this compound to activate TRPV1 and TRPV3 channels using calcium imaging.

Methodology: [1][6]

  • Cell Culture and Transfection:

    • HEK293T cells are cultured under standard conditions.

    • Cells are transiently transfected with a plasmid encoding for the human TRPV1 or TRPV3 channel.

  • Calcium Imaging:

    • Transfected cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The coverslips are mounted on an inverted microscope equipped for ratiometric calcium imaging.

    • Cells are perfused with a standard extracellular solution.

    • This compound is applied at various concentrations, and changes in intracellular calcium are monitored by measuring the fluorescence ratio.

    • A known agonist (e.g., capsaicin (B1668287) for TRPV1) is used as a positive control.

  • Data Analysis:

    • The dose-response relationship for this compound-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC50) or, in binding studies, the dissociation constant (Kd).

Cytotoxicity Assay for Andrographolide in Cancer Cell Lines

This protocol determines the concentration of Andrographolide that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture:

    • Cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of Andrographolide for 24 or 48 hours.

  • Cell Viability Assessment:

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Microscale Thermophoresis (MST) for this compound and CD81 Binding

This protocol measures the binding affinity between this compound and the CD81 protein.[1]

Methodology:

  • Protein Labeling:

    • The target protein (CD81) is fluorescently labeled.

  • Sample Preparation:

    • A series of dilutions of this compound are prepared.

    • The labeled target protein is mixed with each dilution of this compound.

  • MST Measurement:

    • The samples are loaded into capillaries.

    • An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

    • Changes in the thermophoretic movement upon binding of this compound are measured.

  • Data Analysis:

    • The change in thermophoresis is plotted against the concentration of this compound.

    • The binding affinity (Kd) is determined by fitting the data to a binding curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Bisandrographolide_C_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx TRPV3 TRPV3 TRPV3->Ca2+ Influx CD81 CD81 Metastasis Inhibition Metastasis Inhibition CD81->Metastasis Inhibition Leads to This compound This compound This compound->TRPV1 Activates This compound->TRPV3 Activates This compound->CD81 Binds to & Suppresses Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Andrographolide_Signaling Andrographolide Andrographolide NF-κB Pathway NF-κB Pathway Andrographolide->NF-κB Pathway Inhibits PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Andrographolide->PI3K/Akt/mTOR Pathway Inhibits MAPK Pathway MAPK Pathway Andrographolide->MAPK Pathway Modulates Inflammation Inflammation NF-κB Pathway->Inflammation Reduces Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Inhibits Apoptosis Apoptosis MAPK Pathway->Apoptosis Induces Calcium_Imaging_Workflow Start Start Culture HEK293T Cells Culture HEK293T Cells Start->Culture HEK293T Cells Transfect with TRPV1/3 Plasmid Transfect with TRPV1/3 Plasmid Culture HEK293T Cells->Transfect with TRPV1/3 Plasmid Plate on Coverslips & Load Dye Plate on Coverslips & Load Dye Transfect with TRPV1/3 Plasmid->Plate on Coverslips & Load Dye Mount on Microscope Mount on Microscope Plate on Coverslips & Load Dye->Mount on Microscope Perfuse with Solution Perfuse with Solution Mount on Microscope->Perfuse with Solution Apply this compound Apply this compound Perfuse with Solution->Apply this compound Monitor Fluorescence Monitor Fluorescence Apply this compound->Monitor Fluorescence Analyze Dose-Response Analyze Dose-Response Monitor Fluorescence->Analyze Dose-Response End End Analyze Dose-Response->End MST_Workflow Start Start Label CD81 with Fluorophore Label CD81 with Fluorophore Start->Label CD81 with Fluorophore Prepare this compound Dilutions Prepare this compound Dilutions Label CD81 with Fluorophore->Prepare this compound Dilutions Mix Labeled CD81 with Dilutions Mix Labeled CD81 with Dilutions Prepare this compound Dilutions->Mix Labeled CD81 with Dilutions Load Samples into Capillaries Load Samples into Capillaries Mix Labeled CD81 with Dilutions->Load Samples into Capillaries Measure Thermophoresis Measure Thermophoresis Load Samples into Capillaries->Measure Thermophoresis Plot Thermophoresis vs. Concentration Plot Thermophoresis vs. Concentration Measure Thermophoresis->Plot Thermophoresis vs. Concentration Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Plot Thermophoresis vs. Concentration->Determine Binding Affinity (Kd) End End Determine Binding Affinity (Kd)->End

References

Validating the Binding of Bisandrographolide C to CD81: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the binding of Bisandrographolide C to the tetraspanin protein CD81. Intended for researchers, scientists, and drug development professionals, this document outlines the current understanding of this interaction, compares it with other known CD81 ligands, and provides detailed experimental protocols for validation.

Recent studies have identified this compound, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, as a compound that binds to the CD81 protein.[1][2][3] This interaction is of significant interest due to CD81's role in various physiological and pathological processes, including viral entry and cancer metastasis.[4][5] This guide summarizes the available data, presents methodologies for validation, and visualizes the relevant pathways and workflows.

Comparative Analysis of CD81 Ligand Binding

The binding of this compound to CD81 has been confirmed experimentally.[1][2] However, for a comprehensive understanding, it is crucial to compare its binding characteristics with those of other molecules known to interact with CD81. The following table summarizes the available quantitative data for various CD81 ligands.

LigandLigand TypeMethodBinding Affinity (Kd)
This compound Small MoleculeMicroscale Thermophoresis (MST)Binding Confirmed (Kd not reported)[1][2][4]
Andrographolide Small MoleculeMicroscale Thermophoresis (MST)Binding Confirmed (Kd not reported)[1][2]
Bisandrographolide A Small MoleculeMicroscale Thermophoresis (MST)Binding Confirmed (Kd not reported)[1][2]
5-benzyloxyindole derivativeSmall MoleculeSurface Plasmon Resonance (SPR)2.01 x 10⁻⁴ M[6]
1-aminoadamantane derivativesSmall MoleculeNot specifiedBinds to CD81[6]

Experimental Protocols

To validate the binding of a small molecule like this compound to a membrane protein such as CD81, several biophysical techniques can be employed. Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are two powerful methods for quantifying such interactions.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine binding affinity.

Protocol:

  • Protein Labeling: The target protein, recombinant human CD81, is fluorescently labeled using an appropriate kit (e.g., with an NHS-ester dye).[7] Unbound dye is removed through purification, for instance, by column chromatography.[7]

  • Sample Preparation: A constant concentration of the labeled CD81 protein is prepared in a suitable buffer.[7] A serial dilution of the unlabeled ligand, this compound, is also prepared in the same buffer.[7]

  • Incubation: The labeled CD81 is mixed with each concentration of this compound and incubated to allow the binding to reach equilibrium.[7]

  • MST Measurement: The samples are loaded into glass capillaries and placed in the MST instrument.[7] An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[3]

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[8]

Protocol:

  • Chip Immobilization: The target protein, CD81, is immobilized on the surface of a sensor chip.[4]

  • Analyte Preparation: The ligand, this compound, is prepared in a suitable running buffer at various concentrations.[4]

  • Binding Analysis: The this compound solution is flowed over the sensor chip surface. The association of the ligand with the immobilized CD81 is measured as a change in the SPR signal.[4]

  • Dissociation Analysis: The running buffer is flowed over the chip to measure the dissociation of the this compound from the CD81.[4]

  • Data Analysis: The association and dissociation rates are used to calculate the dissociation constant (Kd).[4]

Visualizing Experimental and Biological Contexts

Diagrams are provided below to illustrate the experimental workflow for validating the this compound-CD81 interaction and the potential downstream signaling effects of this binding.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Purification Purify Recombinant CD81 Protein MST Microscale Thermophoresis (MST) Protein_Purification->MST Labeled Protein SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR Immobilized Protein Ligand_Preparation Prepare Serial Dilution of This compound Ligand_Preparation->MST Unlabeled Ligand Ligand_Preparation->SPR Analyte Data_Processing Process Raw Data MST->Data_Processing SPR->Data_Processing Kd_Calculation Calculate Dissociation Constant (Kd) Data_Processing->Kd_Calculation

Caption: Workflow for validating this compound and CD81 binding.

signaling_pathway cluster_membrane Cell Membrane CD81 CD81 Partner_Protein Partner Protein (e.g., CD44) CD81->Partner_Protein Downstream_Signaling Downstream Signaling CD81->Downstream_Signaling Activates Bisandrographolide_C This compound Bisandrographolide_C->CD81 Binds to Inhibition Binding and Inhibition Inhibition->Downstream_Signaling Blocks Metastasis Cancer Cell Motility and Invasion Downstream_Signaling->Metastasis Promotes

Caption: CD81 signaling pathway and its inhibition by this compound.

Biological Significance of the Interaction

CD81 is a tetraspanin protein involved in a wide array of cellular functions, including cell adhesion, motility, and signal transduction.[4] Notably, it is implicated in the metastasis of esophageal cancer.[5] The binding of this compound to CD81 is thought to interfere with the function of CD81 and its interaction with partner proteins, thereby suppressing signaling pathways that promote cancer cell motility and invasion.[1][5] Furthermore, CD81 is a known co-receptor for the Hepatitis C virus (HCV), making it a potential target for antiviral therapies.[4] The identification of small molecules like this compound that bind to CD81 opens new avenues for the development of therapeutics targeting these conditions.

References

Unraveling the Selectivity of Bisandrographolide C: A Comparative Guide to its Cross-reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of Bisandrographolide C, a diterpenoid dimer from Andrographis paniculata, with Transient Receptor Potential (TRP) channels. Understanding the selectivity of this natural compound is crucial for its potential development as a pharmacological tool or therapeutic agent.

This compound has been identified as a selective activator of specific channels within the TRP vanilloid (TRPV) subfamily.[1][2] However, a thorough assessment of its activity across the broader TRP channel family is essential to delineate its precise mechanism of action and potential off-target effects. This guide synthesizes the available experimental data on the interaction of this compound and related compounds with various TRP channels, presents detailed experimental protocols for assessing these interactions, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

CompoundTarget ChannelEffectQuantitative DataCell Type
This compound TRPV1ActivatorKd = 289 µMNot Specified
TRPV3ActivatorKd = 341 µMNot Specified
TRPM, TRPA, TRPC SubfamiliesNot ReportedNot ReportedNot Reported
Bisandrographolide A TRPV4ActivatorEC50 = 790-950 nMHEK293T cells
TRPV1, TRPV2, TRPV3No activation or blockNot ObservedHEK293T cells
Andrographolide TRPV1, TRPV2, TRPV3, TRPV4No activation or blockNot ObservedHEK293T cells

Experimental Protocols

The following methodologies are standard assays used to characterize the activity of compounds like this compound on TRP channels.

Calcium Imaging Assay

This high-throughput screening method is utilized to identify compounds that modulate TRP channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line due to their low endogenous expression of TRP channels.

  • Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are transiently transfected with a plasmid DNA encoding the specific human TRP channel of interest. Co-transfection with a fluorescent protein (e.g., GFP or RFP) can be used to identify successfully transfected cells.

2. Calcium Indicator Loading:

  • 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

3. Compound Application and Data Acquisition:

  • The cells are then washed to remove excess dye and placed in a buffer solution.

  • Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.

  • This compound or other test compounds are added at various concentrations.

  • Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time. An increase in fluorescence indicates channel activation, while a decrease may suggest inhibition (in the presence of an agonist).

4. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio (e.g., F/F0) or a percentage of the maximal response to a known reference agonist (e.g., capsaicin (B1668287) for TRPV1).

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

1. Cell Preparation:

  • HEK293T cells transfected with the TRP channel of interest are used. Transfected cells can be identified by co-expressed fluorescent markers.

2. Recording Configuration:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

  • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

3. Voltage-Clamp and Data Acquisition:

  • The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

  • Voltage ramps or steps are applied to elicit channel currents.

  • This compound is applied to the extracellular solution via a perfusion system.

  • The resulting changes in ionic current are recorded using a specialized amplifier and data acquisition software.

4. Data Analysis:

  • The amplitude and characteristics of the current (e.g., current-voltage relationship, activation and deactivation kinetics) are analyzed to determine the effect of the compound on the channel.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in studying this compound's interaction with TRP channels, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bisandrographolide_C This compound TRPV1 TRPV1 Channel Bisandrographolide_C->TRPV1 Activation Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Downstream Downstream Signaling Ca2_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization TRP_Channel_Cross_Reactivity_Workflow Start Start: Test Compound (this compound) Cell_Lines Prepare HEK293T Cell Lines Expressing Different TRP Channels (TRPV1, TRPV3, TRPM8, TRPA1, etc.) Start->Cell_Lines Calcium_Assay Primary Screen: Calcium Imaging Assay Cell_Lines->Calcium_Assay Data_Analysis1 Analyze [Ca²⁺]i Changes Identify 'Hits' Calcium_Assay->Data_Analysis1 Patch_Clamp Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology on 'Hits' Data_Analysis1->Patch_Clamp Active Compounds Conclusion Determine Cross-reactivity Profile Data_Analysis1->Conclusion Inactive Compounds Data_Analysis2 Characterize Current Modulation (Activation/Inhibition) Patch_Clamp->Data_Analysis2 Data_Analysis2->Conclusion

References

Limited Research on Synergistic Effects of Bisandrographolide C with Chemotherapy, Extensive Data Available for Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal a significant lack of published scientific literature detailing the synergistic effects of Bisandrographolide (B10772405) C with common chemotherapy drugs. Despite a thorough search for in vitro and in vivo studies, no direct evidence of Bisandrographolide C enhancing the efficacy of agents such as doxorubicin (B1662922), cisplatin (B142131), or paclitaxel (B517696) was found. However, extensive research is available for a related diterpenoid from the same plant (Andrographis paniculata), andrographolide (B1667393), demonstrating its potent synergistic anticancer activities.

This guide will proceed by presenting the substantial body of evidence for andrographolide's synergistic effects with various chemotherapy drugs as a proxy, given the absence of data for this compound. This information is intended to provide researchers, scientists, and drug development professionals with a comparative framework and detailed experimental insights that may be relevant for exploring the potential of other bisandrographolide compounds.

Synergistic Effects of Andrographolide with Chemotherapy Drugs

Andrographolide has been shown to enhance the cytotoxic effects of several chemotherapy agents across various cancer cell lines. This synergy often allows for lower effective doses of the conventional drug, potentially reducing toxicity-related side effects. The primary mechanisms of this synergy involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Combination with Doxorubicin

Andrographolide has been observed to synergistically enhance the anticancer effects of doxorubicin in breast cancer models. This combination has been shown to inhibit tumor growth and prevent lung metastasis.[1] One study demonstrated that andrographolide and doxorubicin work together to induce cell death by suppressing Manganese Superoxide Dismutase (MnSOD), a key enzyme in cellular antioxidant defense.[2]

Combination with Cisplatin

The combination of andrographolide and cisplatin has demonstrated synergistic anticancer activity in colon and colorectal cancer cells.[3][4] This enhanced effect is attributed to the potentiation of cisplatin-induced endoplasmic reticulum stress and the inhibition of STAT3, mediated by an increase in intracellular reactive oxygen species (ROS).[4] In human colorectal carcinoma Lovo cells, andrographolide sensitizes the cells to cisplatin by enhancing both intrinsic and extrinsic apoptotic pathways.[5] This leads to an increased release of cytochrome c and activation of caspases.[5]

Combination with Paclitaxel

Significant synergistic effects have been reported when combining andrographolide with paclitaxel in non-small cell lung cancer (NSCLC) cells (A549).[6] The combination leads to a significant reduction in the IC50 value of paclitaxel and is associated with an accumulation of reactive oxygen species (ROS).[6] This synergistic activity has been observed both in vitro and in vivo.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the synergistic effects of andrographolide with doxorubicin, cisplatin, and paclitaxel.

Table 1: Synergistic Effects of Andrographolide and Doxorubicin on Breast Cancer Stem Cells

Cell LineTreatmentOutcomeReference
CD24-/CD44+ Breast Cancer Stem Cells0.1µM doxorubicin + 0.285 mM andrographolideRestored sensitivity to doxorubicin, correlated with decreased MnSOD activity[2]

Table 2: Synergistic Effects of Andrographolide and Cisplatin on Colon Cancer Cells

Cell LineTreatmentOutcomeReference
HCT116 and HT29Andrographolide + CisplatinEnhanced growth inhibition[3]
HCT116Andrographolide + CisplatinEnhanced cell cycle arrest at G2/M phase[3]
LovoAndrographolide + CisplatinPotentiated cytotoxic effect through apoptosis[5]

Table 3: Synergistic Effects of Andrographolide and Paclitaxel on A549 NSCLC Cells

Cell LineTreatmentIC50 ValueOutcomeReference
A549Paclitaxel alone15.9 nM-[6]
A549Paclitaxel + Andrographolide0.5-7.4 nM1.22-1.27-fold increase in apoptosis, 1.7-fold increase in ROS accumulation[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cancer cells (e.g., HCT116, HT29) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of andrographolide, the chemotherapy drug (e.g., cisplatin), or a combination of both for 24-48 hours.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.[6]

Reactive Oxygen Species (ROS) Assay
  • Treat cells with the drug combination for the desired time.

  • Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[6]

Signaling Pathways and Experimental Workflows

Synergistic Apoptosis Induction by Andrographolide and Cisplatin

The combination of andrographolide and cisplatin enhances apoptosis in colorectal cancer cells through both intrinsic and extrinsic pathways.

Synergistic Apoptosis by Andrographolide + Cisplatin cluster_0 Drug Combination cluster_1 Cellular Response Andro Andrographolide Fas_FasL Increased Fas/FasL Association Andro->Fas_FasL Bax_Bcl2 Increased Bax/Bcl-2 Ratio Andro->Bax_Bcl2 CDDP Cisplatin CDDP->Bax_Bcl2 Caspases Caspase Activation Fas_FasL->Caspases CytoC Cytochrome c Release Bax_Bcl2->CytoC CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Andrographolide and Cisplatin induce synergistic apoptosis.

Experimental Workflow for Assessing Synergy

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a natural compound like andrographolide with a chemotherapy drug.

Workflow for Synergy Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Validation Cell_Culture Cancer Cell Culture Treatment Treat with Andrographolide, Chemotherapy Drug, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay ROS_Assay ROS Assay Treatment->ROS_Assay CI_Calc Calculate Combination Index (CI) (CI < 1 indicates synergy) Viability->CI_Calc Apoptosis_Assay->CI_Calc Xenograft Xenograft Mouse Model CI_Calc->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth

Caption: Experimental workflow for synergy assessment.

ROS-Mediated Synergy of Andrographolide and Paclitaxel

The synergistic anticancer effect of andrographolide and paclitaxel in A549 cells is primarily mediated by the accumulation of reactive oxygen species (ROS).

ROS-Mediated Synergy of Andrographolide + Paclitaxel cluster_0 Drug Combination cluster_1 Cellular Response Andro Andrographolide ROS Increased Intracellular ROS Andro->ROS PTX Paclitaxel PTX->ROS Apoptosis Enhanced Apoptosis ROS->Apoptosis

Caption: Andrographolide and Paclitaxel induce ROS-mediated apoptosis.

References

A Comparative Analysis of Bisandrographolide C and Paclitaxel for Esophageal Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of a promising natural compound versus a standard-of-care synthetic drug in the context of esophageal cancer.

In the landscape of cancer therapeutics, the exploration of natural compounds alongside established synthetic drugs provides a critical avenue for discovering novel treatment strategies. This guide presents a head-to-head comparison of Bisandrographolide C, a diterpenoid dimer from the plant Andrographis paniculata, and Paclitaxel (B517696), a widely used synthetic chemotherapeutic agent, for the treatment of esophageal cancer. While this compound is an emerging compound with a novel mechanism of action, Paclitaxel has long been a cornerstone of esophageal cancer treatment regimens. This comparison aims to provide a comprehensive overview of their respective anticancer properties, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic effects of this compound and Paclitaxel have been evaluated across various cancer cell lines. Due to the limited availability of specific data for this compound in esophageal cancer cell lines, data for its well-studied structural analog, Andrographolide, is included as a proxy to provide a baseline for comparison.

CompoundCell LineCancer TypeIC50 (µM)Citation
Andrographolide ECA109Esophageal CancerApprox. 20-40 (dose-dependent inhibition)[1]
KBOral Cancer106.2 µg/mL (approx. 303 µM)[2]
Paclitaxel KYSE-30Esophageal Squamous Cell Carcinoma0.042[3]
EC-109Esophageal Squamous Cell Carcinoma0.038[3]
TE-1Esophageal Squamous Cell Carcinoma>10 (Resistant)[4]
TE-15Esophageal Cancer0.001272
TE-11Esophageal Cancer0.001370
TE-8Esophageal Cancer0.001953
TE-10Esophageal Cancer0.002600
SKGT4Esophageal AdenocarcinomaInhibition observed at 50 nM (0.05 µM)[5]
Nab-Paclitaxel (KYSE30)Esophageal Squamous Cell Carcinoma0.00615 (ng/mL to µM conversion needed)[3]
Nab-Paclitaxel (KYSE70)Esophageal Squamous Cell Carcinoma0.00721 (ng/mL to µM conversion needed)[3]
Nab-Paclitaxel (KYSE150)Esophageal Squamous Cell Carcinoma0.00449 (ng/mL to µM conversion needed)[3]

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and Paclitaxel are mediated through distinct molecular mechanisms, targeting different cellular components and signaling cascades.

This compound: Targeting CD81 to Inhibit Metastasis

This compound, along with its analogs Bisandrographolide A and Andrographolide, has been shown to bind to and suppress the function of CD81, a tetraspanin protein.[6][7] In esophageal cancer, high expression of CD81 is associated with an increased risk of metastasis.[6] By inhibiting CD81, this compound is thought to disrupt the formation of signaling complexes that are crucial for cancer cell motility and invasion, thereby exerting anti-metastatic effects.[6] The downstream signaling cascade following CD81 inhibition involves the modulation of pathways that regulate cell adhesion, migration, and invasion.

cluster_membrane Cell Membrane cluster_cellular_processes Cellular Processes This compound This compound CD81 CD81 This compound->CD81 Binds to & Inhibits Metastasis-Promoting Signaling Complex Metastasis-Promoting Signaling Complex Partner Proteins Partner Proteins CD81->Partner Proteins Interacts with CD81->Metastasis-Promoting Signaling Complex Forms Partner Proteins->Metastasis-Promoting Signaling Complex Cell Motility & Invasion Cell Motility & Invasion Metastasis-Promoting Signaling Complex->Cell Motility & Invasion Promotes Metastasis Metastasis Cell Motility & Invasion->Metastasis Leads to

This compound inhibits metastasis by targeting CD81.

Paclitaxel: Inducing Apoptosis through Microtubule Stabilization

Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, the cellular structures responsible for cell division.[8] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle in the G2/M phase.[8] Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[8][9] Key signaling pathways involved in Paclitaxel-induced apoptosis include the c-Jun N-terminal kinase (JNK) pathway and the activation of caspases, which are the executive enzymes of apoptosis.[9][10]

Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disrupts Dynamics G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest JNK_Pathway JNK Pathway G2/M Arrest->JNK_Pathway Activates Caspase_Activation Caspase Activation G2/M Arrest->Caspase_Activation Initiates Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase_Activation->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H A Treat Cells with Compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V & PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize into Treatment Groups B->C D Administer Compound/Vehicle C->D E Measure Tumor Volume & Body Weight D->E E->D Repeat Dosing F Excise & Analyze Tumors at Endpoint E->F

References

Confirming the Mechanism of Action of Bisandrographolide C: A Comparative Guide to Antagonist-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the mechanism of action of Bisandrographolide C through the use of selective antagonists. While direct experimental evidence of antagonist use with this compound is not yet available in public literature, this document outlines the established protocols and comparative data necessary to design and interpret such validation studies.

This compound, a diterpenoid dimer from Andrographis paniculata, is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) ion channels.[1][2][3][4][5] These channels are critical mediators of sensory signals like pain, temperature, and itch, making this compound a compound of significant interest.[3] This guide details the hypothetical use of antagonists to confirm its mechanism of action, compares it with related compounds, and provides the necessary experimental protocols and pathway diagrams.

Comparative Data: this compound and Related Compounds

A comparative analysis of this compound with its structural analogs, Bisandrographolide A and the parent monomer Andrographolide, reveals distinct activities on TRPV channels and other targets. This highlights the specificity of this compound and provides a basis for comparative antagonist studies.

CompoundTarget Channel(s)EffectQuantitative DataOther Known Targets
This compound TRPV1 Activator K_d = 289 µM [1][3][5]CD81 (Binding confirmed, K_d not reported)[6][7][8]
TRPV3 Activator K_d = 341 µM [1][3][5]
Bisandrographolide ATRPV4ActivatorEC_50 = 790-950 nM[9]CD81[8][10]
AndrographolideTRPV channelsNo activation or block[9]Not applicableCD81[8][10], Modulator of NF-κB, HIF-1, JAK/STAT pathways[11]

Proposed Experimental Workflow for Antagonist Confirmation

To confirm that the effects of this compound are mediated through TRPV1 and TRPV3, a direct antagonism experiment is the standard approach. This involves pre-treating cells expressing the target channel with a known antagonist before applying this compound and measuring the response.

G cluster_workflow Experimental Workflow: Antagonist Assay start Start: Cells Expressing TRPV1 or TRPV3 pretreat Pre-treat with Antagonist (e.g., Capsazepine for TRPV1) start->pretreat control Control: Vehicle Treatment start->control stimulate Stimulate with This compound pretreat->stimulate control->stimulate measure Measure Cellular Response (e.g., Calcium Influx or Ion Current) stimulate->measure analyze Analyze Data: Compare Response with and without Antagonist measure->analyze end End: Confirm Mechanism analyze->end

Figure 1. Proposed workflow for confirming this compound's mechanism of action using antagonists.

Signaling Pathways of TRPV1 and TRPV3 Activation

This compound, as an activator, would initiate downstream signaling cascades through TRPV1 and TRPV3. An effective antagonist would block these initial steps.

G cluster_pathway TRPV1/TRPV3 Signaling Pathway BAC This compound TRPV1_3 TRPV1 / TRPV3 Channel BAC->TRPV1_3 Activates Antagonist TRPV1/TRPV3 Antagonist Antagonist->TRPV1_3 Blocks Ca_Influx Ca²⁺ / Na⁺ Influx TRPV1_3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., PKA, PKC activation) Ca_Influx->Downstream ActionPotential Action Potential (in neurons) Depolarization->ActionPotential Sensation Sensation (Pain, Heat, Itch) ActionPotential->Sensation Downstream->Sensation

Figure 2. Simplified signaling pathway for TRPV1/TRPV3 activation and antagonist inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to validate the mechanism of action of this compound using antagonists. These are generalized protocols that should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Calcium Imaging Assay for Antagonist Activity

This assay measures the inhibition of this compound-induced calcium influx by a TRPV1 or TRPV3 antagonist in cells overexpressing the respective channel.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
  • Transiently transfect the cells with a plasmid encoding human TRPV1 or TRPV3 using a lipid-based transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.
  • Plate the transfected cells onto 96-well black-walled, clear-bottom plates 24 hours post-transfection.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
  • Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
  • Wash the cells with the salt solution to remove excess dye.

3. Antagonist and Agonist Application:

  • Record baseline fluorescence using a fluorescence microplate reader.
  • Add the TRPV1 antagonist (e.g., Capsazepine) or TRPV3 antagonist at the desired concentration and incubate for 10-20 minutes.
  • Add this compound at a concentration known to elicit a response (e.g., its K_d value).
  • Continuously monitor the fluorescence intensity, which corresponds to the intracellular calcium concentration.

4. Data Analysis:

  • Calculate the change in fluorescence intensity over baseline.
  • Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the fluorescence signal in the presence of the antagonist confirms the mechanism of action.

Protocol 2: Electrophysiology (Patch-Clamp) Assay

This technique provides a more direct measure of ion channel activity and its inhibition.

1. Cell Preparation:

  • Use transfected HEK293T cells expressing either TRPV1 or TRPV3, prepared as described in the calcium imaging protocol.

2. Whole-Cell Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration on a single transfected cell.
  • Hold the cell at a membrane potential of -60 mV.
  • Apply voltage ramps (e.g., -100 mV to +100 mV) to measure baseline currents.
  • Perfuse the cell with a solution containing a known concentration of the antagonist for several minutes.
  • While still in the presence of the antagonist, co-apply this compound.
  • Record the currents elicited by this compound in the presence of the antagonist.

3. Data Analysis:

  • Measure the peak inward and outward currents in response to this compound with and without the antagonist.
  • A significant reduction in the current amplitude in the presence of the antagonist indicates that this compound acts through the targeted channel.

By employing these established protocols with appropriate antagonists, researchers can definitively confirm that the biological effects of this compound are mediated through the activation of TRPV1 and TRPV3 channels.

References

Replicating Published Findings on Bisandrographolide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Bisandrographolide C with relevant alternative compounds, supported by experimental data from published literature. The information is intended to assist researchers in replicating and expanding upon these findings.

Executive Summary

This compound, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated noteworthy biological activities. Primarily, it functions as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] This activity is believed to underpin its observed cardioprotective effects against hypoxia-reoxygenation injury.[3] Furthermore, this compound has been shown to bind to the tetraspanin CD81, suggesting a potential role in cancer therapeutics, particularly in modulating cancer cell motility and invasion.[2][4] This guide compares the quantitative data of this compound with its structural analogs, Bisandrographolide A and Andrographolide, as well as other known modulators of its biological targets.

Data Presentation

Ion Channel Modulation: TRPV Channel Activity

This compound selectively activates TRPV1 and TRPV3 channels.[1][5] In contrast, its monomeric precursor, Andrographolide, does not exhibit significant activity on these channels.[6][7] The related dimer, Bisandrographolide A, is a potent activator of TRPV4 but does not affect TRPV1, TRPV2, or TRPV3.[7][8]

CompoundTarget ChannelEffectQuantitative Data (Potency)Cell Type
This compound TRPV1 Activation K_d = 289 µM [2][5]Not Specified
TRPV3 Activation K_d = 341 µM [2][5]Not Specified
Bisandrographolide ATRPV4ActivationEC_50 = 790-950 nM[7][8]HEK293T cells, mouse keratinocytes[7]
TRPV1, TRPV2, TRPV3No activation or blockNot ObservedHEK293T cells
AndrographolideTRPV1, TRPV2, TRPV3, TRPV4No activation or blockNot ObservedHEK293T cells[6]
Capsaicin (Comparator)TRPV1Potent Activation-Sensory neurons, HEK293 cells[9][10]
2-APB (Comparator)TRPV3Activation-Keratinocytes[11]
Eugenol (Comparator)TRPV1, TRPV3Activation--
Carvacrol (Comparator)TRPV3Activation--
Anti-Cancer Activity

While direct IC_50 values for this compound against various cancer cell lines are not extensively available in the reviewed literature, its binding to CD81 suggests potential anti-cancer effects.[2] For comparison, the cytotoxic activities of its precursor, Andrographolide, have been documented.

CompoundCell LineCancer TypeIC_50 (48h)
AndrographolideMDA-MB-231Breast Cancer30.28 µM[2]
MCF-7Breast Cancer36.9 µM[2]
KBOral Cancer106.2 µg/ml[12]
A375Malignant Melanoma12.07 µM
C8161Malignant Melanoma10.92 µM
HT-29Colon CancerVaries with time
Cardioprotective Effects

This compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[3] This effect is thought to be mediated through its activation of TRPV channels.[3]

CompoundModelEffect
This compound Cardiomyocyte Hypoxia-Reoxygenation Protective Effect [2]
AndrographolideAconitine-induced arrhythmias in rabbitsCardioprotective[13]

Experimental Protocols

Calcium Imaging Assay for TRPV Channel Activation

This assay is a high-throughput method to screen for compounds that activate TRPV channels by measuring the increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293T) in standard conditions.

    • Transiently transfect the cells with a plasmid encoding the human TRPV1 or TRPV3 channel.

    • Plate the transfected cells onto 96-well black-walled, clear-bottom plates.[1]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, prepared in a standard extracellular saline solution.[1]

  • Compound Application and Data Acquisition:

    • Place the 96-well plate in a fluorescence plate reader or a microscope equipped for fluorescence imaging.

    • Record baseline fluorescence.

    • Add this compound or comparator compounds at various concentrations.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[6]

  • Data Analysis:

    • Express the data as the ratio of fluorescence change (ΔF) to the baseline fluorescence (F).

    • Generate dose-response curves to calculate the half-maximal effective concentration (EC_50).[6]

MTT Assay for Cell Viability (Anti-Cancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.[14]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours.[14]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the IC_50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as cleaved caspases and PARP.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use densitometry software to quantify the intensity of the protein bands, normalizing to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways and Workflows

Bisandrographolide_C_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bis_C This compound TRPV1 TRPV1 Bis_C->TRPV1 Activates (Kd = 289 µM) TRPV3 TRPV3 Bis_C->TRPV3 Activates (Kd = 341 µM) CD81 CD81 Bis_C->CD81 Binds Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV3->Ca_influx AntiCancer Anti-Cancer Activity (Modulation of Motility) CD81->AntiCancer Downstream Downstream Signaling Ca_influx->Downstream Cardioprotection Cardioprotection Downstream->Cardioprotection

Caption: Proposed signaling pathways for this compound.

Calcium_Imaging_Workflow start Start cell_prep Culture & Transfect Cells (e.g., HEK293T with TRPV1/3) start->cell_prep dye_load Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_load baseline Acquire Baseline Fluorescence dye_load->baseline add_compound Add this compound (Varying Concentrations) baseline->add_compound measure_fluorescence Measure Fluorescence Change Over Time add_compound->measure_fluorescence analyze Analyze Dose-Response (Calculate EC₅₀) measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for Calcium Imaging Assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Varying Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (4 hours) add_mtt->incubate solubilize Solubilize Formazan (Add DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for MTT Assay.

References

A Comparative Guide to the Structure-Activity Relationship of Bisandrographolide C Analogs: A Predictive Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bisandrographolide C, a dimeric diterpenoid isolated from the medicinal plant Andrographis paniculata, presents a compelling scaffold for therapeutic development.[1][2] While direct and extensive structure-activity relationship (SAR) studies on its analogs are currently limited in publicly available literature, a wealth of data on its monomeric precursor, andrographolide (B1667393), provides a strong predictive framework for the rational design of novel this compound derivatives.[3] This guide offers a comparative analysis, leveraging the known SAR of andrographolide to extrapolate potential avenues for derivatization and enhanced biological activity of this compound analogs, particularly in the realms of anticancer and anti-inflammatory research.

Predictive Structure-Activity Relationship Based on Andrographolide

The core structure of andrographolide has several key functional groups that have been extensively modified to modulate its biological activity.[3] By extrapolating from these findings, we can identify promising modification sites on the this compound molecule.[3]

Key modification sites on the andrographolide structure that can inform the design of this compound analogs include:

  • C-3 and C-19 Hydroxyl Groups: Modifications at these positions on andrographolide have yielded derivatives with altered activity profiles.[3] Esterification or protection of the C-3 and C-19 hydroxyl groups in this compound could influence its potency and selectivity.[3][4]

  • α,β-unsaturated γ-butyrolactone moiety: This moiety is crucial for the biological activity of andrographolide. Modifications to this part of the molecule often lead to significant changes in activity.[5]

  • Dimer Linkage: The linkage between the two andrographolide units in this compound is a unique feature that can be modified to impact the molecule's overall conformation and steric properties, potentially leading to novel biological activities.[3]

Comparative Biological Activity Data

While a comprehensive SAR table for a series of this compound analogs is not yet available, the following table summarizes the known quantitative data for this compound and its related compounds, Bisandrographolide A and andrographolide, to provide a comparative baseline.

Table 1: Comparative Biological Activities of this compound and Related Compounds

CompoundTarget/AssayCell LineActivity MetricValueReference(s)
This compound TRPV1 Activation-Kd289 µM[1][6]
TRPV3 Activation-Kd341 µM[1][6]
Anticancer (Cell Viability)MCF-7IC50Limited Data[7]
Bisandrographolide A TRPV4 ActivationHEK293TEC50790-950 nM[8]
Anticancer (Cell Viability)MCF-7IC50Variable[7]
Andrographolide Anticancer (Cell Viability)MCF-7IC50Variable[7]
NF-κB Inhibition--Potent Inhibitor[5][9]

Note: The IC50 values for anticancer activity are often variable across different studies, highlighting the need for standardized experimental protocols.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. The following are key experimental protocols relevant to the study of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of the compounds.[3][9]

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-xL, caspase-3, p53, NF-κB).[3]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Calcium Imaging Assay for Ion Channel Activity

This assay is used to assess the activation of ion channels, such as TRPV1 and TRPV3, by test compounds.[2][11]

  • Cell Culture and Plating: HEK293 cells stably expressing the target ion channel (e.g., human TRPV1 or TRPV3) are cultured and seeded into 96-well plates.[11]

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Cells are perfused with a standard extracellular solution, and then the test compound (e.g., this compound) at various concentrations is applied.[2]

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio.[2]

  • Data Analysis: The dose-response relationship for the compound-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC50) or the dissociation constant (Kd).[2]

Visualizing Pathways and Workflows

Predicted Anticancer Signaling Pathway

The anticancer activity of andrographolide, and by extension, potentially its dimeric analogs, is thought to be mediated through the modulation of key signaling pathways that control cell survival and apoptosis.[3][9]

G BAC This compound Analog p53 p53 Activation BAC->p53 NFkB NF-κB Inhibition BAC->NFkB Bax Bax Upregulation p53->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl_xL Bcl-xL Downregulation Bcl_xL->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Bcl_xL Cell_Survival Cell Survival Inhibition NFkB->Cell_Survival

Caption: Predicted signaling pathway for anticancer activity.

Experimental Workflow for SAR Analysis

A systematic workflow is essential for the synthesis and biological evaluation of novel analogs to establish a clear structure-activity relationship.

G Start Design of this compound Analogs (based on Andrographolide SAR) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., MTT assay) Purification->Screening Hit_ID Hit Identification and Lead Optimization Screening->Hit_ID Hit_ID->Synthesis Feedback Mechanism Mechanism of Action Studies (e.g., Western Blot) Hit_ID->Mechanism End SAR Establishment Mechanism->End

Caption: Experimental workflow for SAR analysis.

Conclusion and Future Directions

While this guide provides a predictive framework for the SAR of this compound derivatives based on the well-studied andrographolide, it is crucial that these hypotheses are validated through empirical research.[3] The synthesis and biological evaluation of a focused library of this compound analogs are critical next steps.[3] Such studies will not only elucidate the true SAR of this novel class of compounds but also pave the way for the development of potent and selective therapeutic agents. Direct comparative studies with its analogs under identical experimental conditions are crucial for advancing our understanding.[7]

References

Comparative Analysis of Bisandrographolide C Specificity for TRPV1 Over TRPV3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of Bisandrographolide C, a diterpenoid dimer from Andrographis paniculata, for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel over the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant signaling pathways and experimental workflows to support further research and drug development.

Data Presentation: Quantitative Comparison

This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1][2] The binding affinity, represented by the dissociation constant (Kd), indicates a slight selectivity for TRPV1 over TRPV3. A lower Kd value signifies a higher binding affinity.

CompoundTarget ChannelParameterValue (µM)Methodology
This compound TRPV1Kd289Microscale Thermophoresis (MST)[3]
TRPV3Kd341Microscale Thermophoresis (MST)[3]

For context, other related compounds from Andrographis paniculata exhibit different specificities. For instance, Bisandrographolide A is a potent activator of TRPV4 but does not activate TRPV1, TRPV2, or TRPV3.[4][5][6] Andrographolide, the major bioactive component, does not show activation or blocking effects on TRPV1, TRPV2, TRPV3, or TRPV4.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with TRPV1 and TRPV3 channels.

Cell Culture and Transient Transfection
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their low endogenous expression of ion channels.[1]

  • Culture Conditions: Cells are maintained in a suitable medium such as DMEM/Ham's F-12, supplemented with 10% fetal bovine serum and antibiotics. They are incubated at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Transfection: For transient transfection, HEK293T cells are seeded in appropriate culture dishes. cDNA encoding the human or rodent TRPV channel of interest (TRPV1 or TRPV3) along with a fluorescent marker like dsRed2 is introduced using a lipid-based transfection reagent such as Lipofectamine 2000. Experiments are typically performed 24-72 hours post-transfection.[4]

Calcium Imaging Assay

This high-throughput screening method is used to identify compounds that activate TRPV channels by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) upon channel opening.[4]

  • Cell Preparation: Transfected HEK293T cells are plated in 96-well plates.[7]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.

  • Compound Application: this compound is added to the cells. Known agonists like capsaicin (B1668287) for TRPV1 and 2-APB for TRPV3 are used as positive controls.[2]

  • Data Acquisition: Changes in intracellular calcium are monitored using a fluorescence plate reader or a fluorescence microscope. Data is often expressed as the ratio of fluorescence change (ΔF) to the baseline fluorescence (F). Dose-response curves are then generated to calculate parameters like EC50.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity by recording the electrical currents flowing through the cell membrane.[1]

  • Cell Preparation: Transfected HEK293T cells are plated on glass coverslips and placed on the stage of an inverted microscope.

  • Recording Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, with pH adjusted to 7.4 with NaOH.[2]

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, with pH adjusted to 7.2 with KOH.[2]

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -60 mV.[2]

    • Voltage ramps (e.g., -100 mV to +100 mV over 200 ms) are applied periodically to elicit currents and determine the current-voltage (I-V) relationship.[2][4]

    • This compound is applied to the cell via a perfusion system, and the resulting changes in current are recorded.[2][4]

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between a compound and its target protein in solution.

  • Principle: A microscopic temperature gradient is induced by an infrared laser, causing molecules to move out of the heated region. This thermophoretic movement depends on the size, charge, and solvation shell of the molecule. When a ligand binds to the target protein, this movement changes, allowing for the determination of the dissociation constant (Kd).

  • Procedure:

    • The target protein (TRPV1 or TRPV3) is labeled with a fluorophore.

    • The labeled protein is kept at a constant concentration, while the ligand (this compound) is titrated at various concentrations.

    • The samples are loaded into glass capillaries.

    • The thermophoretic movement is measured, and the data is used to calculate the Kd value.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Activation of both TRPV1 and TRPV3 by an agonist like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and increases intracellular calcium concentration.[2][3] This initiates a cascade of downstream signaling events.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Opens BAC This compound BAC->TRPV1 Activation Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Ca_Increase [Ca²⁺]i Increase Ca_Na_Influx->Ca_Increase Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Downstream Downstream Signaling (e.g., PKA/PKC activation) Ca_Increase->Downstream TRPV3_Signaling_Pathway cluster_membrane Plasma Membrane TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Feedback Positive Feedback Loop BAC This compound BAC->TRPV3 Activation PLC_Activation PLC Activation Ca_Influx->PLC_Activation IP3_DAG IP₃ and DAG Production PLC_Activation->IP3_DAG IP3_DAG->TRPV3 Potentiation Experimental_Workflow cluster_prep Preparation cluster_screening Functional Screening cluster_validation Validation & Quantification cluster_analysis Data Analysis Cell_Culture HEK293T Cell Culture Transfection Transient Transfection (TRPV1 or TRPV3 cDNA) Cell_Culture->Transfection Ca_Assay Calcium Imaging Assay (Dose-Response) Transfection->Ca_Assay Patch_Clamp Whole-Cell Patch-Clamp (Electrophysiology) Transfection->Patch_Clamp MST Microscale Thermophoresis (Binding Affinity - Kd) Transfection->MST Ca_Assay->Patch_Clamp Data_Analysis Compare Kd / EC₅₀ values Evaluate Specificity Patch_Clamp->Data_Analysis MST->Data_Analysis

References

A Comparative Analysis of Bisandrographolide C: Isolation, Purity, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata.[1][2] Given the scarcity of studies directly comparing this compound from different geographical or species sources, this document focuses on a comparative analysis of its isolation methods, purity, and biological activities in relation to its structural analogs. This guide aims to provide objective data and detailed methodologies to support further research and drug development.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparison of their biological activities.

Table 1: Comparative Biological Activity of this compound and Its Analogs

CompoundBiological TargetAssay TypeResult (Unit)
This compound TRPV1 ChannelBinding Affinity (Kd)289 µM[1][3]
TRPV3 ChannelBinding Affinity (Kd)341 µM[1][3]
CD81BindingBinds to CD81[1][4]
CardiomyocytesHypoxia-ReoxygenationProtective Effect[1][3]
Bisandrographolide A TRPV4 ChannelActivation (EC₅₀)790-950 nM[5][6]
TRPV1, TRPV2, TRPV3Activation/BlockNo significant activity[5][6]
CD81BindingBinds to CD81[4]
Andrographolide (B1667393) MCF-7 (Breast Cancer)Cytotoxicity (IC₅₀, 48h)36.9 µM[1]
MDA-MB-231 (Breast Cancer)Cytotoxicity (IC₅₀, 48h)30.28 µM[1]
KB (Oral Cancer)Cytotoxicity (IC₅₀)106.2 µg/mL[1]
TRPV4 ChannelActivation/BlockNo significant activity[5][6]
CD81BindingBinds to CD81[4]

Table 2: Comparison of Extraction Methods for Andrographolides from Andrographis paniculata

Extraction MethodSolventKey Findings
Maceration50% Ethanol (B145695)Highest yield of andrographolide and highest α-glucosidase inhibition activity.[7]
MacerationMethanol (B129727)Identified as a highly effective solvent for extracting andrographolides.[8]
Soxhlet ExtractionMethanolA more exhaustive extraction method compared to maceration.[8]
Ultrasonic Extraction70% EthanolOptimal for extracting andrographolide, neoandrographolide, and dehydroandrographolide.[9]
Accelerated Solvent Extraction (ASE)Not specifiedSignificantly enhanced andrographolide extraction.[10]
Supercritical Fluid Extraction (SFE)CO₂An advanced technique for extraction.[8]

Experimental Protocols

Detailed methodologies for the isolation, purification, and key biological assays of this compound are provided below.

Isolation and Purification of this compound from Andrographis paniculata

This protocol is a generalized procedure based on common practices in natural product chemistry.[2][8]

  • Extraction:

    • Air-dried and powdered aerial parts of Andrographis paniculata are exhaustively extracted with 95% ethanol or methanol at room temperature.[2][8]

    • The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The concentrated extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc).[2]

    • The EtOAc-soluble fraction, typically enriched with diterpenoids, is collected.[2]

  • Column Chromatography:

    • The EtOAc fraction is subjected to repeated column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20.[2]

    • Elution is performed with a gradient solvent system to separate the components.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC to yield pure this compound.[2]

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[2]

In Vitro Assay for TRPV Channel Activation

The activity of this compound on TRPV channels can be assessed using calcium imaging assays.[2][11]

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T) is cultured under standard conditions.

    • Cells are transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.[2]

  • Calcium Imaging:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Baseline fluorescence is recorded.

    • This compound is added at various concentrations, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.[2][11]

  • Data Analysis:

    • The dose-response relationship for this compound-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC₅₀) or, in binding studies, the dissociation constant (Kd).[2]

Microscale Thermophoresis (MST) for Protein Binding

MST can be used to quantify the binding of this compound to target proteins like CD81.[1][4]

  • Sample Preparation:

    • The target protein is labeled with a fluorescent dye.

    • A series of dilutions of this compound are prepared.

  • MST Measurement:

    • The fluorescently labeled protein is mixed with the different concentrations of this compound.

    • Samples are loaded into capillaries, and an infrared laser creates a temperature gradient.

    • The movement of the protein along this gradient is monitored. Changes in thermophoretic movement upon binding of this compound are measured.[1]

  • Data Analysis:

    • The change in thermophoresis is plotted against the concentration of this compound to determine the binding affinity (Kd).[1]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

G cluster_extraction Isolation and Purification Workflow plant Dried, powdered Andrographis paniculata extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction partitioning Solvent Partitioning (e.g., EtOAc/H₂O) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

G cluster_pathway This compound Signaling Pathways cluster_trp TRPV Channel Activation cluster_cd81 CD81 Interaction bis_c This compound trpv1 TRPV1 bis_c->trpv1 Activates trpv3 TRPV3 bis_c->trpv3 Activates cd81 CD81 bis_c->cd81 Binds and Suppresses ca_influx Ca²⁺ Influx trpv1->ca_influx trpv3->ca_influx downstream Downstream Signaling (PKA, PKC, CaMKII) ca_influx->downstream cardioprotection Cardioprotection downstream->cardioprotection metastasis Metastasis Inhibition cd81->metastasis

Caption: Known signaling pathways modulated by this compound.

G cluster_workflow TRPV Activation Assay Workflow cell_culture Cell Culture (e.g., HEK293T) transfection Transfection with TRPV1/TRPV3 Plasmid cell_culture->transfection dye_loading Loading with Calcium-Sensitive Dye transfection->dye_loading compound_addition Addition of this compound dye_loading->compound_addition fluorescence_measurement Fluorescence Measurement compound_addition->fluorescence_measurement data_analysis Data Analysis (EC₅₀/Kd) fluorescence_measurement->data_analysis

Caption: Experimental workflow for assessing TRPV channel activation.

References

Unveiling the Potential of Bisandrographolide C: A Comparative Analysis Against Established Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery, the identification of novel compounds that selectively modulate ion channels presents a significant opportunity for therapeutic advancement. Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a promising candidate with demonstrated activity on specific Transient Receptor Potential (TRP) channels. This guide provides a comprehensive, data-driven comparison of this compound against well-characterized ion channel modulators, offering researchers, scientists, and drug development professionals a critical resource for evaluating its potential.

This compound has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2][3][4][5][6][7][8] These channels are implicated in a variety of physiological and pathophysiological processes, including pain sensation, inflammation, and thermosensation, making them attractive targets for therapeutic intervention. This comparative analysis benchmarks the activity of this compound against Capsaicin (B1668287), a widely recognized TRPV1 agonist, and 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) and Camphor, known activators of TRPV3.

Comparative Analysis of Ion Channel Activators

The following table summarizes the quantitative data for this compound and the benchmark ion channel modulators, focusing on their potency at their respective target channels.

CompoundTarget ChannelEffectPotency (Value)Potency (Unit)Cell Type
This compound TRPV1Activator289µM (Kd)Not Specified
TRPV3Activator341µM (Kd)Not Specified
Capsaicin TRPV1Activator0.072 - 2.2µM (EC50)DRG neurons, CHO, HEK-TRPV1
2-APB TRPV3Activator28µM (EC50)HEK293 cells
Camphor TRPV3Activator2 - 7mM (EC50)Not Specified

Note: Kd (dissociation constant) is a measure of binding affinity, while EC50 (half-maximal effective concentration) is a measure of functional potency. Lower values for both indicate higher affinity/potency. The range of EC50 values for Capsaicin reflects the variability across different experimental systems.[4][7][9]

Signaling Pathways and Experimental Workflows

The activation of TRPV1 and TRPV3 channels by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by an influx of cations, most notably Ca2+.[4] This increase in intracellular calcium can subsequently activate a variety of downstream effectors, including protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist This compound channel TRPV1 / TRPV3 agonist->channel binds & activates ca_influx Ca²⁺ Influx channel->ca_influx facilitates kinases PKA, PKC, CaMKII Activation ca_influx->kinases response Physiological Response (e.g., Nociception, Thermosensation) kinases->response

Figure 1: Simplified signaling pathway of TRPV1/TRPV3 activation.

The characterization of ion channel modulators like this compound typically involves a multi-step experimental workflow, starting with high-throughput screening followed by more detailed electrophysiological analysis.

G A Compound Library Screening (e.g., Calcium Imaging Assay) B Hit Identification & Confirmation A->B C Electrophysiological Characterization (Patch-Clamp) B->C D Selectivity Profiling (Testing against other ion channels) C->D E In vivo / In vitro Model Testing D->E

Figure 2: General experimental workflow for ion channel modulator discovery.

Detailed Experimental Protocols

Objective and reproducible data are the cornerstones of scientific advancement. The following are summaries of key experimental protocols used to characterize the activity of this compound and other ion channel modulators.

Calcium Imaging Assay

This high-throughput screening method is used to identify compounds that activate or inhibit ion channels by measuring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the gene encoding the ion channel of interest (e.g., TRPV1 or TRPV3).

  • Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: The test compound, such as this compound, is added to the cells.

  • Data Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured using a fluorescence plate reader or a microscope.

  • Controls: A known agonist (e.g., Capsaicin for TRPV1, 2-APB for TRPV3) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[2][3]

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels.

  • Cell Preparation: Transfected HEK293 cells are cultured on glass coverslips.

  • Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell to achieve a whole-cell recording configuration.

  • Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) by a voltage-clamp amplifier.

  • Compound Perfusion: The test compound is applied to the cell via a perfusion system.

  • Current Measurement: The resulting changes in the transmembrane current are recorded and analyzed. This allows for the detailed characterization of the compound's effect on channel gating, conductance, and kinetics.[10][11]

Conclusion

This compound presents itself as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting TRPV1 and TRPV3. While its potency is lower than that of the benchmark compounds Capsaicin and 2-APB, its unique dimeric structure may offer opportunities for medicinal chemistry optimization to enhance its activity and selectivity. Further investigation into its specific binding site and mechanism of action is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to embark on such investigations.

References

Bridging the Gap: Validating In Vitro Discoveries of Bisandrographolide C in Live Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the transition from laboratory findings to preclinical validation of Bisandrographolide C, a promising diterpenoid dimer from Andrographis paniculata. This document outlines key in vitro activities, presents corresponding in vivo validation models, and provides detailed experimental protocols to support further research.

This compound, a significant bioactive compound isolated from the medicinal plant Andrographis paniculata, has demonstrated compelling activities in various in vitro assays. These preliminary findings point towards its potential therapeutic applications in oncology and inflammatory conditions. However, the successful translation of these benchtop discoveries into clinically relevant treatments hinges on rigorous validation in in vivo systems. This guide provides a comparative overview of the established in vitro effects of this compound and the experimental models used to assess these activities in a physiological context, primarily drawing on methodologies established for its well-researched precursor, andrographolide, due to the limited specific in vivo data on this compound itself.

In Vitro Activities and In Vivo Validation Strategies

Initial laboratory screenings have identified two primary mechanisms of action for this compound: modulation of ion channels and interaction with cell surface proteins involved in cancer metastasis.

Anti-Cancer Potential: Targeting CD81 in Esophageal Cancer

In vitro studies have successfully demonstrated that this compound binds to the tetraspanin CD81, a protein implicated in the metastasis of esophageal cancer.[1] This interaction is believed to disrupt the formation of signaling complexes on the cell surface that are crucial for cancer cell motility and invasion. The suppressive effects of this compound on the motility of esophageal cancer cells have been confirmed in laboratory assays.[1]

Validation of this anti-metastatic activity has been demonstrated in vivo using a water extract of Andrographis paniculata (APW) containing this compound.[1] In a human esophageal cancer xenograft mouse model, oral administration of the extract led to a significant reduction in metastasis to the lungs, liver, and lymph nodes.[1] Furthermore, the expression of CD81 in the xenograft tumors of treated mice was significantly lower than in the untreated control group.[1]

Potential Anti-Inflammatory Effects via Ion Channel Activation

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[2][3] These ion channels are involved in various physiological processes, including pain perception and inflammation. The activation of these channels by this compound suggests its potential as an anti-inflammatory agent.

While direct in vivo anti-inflammatory studies on isolated this compound are not yet widely published, a standard and relevant validation model is the carrageenan-induced paw edema assay in rodents.[4][5] This model is frequently used to evaluate the anti-inflammatory activity of compounds from Andrographis paniculata and would be a logical next step for validating the in vitro findings for this compound.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Bioactivity of this compound
Target Binding Affinity (Kd)
TRPV1289 µM
TRPV3341 µM
CD81Binding confirmed
In Vivo Anti-Metastatic Effect of Andrographis paniculata Water Extract (APW) in Esophageal Cancer Xenograft Model
Treatment Outcome
APW (containing this compound)Reduced metastasis in lungs, livers, and lymph nodes.
Significantly lower CD81 expression in tumors.
Proposed In Vivo Anti-Inflammatory Model Performance (based on A. paniculata extracts)
Model Endpoint
Carrageenan-Induced Paw EdemaInhibition of paw edema
Compound Reported Efficacy
Ethanolic Extract (400 mg/kg)55.8% inhibition
Standard Drug (Diclofenac Sodium)62.8% inhibition

Visualizing the Pathways and Protocols

To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows.

G cluster_0 This compound Anti-Metastatic Pathway BisC This compound CD81 CD81 BisC->CD81 Binds to and suppresses SignalingComplex Metastasis-Promoting Signaling Complex CD81->SignalingComplex Participates in CellMotility Cancer Cell Motility and Invasion SignalingComplex->CellMotility Promotes Metastasis Metastasis CellMotility->Metastasis Leads to

This compound's proposed anti-metastatic mechanism.

G cluster_1 TRPV1/3 Activation Pathway BisC This compound TRPV1 TRPV1 Channel BisC->TRPV1 Activates TRPV3 TRPV3 Channel BisC->TRPV3 Activates CaInflux Ca²⁺ Influx TRPV1->CaInflux TRPV3->CaInflux Downstream Downstream Signaling (e.g., Pain, Inflammation) CaInflux->Downstream

Signaling pathway for TRPV1/3 activation by this compound.

G cluster_2 In Vitro to In Vivo Workflow: Anti-Cancer start Start in_vitro In Vitro Assay: Microscale Thermophoresis (this compound binding to CD81) start->in_vitro in_vivo_prep Prepare Human Esophageal Cancer Xenograft Mouse Model in_vitro->in_vivo_prep Positive Result treatment Oral Administration of APW (containing this compound) in_vivo_prep->treatment monitoring Monitor Tumor Growth and Metastasis treatment->monitoring analysis Endpoint Analysis: Tumor Weight, CD81 Expression, Metastatic Lesions monitoring->analysis end End analysis->end

Experimental workflow for validating anti-cancer effects.

Detailed Experimental Protocols

In Vitro: Microscale Thermophoresis (MST) for CD81 Binding
  • Protein Labeling: Recombinant human CD81 protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).

  • Serial Dilution: A series of dilutions of this compound are prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Incubation: The labeled CD81 protein is mixed with each dilution of this compound and incubated to allow for binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in thermophoretic movement upon binding of this compound are measured.

  • Data Analysis: The change in thermophoresis is plotted against the concentration of this compound, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[1]

In Vivo: Human Cancer Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, are used.[4]

  • Cell Implantation: A human esophageal cancer cell line (e.g., EC109) is cultured, harvested, and suspended in a suitable medium like Matrigel or PBS. The cell suspension is then subcutaneously injected into the flank of each mouse.[4]

  • Tumor Growth and Treatment Initiation: Mice are monitored for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.[4]

  • Administration: The Andrographis paniculata water extract (or isolated this compound formulated for in vivo administration) and a vehicle control are administered daily via oral gavage or another appropriate route.[4][8]

  • Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight and general health are monitored throughout the study.[4]

  • Endpoint Analysis: After a predetermined period (e.g., 21 days), the animals are euthanized. Tumors are excised and weighed. Metastatic lesions in organs like the lungs, liver, and lymph nodes are assessed. Further analysis, such as immunohistochemistry for CD81 expression, can be performed on the tumor tissues.[1][4]

In Vivo: Carrageenan-Induced Paw Edema Model
  • Animal Model: Male Sprague-Dawley rats (180-220g) or Swiss albino mice (20-25g) are used.[4]

  • Grouping and Administration: Animals are divided into groups: vehicle control, positive control (e.g., Diclofenac Sodium), and test groups receiving different doses of this compound. The substances are administered orally.[4][5]

  • Inflammation Induction: One hour after administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4]

  • Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

  • Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group. Statistical analysis is performed to determine significance.[4]

References

Safety Operating Guide

Safe Disposal of Bisandrographolide C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Bisandrographolide C as a chemical waste product. Do not dispose of it in household garbage or down the drain. All disposal procedures must adhere to local, state, and federal regulations. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols can be generated.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (e.g., gloves, absorbent pads), and empty containers.

    • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[1] Whenever possible, leave the chemical in its original container.[1]

  • Container Management:

    • Use suitable, properly labeled, and tightly closed containers for waste collection to prevent leaks or spills.

    • Handle uncleaned or empty containers with the same precautions as the product itself.

  • Disposal of Unused this compound:

    • Unused this compound should be handled by a licensed, professional waste disposal company.

    • Consult with your institution's Environmental Health and Safety (EHS) office for approved disposal methods, which may include incineration at a certified facility.

  • Disposal of Contaminated Materials:

    • All materials, such as gloves and absorbent pads, that have come into contact with this compound should be collected in a designated, sealed container for disposal.[1]

  • Spill Management:

    • In the event of a spill, carefully sweep or vacuum the solid material to avoid generating dust.[1]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1]

    • Clean the affected area after the bulk of the material has been removed.

    • Place all cleanup materials, including absorbents and contaminated PPE, into the designated waste container.

Important Note: Never dispose of this compound with household garbage or allow it to enter the sewage system.[1][2]

III. Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent disposal pathway.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Pathway A Weighing this compound B Solubilization A->B C Cell Treatment / Assay B->C D Collect Unused Compound & Contaminated Labware C->D Post-Experiment E Segregate into Labeled, Sealed Waste Container D->E F Store in Designated Chemical Waste Area E->F G Arrange for Professional Waste Disposal F->G

Caption: Logical workflow from experimentation to disposal for this compound.

G cluster_waste_streams Waste Segregation cluster_containers Containment Solid_Waste Solid Waste - Unused this compound - Contaminated Gloves - Weighing Paper Solid_Container Labeled Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Liquid Waste - Contaminated Solvents - Cell Culture Media Liquid_Container Labeled Liquid Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste - Contaminated Pipette Tips - Needles Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container

Caption: Segregation of different waste streams containing this compound.

References

Personal protective equipment for handling Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bisandrographolide C. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving for added protection.EN 374 or equivalent
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.AS/NZS 1337.1, EN166 or national equivalent[1]
Body Protection A laboratory coat or a chemical-resistant apron. For larger quantities or risk of significant exposure, a protective suit is recommended.EN ISO 27065 or EN 14605
Respiratory Protection A NIOSH-certified respirator is necessary when handling the powder form or if there is a risk of aerosol generation.[2]NIOSH or equivalent
Foot Protection Closed-toe shoes. For significant spill risks, chemical-resistant boots are advised.ASTM F2413 or equivalent

Operational Plan: Safe Handling and Experimental Workflow

Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Prepare designated work area in a well-ventilated space prep_sds->prep_area handle_weigh Weigh this compound in a fume hood or ventilated enclosure prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for experimental use handle_dissolve->handle_aliquot exp_conduct Conduct experiment following protocol handle_aliquot->exp_conduct Begin experiment exp_observe Observe and record data exp_conduct->exp_observe cleanup_decon Decontaminate work surfaces and equipment exp_observe->cleanup_decon Proceed to cleanup cleanup_dispose Dispose of waste according to guidelines cleanup_decon->cleanup_dispose cleanup_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling this compound.

Detailed Experimental Protocols

Working in a Ventilated Area

All handling of this compound powder should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Clear the area of all personnel and restrict access.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material and place it in a suitable, sealed container for disposal. Avoid generating dust.[4] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

  • Unused Product: Keep in its original container and do not mix with other waste.[4]

  • Contaminated Materials: Items such as gloves, absorbent pads, and labware that have come into contact with this compound should be collected in a designated, sealed container.[4]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4]

Disposal Procedure

  • Labeling: All waste containers must be clearly labeled as hazardous waste, indicating the contents.

  • Professional Disposal: Arrange for a licensed professional waste disposal company to handle the collection and disposal of all this compound waste.[4]

  • Regulatory Compliance: Ensure that all disposal activities are carried out in accordance with local, state, and federal regulations.[4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[5]

The following diagram illustrates the decision-making process for the disposal of materials related to this compound.

start Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated is_unused Is it unused this compound? is_contaminated->is_unused Yes dispose_regular Dispose as non-hazardous waste is_contaminated->dispose_regular No dispose_hazardous Dispose as Hazardous Chemical Waste in a labeled, sealed container is_unused->dispose_hazardous Yes is_unused->dispose_hazardous No (Contaminated labware, PPE, etc.) consult_ehs Consult Environmental Health & Safety for disposal options dispose_hazardous->consult_ehs

Caption: Disposal decision workflow for this compound.

References

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